molecular formula C29H20ClN3Na2O10S3 B3029386 Acid Red 249 CAS No. 6416-66-6

Acid Red 249

Numéro de catalogue: B3029386
Numéro CAS: 6416-66-6
Poids moléculaire: 748.1 g/mol
Clé InChI: XDBZPHDFHYZHNG-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acid Red 249 is a useful research compound. Its molecular formula is C29H20ClN3Na2O10S3 and its molecular weight is 748.1 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZPHDFHYZHNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN3Na2O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889431
Record name C.I. Acid Red 249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-66-6
Record name 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 249
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Acid Red 249" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Acid Red 249 (C.I. 18134), a monoazo dye. The information is intended to support research and development activities where this compound may be encountered.

Core Chemical and Physical Properties

This compound is a synthetic dye characterized by its red, powdery appearance and solubility in water.[1] It is classified as a weak acid dye due to the presence of sulfonic acid groups. The key identifying and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Common Name This compound
Synonyms Tracid Brilliant Red B, Acid Red B, Weak Acid Brilliant Red B, Polar Brilliant Red B[2][3]
C.I. Name This compound[3]
C.I. Number 18134
CAS Number 6416-66-6[4]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[4]
Molecular Weight 748.11 g/mol [4]
IUPAC Name disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-(p-tolylsulfonamido)naphthalene-2,7-disulfonate
Physical Appearance Dark red to brown powder[2]
Solubility Soluble in water, slightly soluble in ethanol[1]
λmax (in water) 510 nm

Chemical Structure

The chemical structure of this compound is characterized by a single azo bond (-N=N-) connecting a substituted phenyl ring to a substituted naphthalene (B1677914) ring system. The molecule contains multiple sulfonate groups, which impart water solubility.

Chemical structure of this compound.

Synthesis Workflow

The manufacturing process for this compound involves a two-step synthesis: the diazotization of an aromatic amine followed by an azo coupling reaction.[4]

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product A 5-Chloro-2-phenoxybenzenamine C Diazotization of 5-Chloro-2-phenoxybenzenamine A->C B 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid D Azo Coupling B->D C->D E This compound D->E

Synthesis workflow of this compound.

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for quality control and research purposes. The following sections provide protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometric Analysis

This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectrophotometry, based on its maximum absorbance at 510 nm.

Objective: To quantify the concentration of this compound in an aqueous solution.

Materials and Reagents:

  • This compound reference standard

  • Deionized water

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask with deionized water.

    • Ensure the standard is completely dissolved by gentle agitation or sonication.

    • Fill the flask to the mark with deionized water and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, and 20 µg/mL) by diluting the stock solution with deionized water using volumetric flasks and pipettes.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the maximum absorbance of this compound, which is 510 nm.

    • Use deionized water as a blank to zero the instrument.

  • Measurement and Calibration Curve:

    • Measure the absorbance of each working standard solution at 510 nm.

    • Plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.

  • Sample Analysis:

    • Prepare the sample solution by dissolving a known amount of the sample containing this compound in deionized water. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at 510 nm.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific, validated HPLC method for this compound was not found in the performed search, the following is a representative protocol for the analysis of monoazo acid dyes, which can be adapted and validated for this compound. This method is based on common practices for similar analytes.

Objective: To separate and quantify this compound and its potential impurities using reversed-phase HPLC with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) or Formate (B1220265) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for pH adjustment)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized and validated):

ParameterRecommended Condition
Mobile Phase A 10-20 mM Ammonium acetate or formate in water, pH adjusted to 3-4 with formic or acetic acid
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 510 nm (for quantification) and DAD scan (e.g., 200-700 nm) for peak purity analysis
Injection Volume 10 - 20 µL

Procedure:

  • Preparation of Mobile Phase:

    • Prepare the mobile phases as described in the table.

    • Degas the mobile phases using an online degasser or by sonication.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., a mixture of water and methanol).

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

    • Prepare the sample solution by dissolving a known amount of the sample in the same solvent and filtering it through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.

    • Check for parameters like retention time reproducibility (RSD < 2%), peak area precision (RSD < 2%), tailing factor (typically between 0.8 and 1.5), and theoretical plates.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

This technical guide provides essential information on the chemical properties, structure, and analytical methods for this compound. The provided data and protocols can serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where the characterization of this dye is necessary. It is important to note that the HPLC method provided is a representative protocol and should be properly validated for specific applications.

References

An In-depth Technical Guide to Acid Red 249 (CAS 6416-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 249, identified by CAS number 6416-66-6, is a synthetic monoazo dye belonging to the acid dye category. Characterized by its vibrant red hue, it finds primary application in the dyeing of protein-based materials such as wool, silk, and polyamide, as well as in the formulation of inks.[1][2][3][4] Its molecular structure, featuring multiple sulfonate groups, confers good water solubility, a key characteristic for its use in aqueous dyeing processes.[5][6] While extensively utilized in the textile and chemical industries, its direct applications in drug development and biological research are not well-documented in publicly available literature. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, synthesis, and established experimental applications, with a particular focus on its role in environmental science studies. The potential biological activities are discussed in the broader context of the azo dye class.

Chemical and Physical Properties

This compound is a dark red powder with a complex aromatic structure.[2][4] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃, with a corresponding molecular weight of 748.11 g/mol .[1][7] The presence of two sulfonate groups makes it readily soluble in water.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 6416-66-6[2]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][7]
Molecular Weight 748.11 g/mol [1][7]
Appearance Dark red powder[2][4]
C.I. Name This compound[2]
C.I. Number 18134[3]
Synonyms Acid Brilliant Red B, Tracid Brilliant Red B, Weak Acid Brilliant Red B[4]
Table 2: Solubility Data for this compound
SolventSolubilityObservationsReferences
Water Soluble[4]
Ethanol Slightly solubleProduces a red solution.[2]
Concentrated Sulfuric Acid SolubleForms a red solution, which turns pink upon dilution.[2]
Aqueous Hydrochloric Acid SolubleForms a red solution.[2]
Aqueous Sodium Hydroxide SolubleTurns brown.[2]
DMSO 50 mg/mL (66.84 mM)Requires sonication; hygroscopic nature of DMSO can affect solubility.[8]

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

  • Diazotization: 5-Chloro-2-phenoxybenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid to yield the final this compound molecule.[2]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 5-Chloro-2-phenoxybenzenamine 5-Chloro-2-phenoxybenzenamine Diazonium Salt Diazonium Salt 5-Chloro-2-phenoxybenzenamine->Diazonium Salt NaNO2, HCl Coupling_Component 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid Diazonium Salt->Coupling_Component Acid_Red_249 This compound Coupling_Component->Acid_Red_249

Caption: Synthesis pathway of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature. However, some supplier websites indicate the availability of H-NMR and Mass Spectrometry data. As an azo dye, it exhibits strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its color.

Experimental Protocols

While protocols for biological assays are absent in the literature, detailed methods for the use of this compound in environmental remediation studies have been published.

Photocatalytic Degradation of this compound

This protocol describes a general procedure for assessing the photocatalytic degradation of this compound using a semiconductor photocatalyst, such as zinc oxide (ZnO) composites.

Materials:

  • This compound

  • Photocatalyst (e.g., Poly(m-phenylenediamine)/ZnO)

  • Deionized water

  • UV or visible light source

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in deionized water to a known concentration.

  • In a reaction vessel, add a specific amount of the photocatalyst to a defined volume of the this compound solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Expose the suspension to a UV or visible light source while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge the aliquots to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated from the change in absorbance over time.

G A Prepare this compound Solution B Add Photocatalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light (UV/Visible) C->D E Withdraw Aliquots at Time Intervals D->E E->D Repeat F Centrifuge to Separate Catalyst E->F G Measure Absorbance of Supernatant (UV-Vis) F->G H Calculate Degradation Efficiency G->H

Caption: Experimental workflow for photocatalytic degradation.

Biological Activity and Drug Development Potential

There is a lack of specific studies on the biological activity, cytotoxicity, or therapeutic potential of this compound in the scientific literature. However, the broader class of azo dyes has been a subject of biological investigation.

Azo compounds are known to undergo metabolic reduction of the azo bond (–N=N–) to form aromatic amines.[9] This biotransformation can be mediated by azoreductase enzymes present in liver and gut microflora.[9] The resulting aromatic amines can have different toxicological profiles than the parent dye, and some have been identified as mutagenic or carcinogenic.[9]

Conversely, some sulfonated azo dyes have been investigated for their potential as antimicrobial or anticancer agents.[1][5][10] The biological activity is often attributed to the cleavage of the azo bond, leading to the release of pharmacologically active amines.

G A Azo Dye (e.g., this compound) B Azoreductase (Liver, Gut Microbiota) A->B C Cleavage of Azo Bond (-N=N-) B->C D Formation of Aromatic Amines C->D E Potential Biological Effects (e.g., toxicity, therapeutic action) D->E

Caption: General metabolic pathway of azo dyes.

Given the absence of specific data for this compound, any investigation into its biological properties would need to begin with foundational in vitro cytotoxicity and mutagenicity assays.

Applications

The primary and well-established applications of this compound are in the industrial dyeing of various materials.

  • Textiles: Used for dyeing wool, silk, and polyamide fabrics.[1][2] It is also used in direct printing on these materials.[1]

  • Leather: Employed in the dyeing of leather.[3]

  • Inks: Has been used as a component in water-based inkjet printing inks.[4]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or with a fume hood to minimize inhalation of the powder.[7]

Conclusion

This compound is a well-characterized synthetic dye with significant industrial applications, particularly in the textile and leather industries. Its chemical and physical properties are well-defined, and its synthesis is straightforward. While there is a growing body of research on its environmental fate and removal from wastewater, there is a conspicuous absence of data regarding its biological activity, toxicological profile beyond basic hazard identification, and any potential for application in drug development or as a biological research tool. For the intended audience of this guide, this presents both a significant knowledge gap and a potential area for novel research. Future studies are warranted to explore the biological interactions of this compound to fully assess its safety and explore any potential biomedical applications.

References

"Acid Red 249" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by trade names such as Tracid Brilliant Red B, is a synthetic azo dye. This document provides a comprehensive technical overview of its chemical and physical properties, manufacturing process, and known applications. While primarily utilized in the textile and ink industries, this guide also consolidates available toxicological data. It is important to note that, based on currently available scientific literature, this compound has limited to no documented application in biological research, drug development, or as a modulator of signaling pathways.

Chemical and Physical Properties

This compound is characterized by the following molecular formula and weight.

PropertyValueReference
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][2][3]
Molecular Weight 748.11 g/mol [1][2][3]
CAS Number 6416-66-6[1][3]

Physical and chemical characteristics of this compound are summarized below.

PropertyDescriptionReference
Appearance Dark red powder[1][3]
Solubility Soluble in water, slightly soluble in ethanol.[1][3]
Color in Solution Red in water. In concentrated sulfuric acid, it appears as a product red, which turns pink upon dilution. An acidic solution (with HCl) is red, while a basic solution (with NaOH) is brown.[1][3]

Manufacturing Process

The synthesis of this compound involves a diazo coupling reaction. The general workflow is outlined below.

This compound Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps 5-Chloro-2-phenoxybenzenamine 5-Chloro-2-phenoxybenzenamine Diazotization Diazotization 5-Chloro-2-phenoxybenzenamine->Diazotization 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid Coupling Reaction Coupling Reaction 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid->Coupling Reaction Diazotization->Coupling Reaction Diazo compound This compound This compound Coupling Reaction->this compound

Caption: Manufacturing workflow for this compound.

The manufacturing process begins with the diazotization of 5-Chloro-2-phenoxybenzenamine.[1][3] This is followed by a coupling reaction with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid to yield the final this compound dye.[1][3]

Applications

The primary application of this compound is as a colorant.

  • Textile Industry : It is used for dyeing and printing on wool, silk, and polyamide fabrics.[1][3][4] It can also be used for dyeing wool/rayon blended fabrics in the same bath with direct dyes.[1][3]

  • Ink Industry : Research has been conducted on its use in inkjet printing, where it interacts with components of the ink-receiving layer, such as silica (B1680970) (a white pigment) and dye-fixing agents (cationic polymers).[5]

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[2] However, the available Material Safety Data Sheet (MSDS) provides the following information.

HazardDescriptionReference
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.[2]
Inhalation May cause irritation to the respiratory tract.[2]
Skin Contact May cause skin irritation in sensitive individuals.[2]
Eye Contact May cause eye irritation.[2]
Mutagenicity Mutagenicity data has been reported, but further details are not specified.[2]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]

Biological Activity and Research Applications

Extensive searches of scientific literature did not yield any studies on the use of this compound in biological research, including in vitro or in vivo studies, or for therapeutic development. There is no evidence to suggest that this compound has any specific biological activity or that it is involved in any signaling pathways. Its classification as a "fluorescent dye" by some suppliers appears to be a general categorization rather than an indication of specific use in fluorescence-based biological assays.[6]

Experimental Protocols

Given the lack of application in biological research, there are no established experimental protocols for the use of this compound in this context. The primary experimental information available relates to its industrial application in dyeing, which is outside the scope of this technical guide for researchers in the life sciences. One study on its use in inkjet paper details experimental setups for measuring its precipitation and adsorption in the presence of other chemicals.[5]

Conclusion

This compound is a well-characterized azo dye with established applications in the textile and printing industries. Its chemical and physical properties are well-documented. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that there is a significant gap in the literature regarding any biological effects or potential research applications. The available toxicological data is limited and suggests caution in handling. Future research could potentially explore the biological properties of this molecule, but at present, it remains solely within the domain of industrial chemistry.

References

A Comprehensive Technical Guide to Acid Red 249 for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid Red 249, a synthetic azo dye with applications in various scientific fields. This document consolidates its chemical identity, properties, and available experimental methodologies, offering a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a sulfonated monoazo dye. For clarity and comprehensive literature searches, it is crucial to be aware of its various synonyms.

Primary Name Synonyms
This compoundTracid Brilliant Red B, C.I. This compound, C.I. 18134, Weak Acid Brilliant Red B, Acid Red B, Acid Brilliant Red B, Weak acid brilliant A-B, Acid Red 2B, Polar Brilliant Red B, Sandolan Brilliant Red N-BG[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various technical data sheets and chemical databases.

Property Value Reference
CAS Number 6416-66-6[2]
Molecular Formula C29H20ClN3Na2O10S3[2]
Molecular Weight 748.11 g/mol [2]
Appearance Dark red powder[2]
Solubility Soluble in water, slightly soluble in ethanol.[2]
Color in Solution Red in water; turns red in hydrochloric acid and brown in sodium hydroxide.[2]

Experimental Protocols

While specific, detailed research protocols for this compound are not extensively documented in publicly available scientific literature, this section provides adaptable methodologies based on its applications in textile dyeing and photocatalytic degradation, as well as a general protocol for in vitro cytotoxicity assessment of azo dyes.

Textile Dyeing Protocol (for Wool, Silk, and Polyamide)

This protocol outlines the general procedure for dyeing protein-based fibers with this compound. Optimization of parameters such as pH, temperature, and dye concentration is recommended for specific applications.[3][4][5]

Materials:

  • This compound

  • Fabric (wool, silk, or polyamide)

  • Acetic acid or ammonium (B1175870) sulfate (B86663) (for pH adjustment)

  • Sodium sulfate (leveling agent, optional)

  • Dyeing apparatus (e.g., beaker, water bath, stirring equipment)

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific concentration of this compound dissolved in deionized water. The liquor-to-goods ratio (the ratio of the volume of dye bath to the weight of the fabric) should be determined based on the desired color intensity.

  • pH Adjustment: Adjust the pH of the dye bath to a weakly acidic or neutral range (typically pH 4-7) using acetic acid or ammonium sulfate.[3]

  • Dyeing Process:

    • Immerse the wetted fabric into the dye bath.

    • Gradually raise the temperature of the dye bath to 85-95°C.

    • Maintain this temperature for 30-60 minutes, with continuous stirring to ensure even dyeing.

  • Rinsing and Drying:

    • After dyeing, remove the fabric and rinse it thoroughly with cold water to remove any unfixed dye.

    • Allow the fabric to air dry.

Photocatalytic Degradation Experimental Workflow

This protocol describes a general workflow for studying the photocatalytic degradation of this compound, a common research application for azo dyes. This process can be adapted to evaluate the efficacy of different photocatalysts.

Materials:

  • This compound solution of known concentration

  • Photocatalyst (e.g., TiO2, ZnO)

  • UV light source or solar simulator

  • Reaction vessel (e.g., quartz beaker)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Catalyst Suspension: Suspend a specific amount of the photocatalyst in the this compound solution within the reaction vessel.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.

  • Photocatalytic Reaction:

    • Expose the suspension to a UV light source or solar simulator under continuous stirring.

    • Collect aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Centrifuge or filter the collected aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound using a spectrophotometer.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency at each time point using the initial and measured absorbance values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound solution equil Adsorption-Desorption Equilibrium (in dark) prep_dye->equil prep_cat Prepare Photocatalyst suspension prep_cat->equil irrad UV/Vis Irradiation equil->irrad sample Sample Collection (at time intervals) irrad->sample sep Catalyst Separation (Centrifugation/Filtration) sample->sep spec Spectrophotometric Analysis sep->spec calc Calculate Degradation Efficiency spec->calc

Photocatalytic Degradation Workflow
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol for Azo Dyes

This protocol provides a general framework for assessing the cytotoxicity of azo dyes like this compound on a cell line (e.g., MCF-7) using the MTT assay.[6][7] This method can be adapted to other cell lines and cytotoxicity assays.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 250, 500, and 1000 µg/mL) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Potential Biological Signaling Pathway Involvement

While no studies directly link this compound to specific signaling pathways, research on other azo dyes suggests potential mechanisms of action, particularly in the context of toxicity. Azo dyes have been shown to induce oxidative stress, which can impact cellular signaling. One such pathway is the Keap1-Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.[1][8]

Proposed Mechanism:

  • Induction of Oxidative Stress: Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS) within cells.

  • Nrf2 Activation: The increase in ROS can lead to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.

  • Nuclear Translocation and Gene Expression: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein expression. This serves as a cellular defense mechanism against oxidative stress.

G cluster_nucleus Nucleus AzoDye Azo Dye Exposure (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Nrf2_nuc->ARE binds to

Hypothesized Azo Dye-Induced Oxidative Stress Response

Conclusion

This compound is a versatile dye with established applications in the textile industry and potential for use in various research areas, including environmental science and toxicology. While detailed, peer-reviewed experimental protocols for its research applications are currently limited, the methodologies for similar azo dyes provide a solid foundation for developing specific experimental designs. Further research is warranted to elucidate its precise biological effects and potential involvement in cellular signaling pathways. This guide serves as a starting point for researchers and professionals, encouraging further investigation into the scientific applications of this compound.

References

Acid Red 249: An In-depth Technical Guide to its Role as a Model Azo Dye Pollutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a monoazo dye, serves as a significant model pollutant in environmental science and toxicology research. Its widespread use in the textile, leather, and paper industries leads to its release into aquatic ecosystems, posing potential risks due to its persistence, toxicity, and the formation of harmful aromatic amines upon degradation.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its degradation through various advanced methods, the experimental protocols for these processes, and the toxicological signaling pathways associated with azo dye exposure. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from studies on similar "Acid Red" azo dyes to provide a comparative framework for researchers.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to developing effective remediation strategies.

PropertyValueReference
Chemical Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1]
Molecular Weight 748.11 g/mol [1]
C.I. Name This compound[1]
CAS Number 6416-66-6[1]
Appearance Red Powder[3]
Hue Bluish Red[3]
Solubility Soluble in water[3]

Degradation of Acid Red Azo Dyes: A Quantitative Overview

The removal of Acid Red dyes from wastewater is a critical area of research. Various methods, including biodegradation, advanced oxidation processes (AOPs), and adsorption, have been investigated. The following tables summarize the quantitative data from studies on the degradation of this compound and similar "Acid Red" model dyes.

Biodegradation

Microbial degradation offers an eco-friendly approach to dye removal. The efficiency of this process is highly dependent on the microbial strain and environmental conditions.

Table 1: Microbial Degradation of Acid Red Dyes

MicroorganismDyeInitial Concentration (mg/L)ConditionDecolorization Efficiency (%)TimeReference
Acinetobacter radioresistensAcid Red400pH 7, 30°C8624 h[4]
Bacillus megateriumAcid Red 337500pH 7, 30°C, 10% inoculum9124 h[4]
Pseudomonas aeruginosaMethyl Red20pH 9, 40°C88.373 days
Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radicals to break down the complex structures of azo dyes.

Table 2: Degradation of Acid Red Dyes by Advanced Oxidation Processes

MethodDyeInitial Concentration (mg/L)Key ParametersDegradation/Removal Efficiency (%)TimeReference
Photocatalysis (UV/H₂O₂) Acid Dye102 mL H₂O₂, pH 3.967.990 min[5]
Photocatalysis (UV/TiO₂) Alizarin Red S10100 mg TiO₂, pH 394.160 min[6]
Electrocoagulation (Fe electrode) Reactive Red 24100pH 7.2, 2.5 g/L NaCl99.8514 min[7]
Electrocoagulation (Al electrode) Reactive Red 24100pH 7.2, 2.5 g/L NaCl98.735 min[7]
Sono-Fenton Azo Dye-pH 2, 35°C, 100 µL H₂O₂~10025 min[8]
Adsorption

Adsorption is a widely used method for dye removal due to its simplicity and efficiency. The choice of adsorbent is critical for maximizing removal capacity.

Table 3: Adsorption of Acid Red Dyes on Various Adsorbents

AdsorbentDyeInitial Concentration (mg/L)ConditionsMaximum Adsorption Capacity (mg/g)Reference
Graphite Carbon Nitride (M-g-C₃N₄) Acid Brilliant Red-pH 1.025635.64[9]
Graphite Carbon Nitride (U-g-C₃N₄) Acid Brilliant Red150pH > 2.0-[9]
Commercial Activated Carbon Acid Red150pH 4.5, 35°C-[10]
Zn2Al-NO3 LDHs (acetone washed) Acid Red 97--299.5[11]
Zn2Al-NO3 LDHs (water washed) Acid Red 97--204.4[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation and analysis of this compound.

Microbial Degradation Assay

Objective: To assess the capability of a microbial strain to decolorize and degrade this compound.

Materials:

  • Microbial culture (e.g., Acinetobacter radioresistens, Bacillus megaterium)

  • Nutrient broth or a suitable growth medium

  • This compound stock solution (e.g., 1 g/L)

  • Sterile flasks or tubes

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Protocol:

  • Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient broth until it reaches the mid-logarithmic phase.

  • Experimental Setup: In sterile flasks, add a defined volume of mineral salt medium and supplement it with a specific concentration of this compound from the stock solution (e.g., final concentration of 100 mg/L).

  • Inoculation: Inoculate the flasks with a standardized amount of the prepared microbial culture (e.g., 5% v/v). A control flask without inoculum should be included.

  • Incubation: Incubate the flasks under specific conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and agitation (e.g., 120 rpm) for a defined period (e.g., 24-72 hours).

  • Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the microbial cells.

  • Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Microbial Culture (e.g., Acinetobacter) D Inoculum Preparation A->D B Nutrient Broth B->D C This compound Stock Solution E Experimental Setup (Dye + Medium) C->E F Inoculation D->F E->F G Incubation (Controlled Conditions) F->G H Sampling G->H I Centrifugation H->I J Spectrophotometry (Measure Absorbance) I->J K Calculate Decolorization % J->K

Workflow for Microbial Degradation Assay.
Photocatalytic Degradation Experiment

Objective: To evaluate the efficiency of a photocatalyst (e.g., TiO₂) in degrading this compound under UV irradiation.

Materials:

  • Photocatalyst (e.g., TiO₂ nanoparticles)

  • This compound solution of known concentration

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer

Protocol:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 1 g/L) in the this compound solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a UV lamp while continuously stirring.

  • Sampling: At regular time intervals, collect samples from the reactor.

  • Analysis: Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the clear solution at the λmax of this compound to determine the remaining dye concentration.

Electrocoagulation Procedure

Objective: To assess the removal of this compound from an aqueous solution using electrocoagulation.

Materials:

  • Electrochemical cell

  • Electrodes (e.g., iron or aluminum)

  • DC power supply

  • Supporting electrolyte (e.g., NaCl)

  • This compound solution

  • Magnetic stirrer

  • Spectrophotometer

Protocol:

  • Electrolyte Preparation: Prepare a solution of this compound and add a supporting electrolyte to increase conductivity.

  • Electrochemical Cell Setup: Place the electrodes in the electrochemical cell containing the dye solution.

  • Electrocoagulation Process: Apply a constant current density using the DC power supply for a specified duration. Stir the solution continuously.

  • Flocculation and Sedimentation: After the electrocoagulation process, allow the formed flocs to settle.

  • Analysis: Collect a sample from the supernatant and measure the absorbance to determine the final dye concentration and calculate the removal efficiency.

Toxicological Signaling Pathways of Azo Dyes

Exposure to azo dyes and their metabolic byproducts can induce cellular stress and toxicity. Key signaling pathways are often implicated in the cellular response to these xenobiotics.

Oxidative Stress and the Nrf2 Pathway

Azo dyes and their metabolites can generate reactive oxygen species (ROS), leading to oxidative stress.[12][13] The Keap1-Nrf2-ARE signaling pathway is a primary cellular defense mechanism against oxidative stress.[8][14] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation.[8] However, upon exposure to oxidative stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes.[8][14]

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye Metabolites ROS ROS Generation AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_Genes Activation

Azo Dye-Induced Oxidative Stress and Nrf2 Pathway Activation.
Inflammatory Response and NF-κB/MAPK Pathways

The toxicity of azo dyes can also trigger inflammatory responses. The NF-κB and MAPK signaling pathways are central to regulating inflammation.[15][16][17] ROS generated from azo dye metabolism can activate these pathways, leading to the production of pro-inflammatory cytokines and other mediators, contributing to cellular damage.[16][17] There is significant crosstalk between the Nrf2 and NF-κB pathways, where the activation of one can influence the other.[18][19]

Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway AzoDye Azo Dye/ Metabolites ROS ROS AzoDye->ROS MAPK MAPK (p38, ERK) ROS->MAPK IKK IKK ROS->IKK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response (Cytokine Production) AP1->Inflammation IκB IκB IKK->IκB Phosphorylation NFkB NF-κB IκB->NFkB Release NFkB->Inflammation

Inflammatory Signaling Pathways Activated by Azo Dyes.

Conclusion

This compound serves as a crucial model compound for studying the environmental fate and toxicological effects of azo dyes. This guide has provided a consolidated resource on its degradation through various advanced methods, offering quantitative data from related "Acid Red" dyes to facilitate comparative research. The detailed experimental protocols and the visualization of key toxicological signaling pathways aim to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the impact of these prevalent pollutants. Further research focusing specifically on this compound is warranted to refine our understanding and develop more targeted and efficient remediation strategies.

References

Environmental fate of "Acid Red 249"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Environmental Fate of C.I. Acid Red 249

Introduction

C.I. This compound (CAS No: 6416-66-6), a synthetic anionic dye belonging to the single azo class, is a significant colorant used primarily in the textile industry for dyeing wool, silk, and polyamide fabrics.[1][2][3] As with many synthetic dyes, its release into the environment through industrial wastewater is a matter of concern. Understanding the environmental fate of this compound—its persistence, degradation, and partitioning in various environmental compartments—is crucial for assessing its ecological risk and developing effective remediation strategies. This guide provides a comprehensive technical overview of the current knowledge regarding the environmental behavior of this compound, drawing from available scientific literature. It covers the key processes of abiotic and biotic degradation, environmental partitioning, and potential ecotoxicity, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. This compound is characterized as a water-soluble powder, a property common to acid dyes which facilitates its transport in aquatic systems.[1][4] Key identifying properties are summarized in the table below.

PropertyValue / DescriptionReference
C.I. Name This compound[2][5]
CAS Number 6416-66-6[2][6][7]
Molecular Formula C29H20ClN3Na2O10S3[2][6]
Molecular Weight 748.11 g/mol [2][6]
Chemical Class Anionic Mono-Azo Dye[2]
Appearance Dark red powder[1][2]
Water Solubility Soluble in water; Azo Acid Dyes generally have solubilities well above 1 g/L.[1][4]

Environmental Fate and Behavior

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its high water solubility, it is expected to reside primarily in the water column upon release, but will ultimately partition to solid phases like sediment and soil through electrostatic interactions.[4] Its potential for bioaccumulation is low.[4]

Abiotic Degradation: Photodegradation

Photodegradation involves the breakdown of chemical compounds by light. While specific studies on the photodegradation kinetics of this compound are limited, the behavior of similar azo dyes suggests it is a relevant, albeit potentially slow, transformation pathway. For instance, the photodegradation of the azo dye Reactive Yellow P5G was found to be significantly slower (half-life of approximately 30 hours) compared to anthraquinone-class dyes.[8]

However, the rate of degradation can be significantly enhanced through photocatalysis. Studies on other acid red dyes, such as Acid Red 73, have shown highly efficient removal using a Fe3O4@TiO2 composite photocatalyst, achieving 93.56% degradation within 24 minutes under UV irradiation.[9] This indicates that in the presence of naturally occurring or engineered photocatalytic materials, the persistence of this compound could be substantially reduced.

Biotic Degradation (Biodegradation)

Biodegradation is a key process for the removal of organic pollutants. Azo dyes are generally resistant to aerobic biodegradation but can be effectively degraded under anaerobic or microaerophilic conditions.[8][10] The primary mechanism is the reductive cleavage of the azo bond (-N=N-) by microbial azoreductase enzymes, which breaks the molecule into aromatic amines.[11] These amines may then be further mineralized under aerobic conditions.

A bacterial strain identified as Klebsiella pneumoniae SK1, isolated from textile mill effluent, has demonstrated the ability to decolorize this compound.[11] This highlights the potential for microbial remediation of wastewater containing this dye.

Quantitative Biodegradation Data

ParameterValueConditionsReference
Organism Klebsiella pneumoniae SK1-[11]
Initial Dye Conc. 100 µg/ml-[11]
Efficiency Efficient decolorization and reductionMicroaerophilic, 48 hours[11]
Optimal Temp. 37°CStatic incubation[11]
Optimal pH 7-9Static incubation[11]
Optimal Salinity 2-4%Static incubation[11]

Experimental Protocol: Bacterial Decolorization of this compound

The following protocol is based on the methodology described for the isolation and testing of Klebsiella pneumoniae SK1.[11]

  • Isolation of Bacteria:

    • Bacterial strains are isolated from textile mill discharge points.

    • Enrichment is performed in a medium containing the target dye (e.g., 100 µg/ml this compound) to select for dye-tolerant and degrading organisms.

  • Culture and Inoculum Preparation:

    • The isolated strain (K. pneumoniae SK1) is cultured in a suitable nutrient broth to achieve a desired cell density.

    • The bacterial cells are harvested by centrifugation, washed with a sterile saline solution, and then used as the inoculum.

  • Decolorization Assay:

    • A minimal salt medium is prepared and supplemented with this compound to a final concentration of 100 µg/ml.

    • The medium is inoculated with the prepared bacterial culture.

    • Cultures are incubated under specified conditions (e.g., 37°C, static/microaerophilic) for a set period (e.g., 48 hours).

    • Uninoculated medium serves as a control.

  • Analysis:

    • At regular intervals, aliquots of the culture are withdrawn and centrifuged to remove bacterial cells.

    • The supernatant is analyzed for color removal using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

    • Degradation products can be identified and quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the breakdown of the parent dye molecule.[11]

Biodegradation_Pathway cluster_conditions1 Anaerobic / Microaerophilic Conditions Enzyme: Azoreductase cluster_conditions2 Aerobic Conditions Dye This compound (Parent Azo Dye) p1 Dye->p1 Amines Aromatic Amines (e.g., 5-Chloro-2-phenoxybenzenamine) p2 Amines->p2 Mineral Mineralization Products (CO2, H2O, N2, SO4²⁻) p1->Amines  Reductive Cleavage  of Azo Bond (-N=N-) p2->Mineral  Aerobic Degradation  (Ring Cleavage)

Caption: Generalized biodegradation pathway for azo dyes like this compound.

Environmental Partitioning

Adsorption and Mobility Given its anionic nature and high water solubility, this compound is expected to be mobile in aquatic environments.[4] However, it will likely partition from the water column to solid matrices such as suspended solids, sediments, and soil.[4] This partitioning is driven by electrostatic interactions between the negatively charged sulfonate groups on the dye molecule and positively charged sites on environmental particles (e.g., metal oxides, clay edges). A study on the interaction of this compound with silica (B1680970) and a cationic polymer confirmed its tendency to form strong ionic complexes, which serves as a proxy for its potential environmental adsorption behavior.[12]

Bioaccumulation A screening assessment of Azo Acid Dyes by the Canadian government concluded that these substances are not likely to bioconcentrate or bioaccumulate in aquatic organisms.[4] This is attributed to their high water solubility and low octanol-water partition coefficients, which limit their ability to partition into fatty tissues of organisms.

Environmental_Fate_Logic Release Release of this compound to Aquatic Environment Water Remains in Water Column (High Solubility) Release->Water Dissolves Sediment Adsorption to Sediment/Soil (Primary Sink) Water->Sediment Partitioning & Electrostatic Interaction Bioaccum Low Bioaccumulation Potential Water->Bioaccum Low uptake Biodegrade Biodegradation (Anaerobic) Water->Biodegrade Transformation Photodegrade Photodegradation (Slow) Water->Photodegrade Transformation

Caption: Logical flow of the primary environmental fate processes for this compound.

Ecotoxicological Profile

The ecotoxicological concern for azo dyes stems from two sources: the parent molecule and its degradation products. The breakdown of azo dyes under anaerobic conditions can release aromatic amines, some of which are known to be mutagenic and carcinogenic.[13] For example, the manufacturing of this compound involves 5-Chloro-2-phenoxybenzenamine, an aromatic amine that would be released upon reductive cleavage of the azo bond.[2] Therefore, while the parent dye may have low toxicity, its environmental degradation could lead to the formation of more hazardous byproducts.

Analytical Methodologies

The study of the environmental fate of this compound relies on a suite of analytical techniques to quantify the parent compound and identify its transformation products.

  • UV-Visible Spectrophotometry: This is a common and rapid method used to measure the concentration of the dye in aqueous solutions. The decrease in absorbance at the dye's characteristic wavelength (λmax) is used to quantify decolorization during degradation experiments.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is essential for separating and identifying the intermediate and final products of degradation.[11][15] It provides structural information necessary to elucidate degradation pathways.

  • Total Organic Carbon (TOC) Analysis: TOC measurements are used to determine the extent of mineralization (the complete conversion of the organic dye molecule to CO2 and water). A decrease in TOC indicates true degradation rather than just decolorization.

Experimental_Workflow A 1. Sample Preparation (Wastewater or Lab Medium + this compound) B 2. Degradation Experiment (e.g., Microbial Incubation or Photocatalytic Reactor) A->B C 3. Time-Series Sampling B->C D 4a. UV-Vis Analysis (Measure Decolorization) C->D E 4b. LC-MS Analysis (Identify Byproducts) C->E F 5. Data Interpretation (Calculate Rates, Propose Pathways) D->F E->F

Caption: A typical experimental workflow for an environmental degradation study.

Summary and Conclusion

C.I. This compound is a water-soluble, anionic azo dye with a low potential for bioaccumulation.[4] Its environmental fate is primarily governed by partitioning to sediment and soil, and by microbial degradation.[4] While resistant to aerobic breakdown, it can be decolorized and degraded by specific microorganisms like Klebsiella pneumoniae SK1 under microaerophilic or anaerobic conditions via the reductive cleavage of its azo bond.[11] This process, however, leads to the formation of aromatic amines, which may pose a greater toxicological risk than the parent dye.[13] Abiotic degradation via photolysis appears to be a slow process unless enhanced by photocatalysts.[8][9] A significant data gap remains regarding the specific ecotoxicity of this compound and its degradation products, highlighting an area for future research to fully characterize its environmental risk profile.

References

"Acid Red 249" toxicity studies on microbial life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Microbial Toxicity and Biodegradation of Acid Red 249

This technical guide provides a comprehensive overview of the current research on the toxicity and microbial interactions with the azo dye, this compound. The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to this compound

This compound (C.I. 18134) is a synthetic azo dye extensively used in the textile and leather industries for coloring various fabrics.[1] Due to its chemical structure, which includes one or more azo (-N=N-) groups, this compound is categorized as a xenobiotic compound that can persist in the environment.[2] The discharge of effluents containing such dyes is a significant environmental concern, as they can be toxic, mutagenic, and carcinogenic.[3][4] Furthermore, the color imparted by these dyes to water bodies can hinder light penetration, thereby affecting aquatic ecosystems.[5] Bioremediation, utilizing microorganisms to decolorize and degrade these dyes, has emerged as a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods.[6]

Microbial Toxicity and Biodegradation of this compound

The primary focus of research on this compound and microbial life has been on isolating and characterizing microorganisms capable of its decolorization and degradation. This process is often the first step in assessing the dye's toxicity, as the ability of a microbe to act upon the dye indicates a certain level of resistance or tolerance. The breakdown of azo dyes by bacteria typically involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes.[4][7]

Bacterial Strains Involved in Biodegradation

Several bacterial strains have been identified for their ability to decolorize and degrade this compound. These are often isolated from contaminated sites such as textile industry effluents and sludge, suggesting their adaptation to dye-rich environments.[1][8]

  • Klebsiella pneumoniae SK1: This strain was isolated from a textile mill discharge point and demonstrated high efficiency in decolorizing this compound, even in the presence of other toxic compounds like hexavalent chromium.[7][8][9]

  • Pseudomonas stutzeri BS106: Isolated from textile industry effluent, this bacterium has shown significant potential for the bioremediation of this compound.[1]

  • Acinetobacter radioresistens: This bacterium has been studied for its ability to decolorize and degrade this compound.[7]

Quantitative Data on Microbial Interactions

The following tables summarize the quantitative data from various studies on the microbial decolorization of this compound.

Table 1: Decolorization of this compound by Klebsiella pneumoniae SK1

Initial AR 249 Concentration (µg/mL)Incubation Time (h)Decolorization (%)Reference
1004899[8][9]
2507291[8][9]
5007277[8][9]

Table 2: Optimization of this compound Decolorization by Pseudomonas stutzeri BS106

ParameterConditionDecolorization (%)Reference
pH7>90 (implied)[1]
Temperature (°C)37>90 (implied)[1]
Temperature (°C)4080.87[1]
Temperature (°C)4529.46[1]
Nitrogen Source (Yeast Extract, 2 g/L)-97.53[1]
Nitrogen Source (Proteose Peptone, 1.5 g/L)-71.39[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections describe the key experimental protocols used in the cited studies.

Isolation and Screening of Dye-Degrading Bacteria

The process of finding bacteria capable of breaking down this compound typically follows an enrichment culture technique.

Experimental Workflow for Bacterial Isolation

G A Sample Collection (Effluent, Soil, Sludge) B Enrichment in Nutrient Broth A->B C Incubation (37°C, 48h, shaking) B->C D Streaking on Selective Media (e.g., MacConkey Agar (B569324) with 100 mg/L this compound) C->D E Incubation and Observation (24-48h) D->E F Selection of Colonies (with decolorization zones) E->F G Sub-culturing and Purification F->G H Inoculation in Nutrient Broth (with 100 mg/L this compound, 24h, 37°C, static) G->H I Identification (16S rRNA gene sequencing) H->I

Caption: Workflow for isolating dye-degrading bacteria.[1]

Protocol Steps:

  • Sample Collection: Samples of effluent, soil, and sludge are collected from areas contaminated with textile dyes.[1][8]

  • Enrichment: 1 mL or 1 g of the sample is inoculated into 9 mL of a suitable nutrient broth. For studies involving co-contamination, other chemicals like K₂Cr₂O₇ may be added.[1][8]

  • Incubation: The enriched culture is incubated, typically at 37°C for 48 hours under shaking conditions, to allow for the proliferation of bacteria.[1]

  • Isolation: The incubated broth is then streaked onto selective agar plates (e.g., MacConkey Agar, Tryptone Soya Agar) containing this compound (e.g., 100 mg/L).[1][8]

  • Screening: The plates are incubated, and colonies that exhibit a clear zone of decolorization around them are selected for further study.[1][8]

  • Identification: The selected bacterial isolates are identified using 16S rRNA gene sequencing.[1][8]

Decolorization Assay

The efficiency of a bacterial strain in degrading this compound is quantified through a decolorization assay.

Logical Flow of Decolorization Measurement

G A Bacterial Culture Incubation (with this compound) B Aliquots Taken at Time Intervals A->B C Centrifugation B->C D Supernatant Collection C->D E Spectrophotometric Analysis (at λmax of this compound, e.g., 520 nm) D->E F Calculation of Decolorization Percentage E->F

Caption: Process for quantifying dye decolorization.[7]

Protocol Steps:

  • A primary culture of the bacterial isolate is grown in a suitable medium (e.g., Nutrient Broth) for 24 hours at 37°C.[1]

  • This primary culture is then used to inoculate a fresh medium containing a specific concentration of this compound.[1]

  • The culture is incubated under specific conditions (e.g., static or shaking, defined temperature and pH).[1][8]

  • At regular intervals, an aliquot of the culture is withdrawn and centrifuged to pellet the bacterial cells.[7]

  • The absorbance of the supernatant is measured at the maximum wavelength (λmax) of this compound using a spectrophotometer.[7]

  • The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Signaling and Metabolic Pathways

The biodegradation of this compound is an enzyme-catalyzed process. The key enzyme involved is azoreductase, which reductively cleaves the azo bond. This is often the initial and rate-limiting step in the degradation pathway.

Simplified Biodegradation Pathway of Azo Dyes

G A This compound (Azo Dye) C Reductive Cleavage of Azo Bond (-N=N-) A->C Catalyzed by B Azoreductase Enzyme B->C D Formation of Aromatic Amines (Potentially toxic intermediates) C->D E Further Aerobic Degradation (by other enzymes like oxygenases) D->E F Mineralization (CO₂, H₂O, N₂) E->F

Caption: General pathway for azo dye biodegradation.[6][7]

Under anaerobic or microaerophilic conditions, the azo bond is cleaved, leading to the formation of colorless aromatic amines.[6] These intermediates can sometimes be more toxic than the parent dye.[3] Subsequently, under aerobic conditions, these aromatic amines can be further degraded and mineralized into simpler, non-toxic compounds like carbon dioxide, water, and nitrogen gas.[6]

Conclusion

The available scientific literature indicates that while this compound can be toxic to microbial life, certain adapted bacterial strains, such as Klebsiella pneumoniae SK1 and Pseudomonas stutzeri BS106, can effectively decolorize and degrade this azo dye. The primary mechanism of this bioremediation is the enzymatic cleavage of the azo bond by azoreductases. The efficiency of this process is influenced by environmental factors such as pH, temperature, and the availability of co-substrates. While these studies provide valuable insights into the biodegradation potential, there is a need for more focused research on the broad-spectrum microbial toxicity of this compound, including the determination of standard toxicological endpoints like IC50 and MIC values for a wider range of microorganisms. Such data would be invaluable for a comprehensive environmental risk assessment of this widely used industrial dye.

References

Phytotoxicity of "Acid Red 249" on plant germination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phytotoxicity of Acid Red 249 on Plant Germination

Introduction

This compound, a disulfonated azo dye, is utilized in various industrial applications, leading to its potential release into the environment. Azo dyes, as a class, are of environmental concern due to their persistence, potential toxicity, and the formation of hazardous breakdown products such as aromatic amines.[1][2][3] These substances can be toxic, mutagenic, and carcinogenic.[1][3] The impact of azo dyes on flora is a critical area of ecotoxicological research, as they can inhibit seed germination, reduce plant growth, and disrupt essential physiological processes.[2][4] This guide provides a technical overview of the current understanding of the phytotoxicity of this compound, with a focus on its effects on plant germination. Due to a scarcity of studies on this compound alone, this guide draws heavily on research investigating its effects in combination with other pollutants, supplemented with general knowledge of azo dye phytotoxicity.

Quantitative Data on Phytotoxicity

The most direct evidence of this compound's phytotoxicity comes from a study on its combined effect with hexavalent chromium [Cr(VI)] on the germination and growth of Triticum aestivum (wheat). The following table summarizes the key findings from this research.[5][6]

TreatmentGermination Percentage (%)Observations on Plant Growth
Sterile Water (Control)100Normal growth.
100 µg/ml this compound + 100 µg/ml Cr(VI)25Significant inhibition of germination and subsequent growth.
Bioremediated 100 µg/ml this compound + Cr(VI) solution75Reversal of phytotoxic effects with increased shoot and root growth compared to both untreated and control plants.[5][6]

Experimental Protocols

The following is a detailed methodology for a phytotoxicity assay used to evaluate the effects of this compound on Triticum aestivum. This protocol is based on the study by Singh et al. (2021).[6]

1. Preparation of Test Solutions:

  • A solution containing 100 µg/ml of this compound and 100 µg/ml of hexavalent chromium [Cr(VI)] is prepared in a suitable broth medium (e.g., Tryptone Soya Broth).

  • A portion of this solution is treated with a bioremediating agent, such as the bacterium Klebsiella pneumoniae SK1, under optimal conditions for a specified period (e.g., 48 hours).

  • An untreated solution of this compound and Cr(VI) serves as the toxic control.

  • Sterile water is used as a negative control.

  • The solutions are centrifuged to remove any bacterial biomass, and the supernatant is diluted (e.g., 1:1 with distilled water) for the assay.

2. Seed Germination and Plant Growth Assay:

  • Pot experiments are conducted using sterile soil.

  • A predetermined number of seeds (e.g., 10) of Triticum aestivum are sown in each pot.

  • The seeds are irrigated with a specific volume (e.g., 5 ml) of the respective test solutions (bioremediated, untreated toxic control, and sterile water control) on alternate days.

  • The pots are maintained at room temperature.

  • The number of germinated seeds is recorded to determine the germination percentage.

  • After a set period, the seedlings are harvested to measure growth parameters such as root and shoot length.

Visualization of Experimental Workflow and Potential Toxicity Pathways

To better illustrate the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_assay Phytotoxicity Assay cluster_analysis Data Analysis prep_ar_cr Prepare 100 µg/ml this compound + 100 µg/ml Cr(VI) Solution prep_bio Bioremediation (e.g., with K. pneumoniae SK1) prep_ar_cr->prep_bio prep_centrifuge Centrifuge and Dilute Supernatant prep_bio->prep_centrifuge assay_irrigate Irrigate with Test Solutions: - Bioremediated - Untreated (Toxic Control) - Water (Negative Control) prep_centrifuge->assay_irrigate Test Solutions assay_sow Sow Triticum aestivum seeds (10 seeds/pot) in sterile soil assay_sow->assay_irrigate assay_incubate Incubate at Room Temperature assay_irrigate->assay_incubate analysis_germ Calculate Germination Percentage assay_incubate->analysis_germ analysis_growth Measure Root and Shoot Length assay_incubate->analysis_growth analysis_compare Compare Results Across Treatments analysis_germ->analysis_compare analysis_growth->analysis_compare

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

potential_phytotoxicity_pathway cluster_dye Azo Dye Exposure cluster_plant Plant System cluster_degradation Environmental Degradation dye This compound in Soil/Water uptake Uptake by Roots dye->uptake degradation Microbial Degradation dye->degradation stress Induction of Oxidative Stress (ROS Production) uptake->stress nutrient Interference with Nutrient Uptake uptake->nutrient damage Cellular Damage (Lipid Peroxidation, DNA Damage) stress->damage germ_inhibit Inhibition of Seed Germination damage->germ_inhibit growth_reduct Reduced Root & Shoot Growth damage->growth_reduct nutrient->growth_reduct amines Formation of Aromatic Amines (Potentially more toxic) degradation->amines amines->uptake Increased Toxicity

References

Unraveling the Biological Interactions of Acid Red 249: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a synthetic monoazo dye, is primarily utilized in the textile and paper industries for its vibrant red hue and effective dyeing properties.[1][2][3] Its chemical structure, characterized by a sulfonated naphthalene (B1677914) ring coupled to a chlorophenoxy phenyl group, places it within the broad class of azo dyes.[4][5] While extensively used in industrial applications, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action within biological systems. This document summarizes the current state of knowledge regarding this compound and related sulfonated azo dyes, highlighting the absence of detailed mechanistic studies and outlining general toxicological considerations.

Current Understanding of Biological Activity

There is a notable lack of research investigating the specific molecular or cellular mechanism of action of this compound in biological systems. Scientific databases and chemical suppliers categorize it as a dye for industrial use, with available information focusing on its physical and chemical properties rather than its pharmacological or detailed toxicological profile.[1][6][7]

Material Safety Data Sheets (MSDS) for this compound indicate general hazards associated with ingestion, inhalation, and skin or eye contact, such as irritation.[8] However, these documents do not provide data on specific biological pathways affected by the compound. One MSDS notes that mutagenicity data has been reported, but does not provide specifics, and states that it is not listed as a carcinogen by major regulatory agencies.[8]

General Insights from Sulfonated Azo Dyes

Broader research on sulfonated azo dyes offers some general insights that may be relevant to this compound. The biological activity of azo dyes is often linked to their metabolism, which can involve the reductive cleavage of the azo bond (–N=N–) by enzymes such as azoreductases found in gut microbiota and the liver.[9][10] This cleavage results in the formation of aromatic amines, which can be more biologically active and potentially more toxic than the parent dye molecule.[10][11]

The carcinogenicity of some azo dyes has been attributed to the metabolic formation of reactive intermediates that can bind to DNA and other macromolecules.[10][12] However, it is crucial to note that the biological effects of azo dyes are highly structure-dependent, and extrapolating findings from other azo dyes to this compound is not scientifically rigorous without specific studies.

The presence of sulfonate groups in dyes like this compound generally increases their water solubility and is thought to decrease their ability to cross cell membranes, potentially reducing their toxicity compared to their non-sulfonated counterparts.[11]

Biodegradation Mechanisms

Studies on the environmental fate of azo dyes have identified various microorganisms capable of degrading them.[9] The primary mechanism of microbial degradation is also the enzymatic reduction of the azo bond, leading to decolorization.[9][11] This process is a key area of research for the bioremediation of textile industry wastewater.[13]

Data Presentation

A thorough search of scientific literature and databases yielded no quantitative data regarding the mechanism of action of this compound in biological systems. Therefore, tables summarizing IC50 values, binding affinities, or other quantitative measures of biological activity cannot be provided.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature.

Visualizations

Given the absence of established signaling pathways or experimental workflows related to the biological mechanism of action of this compound, the creation of corresponding diagrams is not feasible.

Conclusion

The current body of scientific knowledge is devoid of specific information on the mechanism of action of this compound in biological systems. Its primary characterization is that of an industrial dye. While general principles of azo dye metabolism and toxicology exist, these cannot be directly and specifically applied to this compound without dedicated research. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research would be necessary to elucidate any potential biological effects, metabolic pathways, and specific molecular targets of this compound to understand its toxicological profile and any potential for biological application.

References

In-Depth Technical Guide to the Solubility of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 249, a synthetic azo dye. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physicochemical Properties of this compound

This compound, with the CAS number 6416-66-6, is a dark red powder.[1] It is a weak acid dye characterized by the presence of sulfonic acid groups, which contribute to its solubility in aqueous solutions.[2]

Quantitative Solubility Data

The solubility of this compound varies across different solvents, a critical factor for its application in research and development. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityTemperature
Water160.71 g/L20°C
Water~30 g/LNot Specified
Dimethyl Sulfoxide (DMSO)50 mg/mLNot Specified
Ethanol< 10 g/L (Slightly Soluble)Not Specified
MethanolSlightly SolubleNot Specified
Isopropanol< 10 g/LNot Specified

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is paramount for scientific research. The following are detailed methodologies for two common and reliable methods for determining the solubility of dyes like this compound.

Gravimetric Method

This direct method involves measuring the mass of the solute dissolved in a known volume of solvent to determine the saturation solubility.

Materials:

  • This compound powder

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm pore size)

  • Evaporating dishes

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Allow the solution to stand at the constant temperature for the excess solid to settle. Carefully filter the supernatant using a syringe filter to obtain a clear, saturated solution.

  • Mass Determination of Dissolved Solute:

    • Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven).

    • Once the solvent is completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.

    • Weigh the dish on an analytical balance. Repeat the heating, cooling, and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the residue by the volume of the filtrate used.

UV-Vis Spectrophotometric Method

This indirect analytical method determines the concentration of a colored solute in a saturated solution by measuring its absorbance of light at a specific wavelength.

Materials:

  • This compound powder

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm pore size)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be performed at this λmax.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of accurate serial dilutions to create a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).

  • Preparation and Measurement of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Filter the saturated solution to remove any undissolved solids.

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

G cluster_prep Solution Preparation cluster_gravimetric Gravimetric Method cluster_spectro UV-Vis Spectrophotometric Method prep_start Start prep_add_excess Add excess this compound to solvent prep_start->prep_add_excess prep_agitate Agitate at constant temperature (24-48h) prep_add_excess->prep_agitate prep_settle Allow undissolved solid to settle prep_agitate->prep_settle prep_filter Filter supernatant (0.45 µm filter) prep_settle->prep_filter prep_saturated Obtain clear saturated solution prep_filter->prep_saturated grav_pipette Pipette known volume of saturated solution prep_saturated->grav_pipette spec_dilute Dilute saturated solution to known factor prep_saturated->spec_dilute grav_weigh_dish to pre-weighed evaporating dish grav_pipette->grav_weigh_dish grav_evaporate Evaporate solvent grav_weigh_dish->grav_evaporate grav_cool Cool in desiccator grav_evaporate->grav_cool grav_weigh_final Weigh dish with residue to constant mass grav_cool->grav_weigh_final grav_calculate Calculate solubility (mass/volume) grav_weigh_final->grav_calculate spec_lambda Determine λmax spec_cal_curve Prepare standards & create calibration curve spec_lambda->spec_cal_curve spec_measure_abs Measure absorbance of diluted solution at λmax spec_dilute->spec_measure_abs spec_calculate_conc Calculate concentration from calibration curve spec_measure_abs->spec_calculate_conc spec_calculate_sol Calculate original solubility (conc. x dilution factor) spec_calculate_conc->spec_calculate_sol

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Absorbance Spectrum of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance spectrum of the synthetic azo dye, Acid Red 249 (C.I. 18134). It details the spectral properties, a standardized experimental protocol for its analysis, and quantitative data to support research and development activities. This compound, also known by names such as Polar Brilliant Red B and Weak Acid Brilliant Red B, exhibits distinct spectrophotometric characteristics that are crucial for its quantification and analysis in various matrices.

Core Spectral Properties of this compound

This compound is a water-soluble dye that appears as a dark red powder.[1][2][3] Its molecular formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃ with a molecular weight of 748.11 g/mol .[1][4] The color and absorbance characteristics of this compound are highly dependent on its physicochemical environment, a phenomenon known as solvatochromism.

In an aqueous solution, this compound typically exhibits a maximum absorbance (λmax) in the visible region at approximately 510 nm.[5] However, when incorporated into a polyvinyl alcohol (PVA) film, its spectral properties shift, showing two distinct absorption peaks at 520 nm and 555 nm.[6] In its solid state, a new absorption band emerges around 490 nm.[6] This variability underscores the importance of controlling the experimental conditions, particularly the solvent, when conducting spectrophotometric analysis.

Quantitative Absorbance Data
ConditionWavelength of Maximum Absorbance (λmax)Reference
Aqueous Solution~ 510 nm[5]
Polyvinyl Alcohol (PVA) Film520 nm and 555 nm[6]
Solid State~ 490 nm[6]

Note: The molar absorptivity (ε), a critical parameter for the direct calculation of concentration from absorbance using the Beer-Lambert law, is not widely reported in scientific literature for this compound. Therefore, for accurate quantification, the generation of a standard calibration curve is the recommended approach.

Experimental Protocol: Spectrophotometric Analysis of this compound in Aqueous Solution

This section provides a detailed methodology for the preparation of this compound solutions and the subsequent measurement of their absorbance to generate a standard calibration curve for quantitative analysis.

Materials and Reagents
  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Analytical balance

  • Pipettes (various sizes)

  • UV-Vis spectrophotometer

  • Quartz or polystyrene cuvettes

Preparation of Stock Solution (e.g., 100 mg/L)
  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of distilled or deionized water to the flask to dissolve the powder.

  • Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Preparation of Standard Solutions

Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution. For example, to prepare 25 mL of a 5 mg/L standard solution from a 100 mg/L stock solution, you would use the following calculation:

  • (C₁)(V₁) = (C₂)(V₂)

  • (100 mg/L)(V₁) = (5 mg/L)(25 mL)

  • V₁ = 1.25 mL

Accurately pipette 1.25 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with distilled or deionized water. Repeat this process to create a series of standards (e.g., 1, 2.5, 5, 7.5, and 10 mg/L).

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the wavelength to scan the visible range (e.g., 400 nm to 700 nm) to determine the λmax.

  • Fill a cuvette with the blank solution (distilled or deionized water) and place it in the spectrophotometer to zero the instrument.

  • Measure the absorbance of one of the standard solutions across the scanned wavelength range to identify the λmax, which should be approximately 510 nm.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank solution and each of the prepared standard solutions at the λmax. Record the absorbance values.

Data Analysis and Calibration Curve
  • Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will describe the relationship between absorbance and concentration. An R² value close to 1 indicates a strong linear relationship.

  • The calibration curve can then be used to determine the concentration of an unknown sample of this compound by measuring its absorbance at the λmax and interpolating the concentration from the curve.

Logical Workflow for Spectrophotometric Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of this compound using spectrophotometry.

G Workflow for Spectrophotometric Analysis of this compound cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions (Serial Dilution) stock->standards Dilute scan Determine λmax standards->scan measure Measure Absorbance of Standards standards->measure scan->measure Set λmax plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot regress Perform Linear Regression plot->regress determine Determine Concentration of Unknown regress->determine Use Calibration Equation

Workflow for Spectrophotometric Analysis of this compound

This comprehensive guide provides the necessary information for the successful spectrophotometric analysis of this compound. By following the detailed experimental protocol and understanding the spectral properties of the dye, researchers can accurately quantify this compound in their respective applications.

References

An In-Depth Technical Guide to Acid Red 249 for Cytoplasmic and Collagen Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acid Red 249, a weak acid dye, and explores its potential application in the histological staining of cytoplasm and collagen. While primarily utilized in the textile industry, its chemical properties as an anionic dye suggest its utility in biological applications. This document consolidates the available physicochemical data, proposes a theoretical framework for its staining mechanism, and provides a detailed, albeit hypothetical, experimental protocol for its use in a trichrome-like staining method. Due to the novel nature of this application, this guide is intended to serve as a foundational resource for researchers to develop and optimize specific staining procedures for their unique experimental needs.

Introduction

This compound, also known by synonyms such as Tracid Brilliant Red B and Weak Acid Brilliant Red B, is a disulfonated monoazo dye.[1][2][3] Its chemical structure imparts a net negative charge, classifying it as an anionic dye. In histological applications, anionic dyes are routinely used to stain basic (cationic) tissue components, such as the proteins found in cytoplasm and collagen, through electrostatic interactions. While established red acid dyes like acid fuchsin and Biebrich scarlet are staples in classic staining methods like Masson's trichrome, the use of this compound for this purpose is not well-documented. This guide aims to bridge this knowledge gap by providing a technical foundation for its investigation as a biological stain.

Physicochemical Properties and Staining Mechanism

The utility of an acid dye in histology is largely governed by its chemical and physical properties. The key characteristics of this compound are summarized below.

Quantitative Data
PropertyValueReference
Synonyms Tracid Brilliant Red B, Weak Acid Brilliant Red B, Polar Red B, Sandolan Brilliant Red N-BG[1][4][5]
C.I. Name This compound[3][6]
C.I. Number 18134[3]
CAS Number 6416-66-6[3][4][5][6]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[3][4][5]
Molecular Weight 748.11 g/mol [2][3][4][5]
Appearance Dark red powder[1][3]
Solubility Soluble in water, slightly soluble in ethanol (B145695)[1][3]
Theoretical Staining Mechanism

As an acid dye, this compound is anionic in solution. In an acidic staining environment, tissue proteins become protonated, exposing cationic sites (e.g., amino groups). The negatively charged sulfonate groups of the this compound molecule then form electrostatic bonds with these positively charged sites in the cytoplasm and collagen, resulting in a red coloration. The staining intensity is dependent on the pH of the staining solution; a lower pH generally enhances the staining by increasing the number of cationic sites in the tissue.

G cluster_solution Acidic Staining Solution cluster_tissue Tissue Section Acid_Red_249 This compound (Anionic) Tissue_Proteins Cytoplasmic & Collagen Proteins (Cationic at low pH) Acid_Red_249->Tissue_Proteins Electrostatic Interaction Stained_Tissue Red Stained Cytoplasm & Collagen Tissue_Proteins->Stained_Tissue Binding

Figure 1. Proposed mechanism of this compound staining in biological tissues.

Proposed Experimental Protocol: A Trichrome-Type Stain

The following protocol is a proposed starting point for using this compound to stain cytoplasm and collagen. It is based on the principles of Masson's trichrome stain and will likely require optimization for specific tissues and research questions.

Reagents
  • Fixative: 10% Neutral Buffered Formalin or Bouin's Solution.

  • Weigert's Iron Hematoxylin (B73222):

    • Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

    • Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • This compound Staining Solution:

    • 1% (w/v) this compound in 1% (v/v) aqueous Acetic Acid.

  • Differentiating Solution:

    • 1% (w/v) Phosphomolybdic Acid.

  • Counterstain:

    • 2.5% (w/v) Aniline Blue in 2% (v/v) aqueous Acetic Acid.

  • Rinsing Solution:

    • 1% (v/v) aqueous Acetic Acid.

  • Dehydrating Agents: Graded alcohols (70%, 95%, 100% Ethanol).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: Resin-based mounting medium.

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Mordanting (if formalin-fixed):

    • Incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

    • Rinse thoroughly in running tap water until the yellow color is completely removed.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Collagen Staining:

    • Stain in the this compound Staining Solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Differentiate in 1% Phosphomolybdic Acid solution for 10-15 minutes, or until the collagen is no longer red.

  • Collagen Counterstaining:

    • Transfer sections directly to the Aniline Blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Final Rinse:

    • Differentiate in 1% Acetic Acid solution for 2-5 minutes.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate quickly through 95% ethanol and absolute ethanol.

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

G start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize mordant Mordanting (Bouin's Solution) deparaffinize->mordant nuclear_stain Nuclear Staining (Weigert's Hematoxylin) mordant->nuclear_stain cytoplasm_stain Cytoplasmic & Collagen Staining (this compound Solution) nuclear_stain->cytoplasm_stain differentiate Differentiation (Phosphomolybdic Acid) cytoplasm_stain->differentiate collagen_counterstain Collagen Counterstaining (Aniline Blue) differentiate->collagen_counterstain final_rinse Final Rinse (Acetic Acid) collagen_counterstain->final_rinse dehydrate_clear Dehydration & Clearing final_rinse->dehydrate_clear mount Mounting dehydrate_clear->mount end Stained Slide for Microscopy mount->end

References

The Potential of Acid Red 249 in Histological Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 249, a weak acid, anionic dye, presents a potential, yet currently unexplored, alternative for histological and cytological staining. While its primary applications are in the textile and paper industries, its chemical properties as a sulfate-containing acid dye suggest its suitability for biological staining, particularly as a cytoplasmic counterstain and as a component in trichrome staining methods. This technical guide outlines the theoretical framework for the application of this compound in histology, providing proposed protocols and discussing its potential for differentiating cellular and extracellular components. This document is intended to serve as a foundational resource for researchers interested in exploring and validating the use of this dye in biological applications.

Introduction to Acid Dyes in Histology

Acid dyes are anionic, carrying a net negative charge. In biological staining, they are used to stain cationic (positively charged) tissue components. The staining mechanism is primarily based on electrostatic interactions between the negatively charged dye molecules and the positively charged amino groups of proteins in the cytoplasm, muscle, collagen, and red blood cells. The intensity of staining with acid dyes is pH-dependent, with acidic conditions enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

Trichrome staining methods utilize two or more acid dyes in conjunction with a polyacid to achieve differential staining of various tissue components, most notably to distinguish collagen from muscle. These techniques are invaluable in pathology for assessing fibrotic changes.

Physicochemical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its application in histological staining.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 6416-66-6[1]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1]
Molecular Weight 748.11 g/mol [1]
Chemical Class Single Azo Dye[1]
Appearance Dark red powder[1]
Solubility Soluble in water[1]

Proposed Histological Applications of this compound

Based on its properties as a weak acid dye, this compound could theoretically be employed in the following histological techniques:

  • As a Cytoplasmic Counterstain to Hematoxylin: In a manner analogous to Eosin in the standard Hematoxylin and Eosin (H&E) stain, this compound could be used to stain the cytoplasm and extracellular matrix, providing a red contrast to the blue-stained nuclei.

  • In Trichrome Staining Methods: this compound could potentially serve as the red "plasma stain" in trichrome protocols like the Masson's Trichrome, staining muscle and cytoplasm red.

Experimental Protocols (Proposed)

The following protocols are theoretical and based on the general principles of acid dye staining. Optimization will be necessary for specific tissue types and applications.

Protocol for this compound as a Counterstain to Hematoxylin

This proposed protocol outlines the steps for using this compound as a counterstain following nuclear staining with hematoxylin.

StepReagentIncubation Time
1. Deparaffinization and Rehydration Xylene and graded alcoholsStandard procedure
2. Nuclear Staining Harris' Hematoxylin5-10 minutes
3. Washing Running tap water1-5 minutes
4. Differentiation 1% Acid AlcoholBrief dip
5. Bluing Scott's Tap Water Substitute1-2 minutes
6. Washing Running tap water5 minutes
7. Counterstaining 1% this compound in 1% aqueous acetic acid1-3 minutes
8. Washing Distilled waterBrief rinse
9. Dehydration and Clearing Graded alcohols and XyleneStandard procedure
10. Mounting Permanent mounting medium-
Proposed Masson's Trichrome Method using this compound

This protocol adapts the Masson's Trichrome stain, substituting a traditional red dye with this compound.

StepReagentIncubation Time
1. Deparaffinization and Rehydration Xylene and graded alcoholsStandard procedure
2. Mordanting (optional) Bouin's solution1 hour at 56°C or overnight at room temperature
3. Nuclear Staining Weigert's Iron Hematoxylin10 minutes
4. Washing Running tap water10 minutes
5. Plasma Staining 1% this compound in 1% aqueous acetic acid5 minutes
6. Washing Distilled waterBrief rinse
7. Differentiation 1% Phosphomolybdic Acid5 minutes
8. Fiber Staining 2.5% Aniline Blue in 2% acetic acid5 minutes
9. Washing Distilled waterBrief rinse
10. Dehydration and Clearing Graded alcohols and XyleneStandard procedure
11. Mounting Permanent mounting medium-

Visualization of Staining Principles and Workflows

The following diagrams illustrate the theoretical principles and workflows for the proposed applications of this compound.

G General Principle of Acid Dye Staining Tissue Tissue Section (Proteins with NH3+ groups) StainedTissue Stained Cytoplasm/Collagen (Red) Tissue->StainedTissue Electrostatic Interaction (Acidic pH) AcidDye This compound (Anionic Dye, SO3-) AcidDye->StainedTissue

Caption: Principle of Acid Dye Staining.

G Proposed Workflow: this compound as a Counterstain node1 Deparaffinize & Rehydrate node2 Hematoxylin (Nuclear Stain) node1->node2 node3 Differentiate & Blue node2->node3 node4 This compound (Counterstain) node3->node4 node5 Dehydrate & Mount node4->node5

Caption: H&E-like Staining Workflow.

G Proposed Workflow: this compound in Trichrome Staining node1 Deparaffinize & Rehydrate node2 Weigert's Hematoxylin (Nuclear Stain) node1->node2 node3 This compound (Plasma Stain) node2->node3 node4 Phosphomolybdic Acid (Differentiation) node3->node4 node5 Aniline Blue (Fiber Stain) node4->node5 node6 Dehydrate & Mount node5->node6

References

Acid Red 249: A Technical Guide for Cellular Protein Quantification and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by its Colour Index name C.I. 18134, is a synthetic, water-soluble, anionic monoazo dye.[1][2] Characterized by its vibrant red color and the presence of multiple sulfonic acid groups, it functions as a weak acid dye.[3] While traditionally used in the textile and paper industries, its properties make it a valuable tool in biological research, particularly for quantitative analysis of cellular protein content.[4][5]

The principle behind its research application lies in its ability to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[6][7] The sulfonic acid groups on the dye molecule are negatively charged, allowing them to form strong complexes with the positively charged amino groups found in proteins, such as lysine (B10760008) and arginine.[8][9] The amount of dye bound is directly proportional to the total protein mass. This stoichiometric binding relationship forms the basis of one of the most common applications for dyes of this nature: the Sulforhodamine B (SRB) cytotoxicity and cell proliferation assay.[7][10]

This guide provides an in-depth overview of the technical properties of this compound, its mechanism of action as a protein stain, and a detailed protocol for its application in the widely used SRB assay.

Physicochemical and Spectral Properties

The utility of this compound in quantitative assays is defined by its chemical structure and spectral characteristics. The key properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms C.I. This compound, C.I. 18134, Polar Brilliant Red B[2][9]
CAS Number 6416-66-6[2]
Chemical Class Monoazo Dye[1][2]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[2]
Molecular Weight 748.11 g/mol [2]
Appearance Dark red powder[2]
Solubility Soluble in water, slightly soluble in ethanol[2]

Table 2: Spectral Properties of this compound

PropertyValueConditions / NotesReference(s)
Absorption Maxima (λmax) 520 nm, 555 nmIn Polyvinyl Alcohol (PVA) film. The presence of two peaks suggests different aggregation states or environments.[11]
Absorption Maxima (λmax) in SRB Assay ~510 - 565 nmThe peak absorbance of the solubilized dye after binding to cellular protein is typically measured in this range. The exact λmax can vary based on the plate reader and filters used.[7][12]
Molar Extinction Coefficient (ε) Not definitively reported in research literature.High molar extinction coefficients are generally required for dyes used in colorimetric assays to ensure high sensitivity.[4]
pKa Not definitively reported in research literature.The presence of strong sulfonic acid groups ensures the dye is anionic over a wide pH range, which is critical for its binding mechanism.

Mechanism of Action: Protein Staining

This compound functions as an anionic dye. Its staining mechanism is primarily based on electrostatic interactions under acidic conditions. The key steps are outlined below.

  • Cell Fixation: Cells are first treated with a cold, protein-precipitating acid, typically trichloroacetic acid (TCA). This fixation serves two purposes: it terminates the cellular activity and cross-links the proteins, immobilizing them within the well of a microplate.[10]

  • Acidic Environment: A mildly acidic staining solution (e.g., in 1% acetic acid) ensures that the sulfonic acid groups (-SO₃⁻) on the this compound molecule are ionized (negatively charged), and the basic amino acid residues in the cellular proteins (e.g., lysine, arginine) are protonated (positively charged).[6][7]

  • Electrostatic Binding: The negatively charged dye molecules bind stoichiometrically to the positively charged protein residues. This forms a stable, colored complex. The amount of bound dye is directly proportional to the total cellular protein content.[7]

  • Removal of Unbound Dye: A washing step with a weak acid (e.g., 1% acetic acid) removes any excess dye that has not bound to proteins.[10][12]

  • Solubilization: The protein-bound dye is then solubilized using a basic solution, typically 10 mM Tris base. This shifts the pH, causing the dye to dissociate from the protein, releasing it into the solution.[7][12]

  • Quantification: The concentration of the solubilized dye is measured colorimetrically using a spectrophotometer or microplate reader. The absorbance reading is directly proportional to the number of cells in the well.

Staining_Mechanism cluster_well Microplate Well Proteins Cellular Proteins (Basic Amino Acids: NH2) FixedProteins Fixed Proteins (Basic Amino-Acids Protonated: NH3+) Proteins->FixedProteins Add 10% TCA (Fixation) StainedProteins Stained Protein Complex FixedProteins->StainedProteins Add Dye in 1% Acetic Acid (Electrostatic Binding) SolubilizedDye Solubilized Dye in Solution StainedProteins->SolubilizedDye Add Tris Base (Solubilization) Dye This compound (Anionic: SO3-) Tris 10mM Tris Base (Basic pH) Reader Measure Absorbance (~510-565 nm) SolubilizedDye->Reader

Diagram 1: Mechanism of this compound binding to cellular proteins.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay, which can utilize this compound or the structurally similar Sulforhodamine B, is a robust and widely adopted method for screening the cytotoxicity of chemical compounds and for cell density determination.[7][13]

Materials:

  • This compound (or Sulforhodamine B)

  • Trichloroacetic acid (TCA)

  • Acetic acid

  • Tris base

  • Culture medium, cells, and test compounds

  • 96-well microtiter plates

  • Microplate spectrophotometer (reader)

Reagent Preparation:

  • Fixation Solution: 10% (w/v) TCA in deionized water. Store at 4°C.

  • Staining Solution: 0.4% (w/v) this compound in 1% (v/v) acetic acid. Store at room temperature.

  • Wash Solution: 1% (v/v) acetic acid in deionized water.

  • Solubilization Solution: 10 mM Tris base solution (pH 10.5).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations. Include appropriate vehicle controls and untreated controls. Incubate for the desired exposure period (e.g., 48-72 hours).

  • Cell Fixation: Carefully remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for 1 hour.[10]

  • Washing (Post-Fixation): Discard the TCA solution. Wash the plate four to five times by flooding with the Wash Solution (1% acetic acid) to remove unbound dye and excess TCA.[10][12] After the final wash, remove all residual liquid and let the plates air dry completely.

  • Staining: Add 100 µL of 0.4% this compound Staining Solution to each well. Incubate at room temperature for 30 minutes.[10][12]

  • Washing (Post-Staining): Quickly discard the staining solution. Wash the plates four times with 1% acetic acid to remove any unbound dye.[12]

  • Air Dry: Remove all residual wash solution and allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 565 nm.[7][12]

SRB_Workflow A 1. Cell Plating (96-well plate, 100µL) B 2. Compound Treatment (Incubate 48-72h) A->B C 3. Cell Fixation (100µL cold 10% TCA, 1h at 4°C) B->C D 4. Washing (4-5x with 1% Acetic Acid) C->D E 5. Air Dry Plate D->E F 6. Staining (100µL 0.4% Dye, 30 min RT) E->F G 7. Washing (4x with 1% Acetic Acid) F->G H 8. Air Dry Plate G->H I 9. Solubilization (200µL 10mM Tris, 10 min) H->I J 10. Read Absorbance (510-565 nm) I->J

Diagram 2: Experimental workflow for the SRB cytotoxicity assay.

Conclusion

This compound is a robust and cost-effective weak acid dye with significant applications in cell biology and pharmacology research. Its utility is centered on its reliable electrostatic binding to cellular proteins, providing a direct and reproducible method for quantifying cell biomass. The Sulforhodamine B assay, for which this compound is well-suited, represents a sensitive, stable, and high-throughput compatible alternative to metabolic assays (like MTT) for determining drug-induced cytotoxicity. The straightforward protocols and stable colorimetric endpoint make it an invaluable tool for large-scale drug screening and fundamental cell proliferation studies.

References

Methodological & Application

Application Notes and Protocols for the Biodegradation of Acid Red 249 by Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biodegradation of the azo dye Acid Red 249 using the bacterium Klebsiella pneumoniae. The information is compiled from various research findings to guide experimental design and execution.

Overview and Significance

Klebsiella pneumoniae has demonstrated significant potential for the bioremediation of textile industry effluents containing hazardous azo dyes.[1][2] Specifically, Klebsiella pneumoniae strain SK1 has been shown to efficiently decolorize and degrade the disulfonated azo dye this compound.[3] The biodegradation process relies on the enzymatic activity of the bacterium, primarily involving azoreductases that cleave the azo bond (-N=N-) of the dye molecule, leading to its decolorization and subsequent breakdown into less toxic aromatic amines.[4][5][6] Understanding the optimal conditions and metabolic pathways is crucial for developing effective bioremediation strategies.

Quantitative Data Summary

The efficiency of this compound biodegradation by Klebsiella pneumoniae is influenced by several factors. The following tables summarize the key quantitative data from reported studies.

Table 1: Optimal Conditions for this compound Decolorization by Klebsiella pneumoniae SK1 [3]

ParameterOptimal Value
Temperature37°C
pH7.0 - 9.0
Salinity2 - 4%
Incubation ConditionsStatic (microaerophilic)
Incubation Time48 hours

Table 2: Decolorization Efficiency of this compound by Klebsiella pneumoniae SK1 under Optimal Conditions [3]

Initial Dye Concentration (µg/mL)Decolorization Efficiency (%) after 48h
10095
25070
50050

Experimental Protocols

This section provides detailed protocols for key experiments related to the biodegradation of this compound by Klebsiella pneumoniae.

Bacterial Culture and Acclimatization

Objective: To prepare an active culture of Klebsiella pneumoniae and acclimatize it to this compound.

Materials:

  • Klebsiella pneumoniae strain (e.g., SK1)

  • Nutrient Broth (NB) or Luria-Bertani (LB) Broth

  • This compound

  • Sterile Erlenmeyer flasks

  • Incubator shaker

  • Autoclave

Protocol:

  • Activation of Bacterial Culture: Inoculate a single colony of Klebsiella pneumoniae into a 250 mL Erlenmeyer flask containing 100 mL of sterile Nutrient Broth. Incubate at 37°C for 18-24 hours in a shaker (120 rpm) to obtain a fresh overnight culture.

  • Acclimatization:

    • Prepare a series of flasks with Nutrient Broth containing increasing concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).

    • Inoculate each flask with 1% (v/v) of the overnight culture.

    • Incubate the flasks at 37°C under static conditions.

    • Once significant growth and decolorization are observed in the flask with the lowest dye concentration, use this culture to inoculate the flask with the next higher concentration.

    • Repeat this process until the culture is well-adapted to the target concentration of 100 µg/mL. This acclimatized culture should be used for subsequent biodegradation experiments.

Biodegradation Assay

Objective: To determine the decolorization efficiency of this compound by Klebsiella pneumoniae.

Materials:

  • Acclimatized Klebsiella pneumoniae culture

  • Mineral Salt Medium (MSM) supplemented with a carbon source (e.g., glucose) and this compound (100 µg/mL)

  • Sterile 250 mL Erlenmeyer flasks

  • Incubator

  • Spectrophotometer

  • Centrifuge

Protocol:

  • Prepare 100 mL of MSM with 100 µg/mL of this compound in a 250 mL Erlenmeyer flask.

  • Inoculate the medium with 1% (v/v) of the acclimatized Klebsiella pneumoniae culture.

  • Prepare a control flask containing the same medium without the bacterial inoculum.

  • Incubate the flasks at 37°C under static conditions for 48 hours.[3]

  • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw 5 mL aliquots from both the experimental and control flasks.

  • Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 525 nm) using a UV-Vis spectrophotometer.[3]

  • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Biodegradation Products

Objective: To identify the metabolites produced during the biodegradation of this compound.

Materials:

  • Supernatant from the biodegradation assay

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol:

  • Extraction of Metabolites:

    • After the completion of the biodegradation assay, centrifuge the culture to separate the supernatant.

    • Acidify the supernatant to pH 2.0 using HCl.

    • Extract the metabolites by liquid-liquid extraction with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to obtain the crude extract of the degradation products.

  • FTIR Analysis: Analyze the crude extract using FTIR to identify the changes in functional groups compared to the parent dye, which can confirm the biodegradation.[2]

  • HPLC Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using an HPLC system equipped with a C18 column and a UV detector.

    • The disappearance of the peak corresponding to this compound and the appearance of new peaks will indicate its degradation.

  • GC-MS Analysis:

    • Derivatize the extracted metabolites if necessary to increase their volatility.

    • Inject the sample into a GC-MS system to separate and identify the individual components based on their mass spectra. This will help in elucidating the degradation pathway.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results activation Activation of K. pneumoniae Culture acclimatization Acclimatization to this compound activation->acclimatization biodegradation Biodegradation Assay acclimatization->biodegradation sampling Time-course Sampling biodegradation->sampling centrifugation Centrifugation sampling->centrifugation spectrophotometry UV-Vis Spectrophotometry centrifugation->spectrophotometry extraction Metabolite Extraction centrifugation->extraction decolorization Decolorization Efficiency spectrophotometry->decolorization ftir FTIR Analysis extraction->ftir hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis extraction->gcms pathway Degradation Pathway Elucidation hplc->pathway gcms->pathway

Caption: Experimental workflow for this compound biodegradation.

Proposed Metabolic Pathway

metabolic_pathway AR249 This compound (Azo Dye) AzoCleavage Azo Bond Cleavage (Azoreductase, NADH) AR249->AzoCleavage Step 1: Decolorization Amines Formation of Aromatic Amines AzoCleavage->Amines RingOpening Aromatic Ring Opening (Dioxygenases) Amines->RingOpening Step 2: Degradation Intermediates Aliphatic Intermediates RingOpening->Intermediates TCA TCA Cycle Intermediates->TCA Mineralization Mineralization (CO2 + H2O) TCA->Mineralization

Caption: Proposed metabolic pathway for this compound degradation.

References

Application Notes and Protocols for the Decolorization of "Acid Red 249" using Microbial Consortia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 249 is a synthetic azo dye extensively used in the textile industry. The release of effluents containing this dye into the environment poses a significant ecological threat due to its recalcitrant nature and potential toxicity. Bioremediation using microbial consortia has emerged as a promising, eco-friendly, and cost-effective approach for the decolorization and degradation of such dyes. This document provides detailed application notes and protocols for the decolorization of this compound using microbial consortia, summarizing key data and experimental procedures from various studies.

Data Presentation

Table 1: Decolorization Efficiency of this compound by Various Microbial Cultures

Microbial CultureInitial Dye Concentration (mg/L)Decolorization Efficiency (%)Time (hours)Optimal ConditionsReference
Fungal ConsortiumNot Specified94Not SpecifiedBioreactor[1][2]
Klebsiella pneumoniae SK1100 (µg/ml)9948Microaerophilic, 37°C, pH 7-9[3]
Klebsiella pneumoniae SK1250 (µg/ml)9172Microaerophilic, 37°C, pH 7-9[3]
Klebsiella pneumoniae SK1500 (µg/ml)7772Microaerophilic, 37°C, pH 7-9[3]
Pseudomonas stutzeri100~100Not SpecifiedpH 6-7
Bacillus firmus100Not SpecifiedNot SpecifiedOptimized initial concentration[4]
Crude enzyme from Bacillus firmusNot SpecifiedNot SpecifiedNot SpecifiedAnaerobic

Experimental Protocols

Isolation and Acclimatization of Microbial Consortia

This protocol describes the isolation of a microbial consortium from a textile effluent-contaminated site capable of degrading this compound.

Materials:

  • Soil and water samples from a textile dye-contaminated site

  • Sterile distilled water

  • Nutrient Agar (NA)

  • Bushnell and Haas Medium (BHM)

  • Nitrogen-limited medium (e.g., Glucose 1.5%, Malt extract 0.04%, MnCl₂ 0.03%, FeSO₄ 0.04%, MgSO₄ 0.004%, pH 6.0)

  • This compound

  • Sterile flasks, petri plates, and pipettes

  • Incubator

  • Shaker

Protocol:

  • Sample Collection: Collect soil and water samples from an area contaminated with textile effluents.

  • Enrichment of Microbial Consortia:

    • Prepare a soil suspension by mixing 10 g of soil in 100 ml of sterile distilled water.

    • Serially dilute the suspension.

    • Spread plate 0.1 ml of appropriate dilutions onto Nutrient Agar plates.

    • Alternatively, use an enrichment culture technique by inoculating 10 mL of the sample into 40 mL of Mineral Salt Medium (MSM) supplemented with this compound (e.g., 40 mg/L) as the sole carbon source.

    • Incubate the plates/flasks at 32°C ± 1°C for 2-5 days.

  • Screening for Dye Decolorizing Microorganisms:

    • Prepare Nutrient Agar or BHM plates containing this compound (e.g., 100 ppm).

    • Inoculate the plates with the enriched culture or individual colonies from the initial isolation plates.

    • Incubate at 32°C ± 1°C for 2-3 days.

    • Observe the plates for the formation of clear zones around the microbial colonies, indicating dye degradation.

    • Select the colonies with the most distinct clear zones for further studies.

  • Development of a Microbial Consortium:

    • Isolate and purify the selected potent microbial strains.

    • Develop various consortia by combining different isolates.

    • Screen the consortia for their decolorization efficiency in a liquid medium (e.g., Nitrogen-limited medium) containing this compound.

  • Acclimatization of the Consortium:

    • Inoculate the selected consortium into a medium containing a low concentration of this compound.

    • Gradually increase the concentration of the dye in subsequent transfers as the consortium shows effective decolorization. This process helps in adapting the microbial consortium to higher concentrations of the dye.

Decolorization Assay of "this compound"

This protocol outlines the method to quantify the decolorization of this compound by the microbial consortium.

Materials:

  • Acclimatized microbial consortium

  • Liquid medium (e.g., Nitrogen-limited medium or MSM with co-substrates)

  • This compound stock solution

  • Sterile flasks

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Inoculum: Grow the acclimatized microbial consortium in a suitable broth medium until it reaches the late exponential phase.

  • Decolorization Experiment:

    • Prepare flasks containing a specific volume of the liquid medium and the desired initial concentration of this compound.

    • Inoculate the flasks with a standardized amount of the microbial consortium inoculum (e.g., 1-5% v/v).

    • Incubate the flasks under optimized conditions (e.g., 37°C, static or shaking). A control flask without the microbial inoculum should also be maintained.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw an aliquot of the culture broth from each flask.

    • Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the microbial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis Spectrophotometer. The λmax for this compound is typically around 525 nm.

  • Calculation of Decolorization Efficiency:

    • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analytical Methods for Degradation Products

This section describes the methods to analyze the breakdown products of this compound after microbial treatment.

Materials:

  • Decolorized sample supernatant

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

  • Extraction of Metabolites:

    • After complete decolorization, centrifuge the culture broth to remove microbial biomass.

    • Extract the metabolites from the supernatant using an equal volume of a suitable organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude extract of the degradation products.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Analyze the extracted metabolites using FTIR to identify the changes in functional groups compared to the parent dye molecule. This can provide evidence of the breakdown of the azo bond (-N=N-).

  • High-Performance Liquid Chromatography (HPLC):

    • Use HPLC to separate and quantify the parent dye and its degradation products. A suitable mobile phase and column (e.g., C18) should be used. The disappearance of the peak corresponding to this compound and the appearance of new peaks indicate its degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Employ GC-MS to identify the volatile and semi-volatile aromatic amines and other smaller organic molecules formed as a result of the complete or partial mineralization of the dye. This analysis helps in elucidating the degradation pathway.

Visualizations

Experimental_Workflow cluster_isolation Isolation & Screening cluster_development Consortium Development & Acclimatization cluster_decolorization Decolorization Assay cluster_analysis Degradation Analysis Sample Sample Collection (Soil/Water) Enrichment Enrichment Culture Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Screening Screening for Decolorization Zone Isolation->Screening Consortium_Dev Consortium Development Screening->Consortium_Dev Acclimatization Acclimatization to This compound Consortium_Dev->Acclimatization Inoculation Inoculation in Liquid Medium Acclimatization->Inoculation Incubation Incubation under Optimal Conditions Inoculation->Incubation Analysis Spectrophotometric Analysis (UV-Vis) Incubation->Analysis Extraction Metabolite Extraction Incubation->Extraction FTIR FTIR Analysis Extraction->FTIR HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Microbial_Decolorization_Pathway cluster_cell Microbial Cell Azo_Dye This compound (-N=N- bond) Aromatic_Amines Colorless Aromatic Amines (Potentially Toxic) Azo_Dye->Aromatic_Amines Azoreductase (Anaerobic/Microaerophilic) Mineralization Further Degradation (Mineralization) Aromatic_Amines->Mineralization Oxidative Enzymes (Laccase, Peroxidase) (Aerobic) End_Products CO2 + H2O + Biomass Mineralization->End_Products

References

Application Notes and Protocols for the Adsorption of Acid Red 249 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption of the anionic azo dye, Acid Red 249, onto activated carbon. It includes comprehensive application notes, standardized experimental protocols, and a summary of key performance data. The information is intended to guide researchers in setting up and conducting reproducible experiments for the removal of this compound from aqueous solutions.

Application Notes

This compound is a synthetic dye widely used in the textile industry, and its release into wastewater poses significant environmental and health concerns. Activated carbon has demonstrated high efficacy in adsorbing a wide range of dyes, including anionic dyes like this compound, due to its porous structure and large surface area. The adsorption process is influenced by several key parameters, including pH, initial dye concentration, adsorbent dosage, and temperature.

The primary mechanism for the adsorption of anionic dyes such as this compound onto activated carbon often involves electrostatic interactions, hydrogen bonding, and van der Waals forces. At lower pH values, the surface of activated carbon tends to be positively charged, which enhances the electrostatic attraction with the anionic dye molecules.

Kinetic studies are crucial for understanding the rate of adsorption, which is often described by pseudo-first-order or pseudo-second-order models. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption process. Thermodynamic studies can elucidate the spontaneity and nature of the adsorption, indicating whether it is an endothermic or exothermic process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the adsorption of this compound. It is important to note that while the focus of this document is activated carbon, some of the detailed studies on this compound have been conducted with other adsorbents. The principles, however, are broadly applicable.

Table 1: Adsorption Isotherm Parameters for this compound

AdsorbentIsotherm Modelqm (mg/g)KL (L/mg)Reference
Ammoniated Waste Polyacrylonitrile Fiber (PANAMF)Langmuir2050.3-0.999[1]
Ammoniated Waste Polyacrylonitrile Fiber (PANAMF)Freundlich--0.979[1]

Note: Data for activated carbon was not explicitly found in the provided search results. The data from a highly effective adsorbent is presented for comparative purposes.

Table 2: Kinetic Model Parameters for this compound Adsorption

AdsorbentKinetic Modelk1 (min⁻¹)k2 (g/mg·min)Reference
General Activated Carbon StudiesPseudo-second-order-Commonly fits well>0.99[2]

Note: Specific kinetic parameters for this compound on activated carbon were not available in the search results. The pseudo-second-order model is frequently reported to best describe the kinetics of dye adsorption on activated carbon.

Table 3: Influence of pH on Adsorption

AdsorbentOptimal pH RangeObservationsReference
General Activated CarbonAcidic (2.0-5.0)Adsorption is generally more favorable in acidic conditions for anionic dyes.[3][4][3][4]
Ammoniated Waste Polyacrylonitrile Fiber (PANAMF)AcidicThe addition of acid significantly increases the adsorption capacity.[1][5][1][5]

Experimental Protocols

The following are detailed protocols for conducting experiments on the adsorption of this compound on activated carbon.

1. Preparation of Adsorbate and Adsorbent

  • This compound Stock Solution: Prepare a stock solution of 1000 mg/L of this compound by dissolving a precisely weighed amount of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Activated Carbon Preparation: If using commercial activated carbon, wash it with deionized water to remove any impurities and then dry it in an oven at 105-110°C for 24 hours. Store the dried activated carbon in a desiccator.

2. Batch Adsorption Experiments

  • Effect of pH:

    • Take a series of conical flasks, each containing a fixed volume (e.g., 50 mL) of a known concentration of this compound solution.

    • Adjust the initial pH of the solutions to a range of values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a fixed amount of activated carbon (e.g., 0.1 g) to each flask.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) in a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time.

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

  • Adsorption Kinetics:

    • Prepare a known volume of this compound solution of a specific concentration and pH in a beaker.

    • Add a known amount of activated carbon and start a timer.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw aliquots of the solution.

    • Separate the adsorbent from the withdrawn sample immediately.

    • Measure the concentration of the dye in the solution.

    • The amount of dye adsorbed at time t, qt (mg/g), is calculated using the formula: qt = (C0 - Ct) * V / m where C0 and Ct are the initial and final concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Adsorption Isotherms:

    • Prepare a series of this compound solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).

    • Adjust the pH of each solution to the optimal value determined from the pH study.

    • Add a fixed amount of activated carbon to each solution.

    • Agitate the flasks until equilibrium is reached (determined from the kinetic study).

    • Measure the final equilibrium concentration (Ce) of the dye in each solution.

    • The amount of dye adsorbed at equilibrium, qe (mg/g), is calculated using the formula: qe = (C0 - Ce) * V / m

3. Data Analysis

  • Kinetic Models: The experimental data from the kinetic study can be fitted to the pseudo-first-order and pseudo-second-order models to determine the rate constants.

  • Isotherm Models: The equilibrium data can be analyzed using the Langmuir and Freundlich isotherm models to understand the adsorption behavior.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Data Modeling A Prepare this compound Stock Solution C pH Optimization A->C D Kinetic Studies A->D E Isotherm Studies A->E B Prepare and Dry Activated Carbon B->C B->D B->E F Sample Filtration/ Centrifugation C->F D->F E->F G UV-Vis Spectrophotometry F->G H Kinetic Modeling (Pseudo-first/second order) G->H I Isotherm Modeling (Langmuir/Freundlich) G->I

Caption: Experimental workflow for the adsorption of this compound on activated carbon.

Logical_Relationships cluster_params Input Parameters cluster_outputs Experimental Outputs cluster_models Analytical Models Initial_Conc Initial Dye Concentration Adsorption_Capacity Adsorption Capacity (qe) Initial_Conc->Adsorption_Capacity Adsorption_Rate Adsorption Rate (qt) Initial_Conc->Adsorption_Rate pH Solution pH pH->Adsorption_Capacity pH->Adsorption_Rate Temp Temperature Temp->Adsorption_Capacity Temp->Adsorption_Rate Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Capacity Isotherm_Models Isotherm Models (Langmuir, Freundlich) Adsorption_Capacity->Isotherm_Models Thermo_Models Thermodynamic Models (ΔG°, ΔH°, ΔS°) Adsorption_Capacity->Thermo_Models Kinetic_Models Kinetic Models (Pseudo-first/second order) Adsorption_Rate->Kinetic_Models

Caption: Logical relationships in the analysis of dye adsorption data.

References

Application Notes and Protocols for the Photocatalytic Removal of Acid Red 249 from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 249, also known as Tracid Brilliant Red B, is a weak acid dye characterized by the presence of a sulfate (B86663) ion.[1][2] Like many textile dyes, its release into wastewater poses significant environmental challenges due to its complex aromatic structure, which makes it resistant to conventional wastewater treatment methods.[3] Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[3][4][5] This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of suitable wavelength, generates highly reactive oxygen species (ROS) that can mineralize the dye into less harmful substances like CO₂, water, and inorganic ions.[3][5]

This document provides detailed application notes and protocols for the removal of this compound from wastewater using photocatalysis, based on findings from various research studies.

Mechanism of Photocatalysis

The photocatalytic degradation of organic dyes like this compound generally follows a well-established mechanism. When a semiconductor photocatalyst is illuminated with photons of energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB.[5][6] These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes can directly oxidize the dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH).[3] Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other reactive species.[3] These ROS are powerful oxidizing agents that non-selectively attack and degrade the complex dye molecules.[3]

Caption: General mechanism of photocatalytic dye degradation.

Experimental Data Summary

The efficiency of photocatalytic degradation of acid red dyes is influenced by several key parameters, including the type of photocatalyst, its concentration, the initial dye concentration, and the pH of the solution. The following tables summarize quantitative data from various studies on the photocatalytic removal of different acid red dyes, which can serve as a reference for designing experiments for this compound.

Table 1: Overview of Different Photocatalysts and Their Efficiency in Acid Red Dye Removal

PhotocatalystTarget DyeLight SourceDegradation Efficiency (%)Reference
TiO₂Acid Red 1UV28% (in 15 min)
Fe-Zeolite + TiO₂Acid Red 1UV/Ozone95% (in 5 min)[7]
Nano-TiO₂Acid Red BUVNot specified[8]
TiO₂/Xanthan GumReactive RedSolar92.5% (in 120 min)[9]
Nano ZnOAcid Red 27UV~100% (at alkaline pH)[6]
BiOCl₀.₈Br₀.₂This compoundUVNot specified[1][2]
TiO₂Brilliant RedMedium-pressure Hg lamp~90% decolorization (in 20 min)[10]
TiO₂Acid Red 88UV-C99.6% (in 90 min)

Table 2: Influence of Experimental Parameters on Degradation Efficiency

ParameterValueEffect on EfficiencyTarget DyeReference
pH 3Higher decolorization efficiencyBrilliant Red[10]
5Optimal for degradationReactive Red[9]
AlkalineFaster degradationAcid Red 27[6]
Catalyst Conc. 25 mg/L (TiO₂/XG)Optimal for degradationReactive Red[9]
1.0 g/L (ZnO)Optimal loadingReactive Red 180[8]
444 mg/L (TiO₂)Optimal loadingBrilliant Red[10]
Initial Dye Conc. 25 mg/LOptimal for degradationReactive Red[9]
Increasing conc.Decreases degradation efficiencyReactive Red 180[8]

Experimental Protocols

The following are generalized protocols for conducting photocatalytic degradation experiments for this compound, synthesized from methodologies reported for similar dyes.

1. Preparation of Photocatalyst and Reagents

  • Photocatalyst: Commercially available photocatalysts like Degussa P25 TiO₂ or nano ZnO can be used. Alternatively, novel photocatalysts like BiOCl₀.₈Br₀.₂ can be synthesized as described in the literature.[1][2]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known weight of the dye powder in deionized water. The molecular formula for this compound is C₂₉H₂₀ClN₃Na₂O₁₀S₃.[11]

  • pH Adjustment: Use dilute solutions of HCl and NaOH to adjust the pH of the dye solution to the desired value.

2. Photocatalytic Degradation Experiment

  • Reactor Setup: A batch photoreactor is commonly used. This can be a simple beaker placed on a magnetic stirrer and irradiated from above or the side by a light source. For more controlled experiments, a double-walled vessel connected to a water bath can be used to maintain a constant temperature.

  • Experimental Procedure:

    • Add a specific volume of the this compound solution of a known concentration to the photoreactor.

    • Add the desired amount of photocatalyst to the solution to create a suspension.

    • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the light source (e.g., UV lamp, solar simulator) to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals.

    • Centrifuge or filter the collected samples to remove the photocatalyst particles before analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis P1 Prepare this compound Stock Solution R1 Add Dye Solution to Reactor P1->R1 P2 Weigh Photocatalyst R2 Add Photocatalyst to Solution P2->R2 P3 Adjust pH of Dye Solution P3->R1 R1->R2 R3 Stir in Dark (Adsorption-Desorption Equilibrium) R2->R3 R4 Irradiate with Light Source R3->R4 R5 Collect Samples at Intervals R4->R5 A1 Centrifuge/Filter Samples R5->A1 A2 Measure Absorbance (UV-Vis Spectrophotometer) A1->A2 A3 Calculate Degradation Efficiency A2->A3

Caption: Experimental workflow for photocatalytic degradation of this compound.

3. Analytical Methods

  • Degradation Monitoring: The concentration of this compound in the solution at different time points is typically monitored using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

  • Mineralization Analysis: To assess the complete degradation of the dye into inorganic compounds, Total Organic Carbon (TOC) analysis can be performed.

Factors Influencing Photocatalytic Degradation

  • Effect of pH: The pH of the solution can significantly affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For anionic dyes like this compound, a lower pH (acidic medium) often leads to a positively charged catalyst surface, which promotes adsorption and enhances degradation efficiency.[10] However, the optimal pH can vary depending on the specific catalyst used.[6]

  • Effect of Catalyst Loading: Increasing the catalyst dosage generally increases the number of active sites available for the reaction, leading to a higher degradation rate.[10] However, beyond an optimal concentration, the turbidity of the solution can increase, which scatters the incident light and reduces the overall efficiency.[9]

  • Effect of Initial Dye Concentration: The rate of degradation is also dependent on the initial concentration of the dye. At low concentrations, the degradation rate is typically higher. As the concentration increases, more dye molecules are adsorbed on the catalyst surface, but the penetration of light into the solution may be hindered, leading to a decrease in the degradation efficiency.[8]

Conclusion

Photocatalysis presents a viable and effective method for the treatment of wastewater containing this compound. The efficiency of the process is highly dependent on experimental conditions such as the choice of photocatalyst, pH, catalyst loading, and initial dye concentration. The protocols and data presented here provide a comprehensive guide for researchers and scientists to design and optimize the photocatalytic degradation of this compound and similar textile dyes. Further research could focus on the development of more efficient photocatalysts active under visible light and the investigation of the degradation pathways and toxicity of the intermediate products.

References

Analytical Methods for the Detection of "Acid Red 249" in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Acid Red 249, a synthetic azo dye, in water samples. The methods described herein are essential for monitoring water quality, assessing the efficacy of water treatment processes, and ensuring regulatory compliance. The protocols for UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and an Electrochemical Sensor are presented, complete with experimental workflows and performance characteristics.

Overview of Analytical Methods

A comparative summary of the analytical methods for the detection of this compound in water is presented in the table below. This allows for a quick assessment of each method's capabilities, guiding the selection of the most appropriate technique based on the specific analytical requirements such as sensitivity, selectivity, and sample throughput.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)
UV-Visible Spectrophotometry 0.59 µg/mL[1]1.80 µg/mL[1]5 - 25 µg/mL[1]97.83%[1]
High-Performance Liquid Chromatography (HPLC) 0.05 µM (for Orange G)0.1 µM (for Orange G)0.1 – 20.0 µM (for Orange G)96.7–102.0% (for Mg)[2]
Electrochemical Sensor 17 nM (for Basic Orange 1)50 nM (for Basic Orange 1)50 nM - 50 µM (for Basic Orange 1)98-104% (for Cu2+)[3]

Note: Quantitative data for this compound was not available in the provided search results. The data presented for HPLC and Electrochemical Sensor are for similar azo dyes and should be considered as an estimation of the expected performance for this compound. Method validation is crucial for accurate quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of colored compounds like this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound standard

  • Deionized water

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

2.1.2. Preparation of Standard Solutions

  • Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound powder and dissolve it in a 100 mL volumetric flask with deionized water.

  • Working Standards: Prepare a series of standard solutions (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution with deionized water in volumetric flasks.

2.1.3. Determination of Maximum Absorbance (λmax)

  • Take one of the standard solutions (e.g., 15 mg/L) and scan its absorbance in the wavelength range of 400-700 nm using the spectrophotometer.

  • The wavelength at which the highest absorbance is observed is the λmax. For dyes similar to this compound, the λmax is expected to be in the range of 520-530 nm.

2.1.4. Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard solution in triplicate.

  • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.

  • Determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.[4]

2.1.5. Sample Analysis

  • Filter the water sample to remove any particulate matter.

  • If necessary, dilute the sample with deionized water to bring the concentration within the linear range of the calibration curve.

  • Measure the absorbance of the sample at the λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Standards A->B C Determine λmax B->C D Generate Calibration Curve C->D E Measure Sample Absorbance D->E F Calculate Concentration E->F

UV-Visible Spectrophotometry Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It offers high resolution and sensitivity, making it suitable for the analysis of this compound in complex water matrices.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (pH 2.0)[5]

  • Deionized water (HPLC grade)

  • HPLC system with a UV detector

  • C18 column (e.g., Purospher Star® RP-18e)[5]

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of phosphate buffer (pH 2.0), methanol, and acetonitrile (e.g., 15:3:82 v/v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: Determined by scanning the UV-Vis spectrum of this compound (expected in the visible range).

  • Injection Volume: 20 µL

3.1.3. Preparation of Standard Solutions

  • Stock Solution (100 mg/L): Prepare a stock solution of this compound in the mobile phase.

  • Working Standards: Prepare a series of standard solutions with concentrations covering the expected range of the samples by diluting the stock solution with the mobile phase.

3.1.4. Calibration

  • Inject the standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method.

3.1.5. Sample Preparation and Analysis

  • Filter the water sample through a 0.45 µm syringe filter.

  • If necessary, perform solid-phase extraction (SPE) for sample clean-up and pre-concentration.

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase B Prepare Standard Solutions A->B E Inject Standards & Build Curve B->E C Sample Filtration/SPE F Inject Sample C->F D HPLC System Setup D->E E->F G Data Analysis & Quantification F->G

HPLC Analysis Workflow

Electrochemical Sensor

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of electroactive species like azo dyes. This section outlines the fabrication and application of a modified electrode for the determination of this compound.

Experimental Protocol

4.1.1. Materials and Reagents

  • Glassy carbon electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Nafion

  • This compound standard

  • Phosphate buffer solution (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • Electrochemical workstation

4.1.2. Electrode Modification

  • GCE Polishing: Polish the bare GCE with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

  • MWCNT Dispersion: Disperse a known amount of MWCNTs in a solvent (e.g., DMF or a Nafion solution) by sonication.

  • Electrode Coating: Drop-cast a small volume of the MWCNT dispersion onto the GCE surface and allow it to dry.

4.1.3. Electrochemical Measurements

  • Electrochemical Characterization: Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a potassium ferricyanide/ferrocyanide solution to evaluate the electrode surface area and electron transfer properties.

  • Optimization of Parameters: Optimize the experimental parameters such as supporting electrolyte pH, accumulation potential, and accumulation time using a standard solution of this compound.

  • Analytical Determination: Use a sensitive voltammetric technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), for the quantitative determination of this compound.

  • Calibration: Record the voltammetric response for a series of this compound standard solutions to construct a calibration curve.

  • Sample Analysis: Add the water sample to the electrochemical cell containing the supporting electrolyte and record the voltammetric signal. The concentration of this compound is determined from the calibration curve.

Experimental Workflow

EChem_Workflow cluster_prep Sensor Fabrication cluster_analysis Analysis A GCE Polishing B MWCNT Dispersion A->B C Electrode Coating B->C D Electrochemical Characterization C->D E Parameter Optimization D->E F Calibration with Standards E->F G Sample Measurement F->G H Concentration Determination G->H

Electrochemical Sensor Workflow

Method Validation

All analytical methods used for quantitative analysis must be validated to ensure their reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should assess the following parameters[6][7]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes and protocols provide a comprehensive guide for the analytical determination of this compound in water. The selection of the most suitable method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method is fully validated to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Acid Red 249 Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acid Red 249. The method utilizes a reversed-phase C18 column with a gradient elution profile and UV-Vis detection. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields requiring accurate determination of this compound in various sample matrices.

Introduction

This compound, also known as Tracid Brilliant Red B, is a weak acid dye containing a sulfate (B86663) ion.[1][2] It belongs to the single azo class of dyes and has the molecular formula C₂₉H₂₀ClN₃Na₂O₁₀S₃.[3] Accurate quantification of this dye is crucial in various applications, including textile manufacturing, ink production, and safety assessments.[4][5] High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for reliable quantification. The method detailed below is based on established principles for the analysis of similar acidic dyes.[6][7]

Experimental

2.1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2.2. Reagents and Standards

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2.3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are based on a method for the simultaneous analysis of other acid dyes and may require optimization for specific sample matrices.[6]

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 3 µm)
Mobile Phase A 10 mM Ammonium acetate in Water : Acetonitrile (95:5, v/v)
Mobile Phase B 10 mM Ammonium acetate in Water : Acetonitrile (50:50, v/v)
Gradient Elution 2% B to 100% B over 21 minutes, hold at 100% B for 6 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection DAD or UV-Vis Detector at the maximum absorbance wavelength (λmax) of this compound (to be determined)

Protocols

3.1. Preparation of Standard Solutions

  • Stock Standard Solution (100 mg/L): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in Mobile Phase A and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 mg/L).

3.2. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a soluble sample is as follows:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of Mobile Phase A.

  • Vortex and sonicate the solution to ensure complete dissolution of the analyte.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.3. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Results and Discussion

The retention time and peak shape for this compound should be consistent across all injections. The use of a Diode Array Detector is recommended to confirm the identity of the peak by comparing its UV-Vis spectrum with that of the reference standard.[6] Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

References

Spectrophotometric Determination of Acid Red 249 Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249 is a synthetic azo dye used in various industrial applications, including textiles and inks.[1] Accurate quantification of its concentration in solutions is crucial for quality control, environmental monitoring, and various research applications. This document provides a detailed protocol for the spectrophotometric determination of this compound concentration in aqueous solutions. The method is based on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the analyte.

Principle of the Method

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. For a given substance, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution. This relationship is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the light through the solution (typically 1 cm for a standard cuvette).

  • c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of an this compound solution at its wavelength of maximum absorbance (λmax), and using a calibration curve prepared from standards of known concentrations, the concentration of an unknown sample can be accurately determined.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValue
C.I. Name This compound
CAS Number 6416-66-6
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃
Molecular Weight 748.11 g/mol
Appearance Dark red powder
Solubility Soluble in water, slightly soluble in ethanol.

Experimental Protocols

Materials and Reagents
  • This compound powder (analytical grade)

  • Deionized or distilled water

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Beakers

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

Preparation of Stock Solution (100 mg/L)
  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Dissolve the powder in a small amount of deionized water in a beaker.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with deionized water several times and add the rinsings to the volumetric flask.

  • Bring the volume up to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Determination of Maximum Absorbance (λmax)
  • Prepare a working solution of approximately 10 mg/L by diluting the stock solution.

  • Fill a cuvette with deionized water to be used as a blank.

  • Fill a second cuvette with the 10 mg/L this compound working solution.

  • Place the blank cuvette in the spectrophotometer and zero the instrument.

  • Replace the blank with the sample cuvette and scan the absorbance from 400 nm to 700 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. For this compound in aqueous solution, the λmax is expected to be in the range of 510-525 nm.[2][3] It is crucial to determine this value experimentally.

Preparation of Standard Solutions and Generation of a Calibration Curve
  • From the 100 mg/L stock solution, prepare a series of standard solutions with concentrations ranging from approximately 1 mg/L to 25 mg/L. A suggested set of standards is 1, 2.5, 5, 10, 15, 20, and 25 mg/L.

  • Set the spectrophotometer to the experimentally determined λmax.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

  • The resulting plot should be a straight line that passes through the origin, demonstrating a linear relationship in accordance with the Beer-Lambert law.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 indicates a good linear fit.

Measurement of Unknown Sample Concentration
  • If the unknown sample is expected to have a high concentration of this compound, it must be diluted with deionized water to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the (diluted) unknown sample at the λmax.

  • Use the equation of the calibration curve (y = mx + c, where y is the absorbance and x is the concentration) to calculate the concentration of this compound in the measured sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

Data Presentation

The quantitative data for the spectrophotometric determination of this compound should be presented in clear and structured tables for easy interpretation and comparison.

Table 2: Calibration Curve Data for this compound

Standard Concentration (mg/L)Absorbance at λmax (nm)
1.0[Insert Absorbance]
2.5[Insert Absorbance]
5.0[Insert Absorbance]
10.0[Insert Absorbance]
15.0[Insert Absorbance]
20.0[Insert Absorbance]
25.0[Insert Absorbance]

Table 3: Analysis of Unknown Sample

Sample IDAbsorbance at λmax (nm)Dilution FactorCalculated Concentration (mg/L)Original Concentration (mg/L)
Unknown 1[Insert Absorbance][Insert Dilution Factor][Calculated Value][Final Value]
Unknown 2[Insert Absorbance][Insert Dilution Factor][Calculated Value][Final Value]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the spectrophotometric determination of this compound concentration is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare 100 mg/L Stock Solution working_solution Prepare ~10 mg/L Working Solution stock_solution->working_solution standards Prepare Standard Solutions (1-25 mg/L) stock_solution->standards determine_lambda_max Determine λmax (400-700 nm scan) working_solution->determine_lambda_max Use for scan calibrate Generate Calibration Curve (Absorbance vs. Concentration) standards->calibrate Measure absorbance of each determine_lambda_max->calibrate Set λmax measure_unknown Measure Absorbance of Unknown Sample determine_lambda_max->measure_unknown Set λmax calculate_concentration Calculate Concentration using Calibration Curve calibrate->calculate_concentration Use curve equation measure_unknown->calculate_concentration final_result Report Final Concentration calculate_concentration->final_result

References

Application Notes and Protocols: Acid Red 249 Staining for Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by its Colour Index name C.I. 18134, is a water-soluble, anionic dye. While traditionally used in the textile and paper industries, its properties as an acid dye make it a viable candidate for histological applications, particularly as a counterstain for cytoplasm and connective tissues in paraffin-embedded sections. This document provides a detailed protocol for the use of this compound as a counterstain following hematoxylin (B73222) staining, resulting in a vibrant red coloration of eosinophilic tissue components.

The staining mechanism of this compound is based on the electrostatic interaction between the negatively charged dye molecules and the positively charged proteins in the cytoplasm and extracellular matrix. The acidic nature of the staining solution enhances this interaction by increasing the number of positive charges on tissue proteins.

Data Presentation

PropertyValue
Common Name This compound
Alternative Names Acid Red B, Brilliant Scarlet 3R, C.I. 18134, Tracid Brilliant Red B
CAS Number 6416-66-6
Molecular Formula C29H20ClN3Na2O10S3
Molecular Weight 748.11 g/mol
Appearance Dark red powder
Solubility Water soluble
Staining Color Red
Target Structures Cytoplasm, muscle, connective tissue, red blood cells

Experimental Protocol

This protocol outlines the procedure for staining paraffin-embedded tissue sections with hematoxylin and this compound.

Reagents and Solutions
  • This compound Staining Solution (0.1% in 1% Acetic Acid):

    • This compound (C.I. 18134): 0.1 g

    • Glacial Acetic Acid: 1.0 mL

    • Distilled Water: 99.0 mL

    • Dissolve the this compound powder in the distilled water and then add the glacial acetic acid. Mix well.

  • Harris Hematoxylin Solution (or other standard hematoxylin formulation)

  • 1% Acid Alcohol:

    • Hydrochloric Acid, concentrated: 1.0 mL

    • 70% Ethanol: 99.0 mL

  • Scott's Tap Water Substitute (or other bluing agent)

  • Xylene

  • Ethanol (100%, 95%, and 70%)

  • Distilled Water

  • Mounting Medium (permanent, resinous)

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse gently in running tap water: 2 minutes.

  • Hematoxylin Staining:

    • Immerse slides in Harris Hematoxylin solution: 3-5 minutes.

    • Rinse in running tap water: 1 minute.

    • Differentiate in 1% Acid Alcohol: 3-10 seconds (brief dips).

    • Rinse in running tap water: 1 minute.

    • Blue in Scott's Tap Water Substitute: 1-2 minutes.

    • Rinse in running tap water: 1 minute.

  • This compound Counterstaining:

    • Immerse slides in 0.1% this compound Staining Solution: 1-3 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol: 2 changes, 1 minute each.

    • Immerse in 100% Ethanol: 2 changes, 1 minute each.

    • Immerse in Xylene: 2 changes, 2 minutes each.

    • Apply a coverslip using a permanent mounting medium.

Expected Results
  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue, and red blood cells: Shades of red

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Hematoxylin Hematoxylin Staining (Nuclei) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Scott's) Differentiation->Bluing AcidRed This compound Counterstain Bluing->AcidRed Dehydration Dehydration (Ethanol Series) AcidRed->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining of paraffin-embedded tissues.

Application Notes and Protocols: Acid Red 249 as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a weak acid dye containing a sulfate (B86663) ion, is an anionic azo dye traditionally used in the textile industry for coloring wool, silk, and polyamide fabrics.[1][2][3] Its chemical properties, particularly its anionic nature, make it a suitable candidate for use as a counterstain in histological applications.[4] In an acidic environment, this compound is expected to bind to cationic (basic) components within tissue sections, such as proteins in the cytoplasm, muscle, and connective tissue.[4][5] This provides a contrasting color to nuclear stains like hematoxylin (B73222), enabling a clearer visualization of cellular and tissue architecture.

These application notes provide a detailed, representative protocol for the use of this compound as a counterstain in histology. It is important to note that as a dye not traditionally used for biological staining, optimization of the following parameters is crucial for achieving desired results with specific tissue types and fixatives.[6]

Principle of Staining

The primary mechanism of staining with this compound is an electrostatic interaction between the anionic dye molecules and cationic tissue components. In an acidic solution, the amino groups of proteins within the cytoplasm and extracellular matrix become protonated, resulting in a net positive charge. The negatively charged sulfonate groups of the this compound molecules then form ionic bonds with these positively charged sites, imparting a red color to these structures. The intensity of the staining is dependent on the pH of the staining solution; a more acidic environment enhances the positive charge of the tissue proteins, leading to a stronger dye-binding capacity.[4][5]

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and provide a starting point for the optimization of staining parameters.

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
C.I. Number18134[2]
CAS Number6416-66-6[2]
Molecular FormulaC₂₉H₂₀ClN₃Na₂O₁₀S₃[2]
Molecular Weight748.11 g/mol [2]
AppearanceDark red powder[1]
SolubilitySoluble in water[1]

Table 2: Recommended Starting Parameters for this compound Counterstaining

ParameterRecommended RangeNotes
Staining Solution Concentration0.5% - 1.0% (w/v) in distilled waterHigher concentrations may lead to overstaining.
pH of Staining Solution2.5 - 3.5An acidic pH is crucial for effective staining. Adjust with acetic acid.
Staining Time1 - 5 minutesThis is highly dependent on tissue type, thickness, and desired intensity.
Differentiation (Optional)0.2% Acetic Acid in 95% Ethanol (B145695)A brief rinse can help to remove excess stain and improve contrast.
Fixative CompatibilityFormalin-fixed, paraffin-embedded tissuesShould be compatible with most common histological fixatives.

Experimental Protocols

The following is a representative protocol for using this compound as a counterstain for hematoxylin on formalin-fixed, paraffin-embedded tissue sections.

Materials
  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Hematoxylin solution (e.g., Harris or Mayer's)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing reagent (e.g., Scott's tap water substitute or dilute ammonium (B1175870) hydroxide)

  • Permanent mounting medium

  • Coverslips

Preparation of Staining Solution

1% this compound Staining Solution (Aqueous)

  • Weigh 1.0 g of this compound powder and dissolve it in 100 mL of distilled water.

  • Stir until the dye is completely dissolved. Gentle heating may be necessary.

  • Add 0.5 mL of glacial acetic acid to acidify the solution.

  • Verify that the pH is between 2.5 and 3.5 using a pH meter or pH indicator strips. Adjust as necessary with glacial acetic acid.

  • Filter the solution before use to remove any undissolved particles.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse slides in a filtered hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol with a few quick dips.

    • Rinse in running tap water.

    • "Blue" the sections in a suitable bluing reagent for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Immerse slides in the 1% this compound staining solution for 1-5 minutes. This step requires optimization.

    • Briefly rinse in distilled water to remove excess stain.

    • (Optional) Differentiate with a quick rinse in 0.2% acetic acid in 95% ethanol if overstaining occurs.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.

    • Dehydrate through two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene or a xylene substitute for 5 minutes each.

    • Mount with a permanent mounting medium and apply a coverslip.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Rinse_Blue Rinse and Blue Nuclear_Stain->Rinse_Blue Counterstain Counterstaining (this compound) Rinse_Blue->Counterstain Dehydration_Final Dehydration (Graded Ethanol) Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting Staining_Mechanism Tissue_Components Cytoplasmic & ECM Proteins (Amino Groups: -NH2) Protonated_Proteins Positively Charged Proteins (Cationic: -NH3+) Tissue_Components->Protonated_Proteins Protonation Acidic_Solution Acidic Solution (H+) Stained_Tissue Stained Tissue (Ionic Bond Formation) Protonated_Proteins->Stained_Tissue Electrostatic Attraction Acid_Red_249 This compound Dye (Anionic: -SO3-) Acid_Red_249->Stained_Tissue

References

Application Notes and Protocols for Masson's Trichrome Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masson's trichrome is a cornerstone histological staining technique essential for differentiating cellular and extracellular components, particularly collagen fibers from muscle and cytoplasm. This method is invaluable in various research and development areas, including fibrosis research, wound healing studies, and the assessment of tissue architecture in response to therapeutic interventions. The stain imparts distinct colors to different tissue elements: typically, nuclei appear black, cytoplasm and muscle fibers stain red, and collagen is highlighted in blue or green.

It is important to note that based on a comprehensive review of scientific literature and standard histological protocols, Acid Red 249 is not a conventional or validated component of the Masson's trichrome staining procedure. The standard protocol utilizes other acid dyes, such as Biebrich Scarlet and Acid Fuchsin, to achieve the characteristic red staining of cytoplasmic and muscle elements.

This document provides detailed application notes and a standardized protocol for the Masson's trichrome stain, along with a characterization of this compound for informational purposes.

Principle of Masson's Trichrome Staining

The Masson's trichrome stain is a multi-step procedure that relies on the differential affinity of anionic dyes for various tissue components based on their porosity and charge. The key steps involve:

  • Nuclear Staining: An iron hematoxylin (B73222) solution (e.g., Weigert's hematoxylin) is used to stain cell nuclei black. This iron-mordanted hematoxylin is resistant to decolorization by the subsequent acidic dye solutions.

  • Cytoplasmic and Muscle Staining: A solution containing one or more small molecular weight red acid dyes, such as Biebrich Scarlet and Acid Fuchsin, is applied. These dyes penetrate and stain most tissue components, including cytoplasm, muscle, and collagen.

  • Differentiation and Mordanting: A solution of phosphomolybdic acid and/or phosphotungstic acid is used. These polyacids act as differentiating agents, causing the red dye to diffuse out of the more porous collagen fibers while being retained in the denser cytoplasm and muscle. They also act as a mordant, linking the collagen to the subsequent counterstain.

  • Collagen Counterstaining: A larger molecular weight blue or green acid dye, such as Aniline Blue or Fast Green FCF, is then used to stain the collagen fibers, which are now receptive to this dye.

  • Final Differentiation: A brief rinse in an acetic acid solution is often used to further differentiate the tissue components and enhance the clarity of the staining.

Applications in Research and Drug Development

  • Fibrosis Assessment: Widely used to quantify collagen deposition in studies of cardiac, pulmonary, hepatic, and renal fibrosis.[1]

  • Oncology: To differentiate tumors from surrounding connective tissue and assess the desmoplastic response.

  • Muscular Dystrophy Research: To study the replacement of muscle tissue with fibrous connective tissue.[1]

  • Wound Healing Models: To evaluate the extent and quality of collagen deposition during tissue repair.

  • Biomaterial and Tissue Engineering: To assess the integration and biocompatibility of implanted materials and engineered tissues.

Characterization of this compound

While not used in Masson's trichrome, this compound (also known as C.I. 18134 or Weak Acid Brilliant Red B) is a monoazo acid dye with applications primarily in the textile industry for dyeing wool, silk, and nylon.[2][3] Its properties are summarized below for reference.

PropertyValue
C.I. Name This compound[3]
C.I. Number 18134[3]
CAS Number 6416-66-6[3]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃
Molecular Weight 748.11 g/mol
Appearance Dark red powder[2]
Solubility Soluble in water; slightly soluble in ethanol[2]

Experimental Protocol: Standard Masson's Trichrome Stain

This protocol is a standard method for staining formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions
ReagentPreparation
Bouin's Solution Saturated aqueous Picric Acid: 75 ml, 40% Formaldehyde: 25 ml, Glacial Acetic Acid: 5 ml
Weigert's Iron Hematoxylin Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol. Solution B: 4 ml 29% Ferric Chloride (aqueous), 95 ml Distilled Water, 1 ml concentrated HCl. Mix equal parts of A and B immediately before use.
Biebrich Scarlet-Acid Fuchsin Solution 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.
Phosphomolybdic-Phosphotungstic Acid Solution 5 g Phosphomolybdic Acid, 5 g Phosphotungstic Acid in 200 ml Distilled Water.
Aniline Blue Solution 2.5 g Aniline Blue in 100 ml Distilled Water with 2 ml Glacial Acetic Acid.
1% Acetic Acid Solution 1 ml Glacial Acetic Acid in 99 ml Distilled Water.
Staining Procedure
StepProcedureTime
1. Deparaffinization and Rehydration Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.10-15 min
2. Mordanting (Optional but Recommended) For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C.1 hour
3. Washing Rinse in running tap water until the yellow color disappears.5-10 min
4. Nuclear Staining Stain in freshly prepared Weigert's Iron Hematoxylin.10 min
5. Washing Wash in running tap water.10 min
6. Cytoplasmic Staining Stain in Biebrich Scarlet-Acid Fuchsin solution.10-15 min
7. Washing Rinse in distilled water.Brief
8. Differentiation Differentiate in Phosphomolybdic-Phosphotungstic Acid solution.10-15 min
9. Collagen Staining Stain in Aniline Blue solution (without rinsing after the previous step).5-10 min
10. Final Differentiation Differentiate in 1% Acetic Acid solution.2-5 min
11. Dehydration and Clearing Dehydrate rapidly through graded alcohols and clear in xylene.5 min
12. Mounting Mount with a resinous mounting medium.-
Expected Results
  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen and Mucin: Blue

Visualizing the Workflow

The following diagram illustrates the logical flow of the Masson's Trichrome staining procedure.

MassonsTrichromeWorkflow Masson's Trichrome Staining Workflow Start Start: Paraffin-Embedded Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Mordant Mordant in Bouin's Solution (Optional, 56-60°C) Deparaffinize->Mordant Wash1 Wash in Running Water Mordant->Wash1 NuclearStain Stain Nuclei: Weigert's Iron Hematoxylin Wash1->NuclearStain Wash2 Wash in Running Water NuclearStain->Wash2 CytoplasmicStain Stain Cytoplasm & Muscle: Biebrich Scarlet-Acid Fuchsin Wash2->CytoplasmicStain Rinse1 Rinse in Distilled Water CytoplasmicStain->Rinse1 Differentiate1 Differentiate: Phosphomolybdic- Phosphotungstic Acid Rinse1->Differentiate1 CollagenStain Stain Collagen: Aniline Blue Differentiate1->CollagenStain Differentiate2 Differentiate: 1% Acetic Acid CollagenStain->Differentiate2 Dehydrate Dehydrate & Clear Differentiate2->Dehydrate Mount Mount Coverslip Dehydrate->Mount End End: Stained Slide for Microscopy Mount->End

Caption: Workflow of the Masson's Trichrome Staining Procedure.

References

Application Notes and Protocols for Azoreductase Activity Assays Using Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-) found in azo dyes, a major class of synthetic colorants used in various industries. This enzymatic activity is crucial for the bioremediation of dye-polluted wastewater and plays a significant role in the metabolism of certain prodrugs activated by gut microbiota. The assessment of azoreductase activity is, therefore, essential for characterizing these enzymes, screening for potent microbial strains for bioremediation, and in drug development.

Acid Red 249, a sulfonated monoazo dye, can serve as a substrate for measuring azoreductase activity. The enzymatic reduction of this compound leads to the decolorization of the dye, which can be monitored spectrophotometrically. This document provides a detailed protocol for an azoreductase activity assay using this compound, along with comparative data on enzyme kinetics and optimal conditions from various bacterial sources.

Principle of the Assay

The azoreductase activity is determined by measuring the decrease in absorbance of this compound at its maximum wavelength (λmax) over time. The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH), which serves as an electron donor for the enzymatic reduction of the azo bond. The rate of decrease in absorbance is directly proportional to the azoreductase activity.

Spectral Properties of this compound

To perform a spectrophotometric assay, it is essential to know the maximum absorbance wavelength (λmax) of the substrate. In an aqueous solution, this compound exhibits absorption peaks at approximately 520 nm and 555 nm[1]. Therefore, the reaction can be monitored at either of these wavelengths.

Experimental Protocol: Azoreductase Activity Assay

This protocol is a generalized procedure adapted from established methods for other azo dyes and can be optimized for specific experimental conditions.

Materials and Reagents:

  • This compound (CAS No: 6416-66-6)[2][3]

  • Potassium phosphate (B84403) buffer (50-100 mM, pH 7.0-7.4) or Tris-HCl buffer (25-50 mM, pH 7.0-8.5)[4][5][6]

  • NADH or NADPH (0.1-1 mM)[4][5][6][7]

  • Enzyme solution (crude cell extract, purified, or partially purified azoreductase)

  • UV-Vis spectrophotometer and cuvettes

Assay Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents:

    • Potassium phosphate buffer (e.g., 800 µL of 100 mM, pH 7.0)

    • This compound stock solution (to a final concentration of 20-50 µM)

    • Enzyme solution (an appropriate amount to ensure a linear reaction rate)

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate.[7]

  • Initiate the Reaction: Start the enzymatic reaction by adding the cofactor (NADH or NADPH) to the cuvette to a final concentration of 0.1-1 mM. Mix immediately.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 520 nm or 555 nm for a defined period (e.g., 2-5 minutes).[1] Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Control: Prepare a blank reaction mixture containing all components except the enzyme solution to account for any non-enzymatic reduction of the dye.

  • Calculation of Enzyme Activity:

    • Determine the linear rate of absorbance decrease (ΔA/min) from the initial phase of the reaction.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme) Where:

      • ΔA/min = change in absorbance per minute

      • V_total = total volume of the reaction mixture (mL)

      • ε = molar extinction coefficient of this compound at the monitoring wavelength (M⁻¹cm⁻¹)

      • l = path length of the cuvette (usually 1 cm)

      • V_enzyme = volume of the enzyme solution added (mL)

    • One unit (U) of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under the specified assay conditions.[7]

Data Presentation

Table 1: Optimal Conditions for Azoreductase Activity from Various Bacterial Sources
Bacterial SourceOptimal pHOptimal Temperature (°C)Cofactor PreferenceReference
Enterobacter dissolvens AGYP1730NADH[4]
Pseudomonas aeruginosa AGYP2730NADH[4]
Bacterial Consortium740NADH
Bacillus subtilis740-45-
Staphylococcus aureus Azo16.0-6.635-40NADPH[6]
Pseudomonas aeruginosa ASU3 & ASU66.5-7.5--[8]
Table 2: Kinetic Parameters of Azoreductases with Various Azo Dye Substrates
Enzyme SourceSubstrateKm (µM)Vmax (U/mg or U/mL)Reference
Enterobacter dissolvens AGYP1Methyl Red502222 U/mL[4]
Pseudomonas aeruginosa AGYP2Methyl Red2501000 U/mL[4]
Staphylococcus aureus Azo1Methyl Red570.41 U/mg[6]
Staphylococcus aureus Azo1NADPH740.39 U/mg[6]
Klebsiella pneumoniae AzKRemazol Red R581416 U/mg[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, Cofactor) mix Combine Buffer, Substrate, and Enzyme in Cuvette prep_reagents->mix prep_enzyme Prepare Enzyme Sample (Cell lysate or purified protein) prep_enzyme->mix preincubate Pre-incubate at Optimal Temperature mix->preincubate initiate Initiate Reaction with Cofactor (NADH/NADPH) preincubate->initiate measure Monitor Absorbance Decrease at 520/555 nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate (ΔA/min) plot->calculate activity Determine Enzyme Activity calculate->activity G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Azo_Dye Azo Dye (this compound) R-N=N-R' Azoreductase Azoreductase-FMN Azo_Dye->Azoreductase NADPH NAD(P)H NADPH->Azoreductase e- Amines Aromatic Amines R-NH2 + R'-NH2 Azoreductase->Amines Reduction NADP NAD(P)+ Azoreductase->NADP

References

Application Note: Preparation of Acid Red 249 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 249, also known as Weak Acid Brilliant Red B, is a water-soluble, sulfonated azo dye.[1][2] Its distinct red-magenta color in aqueous solutions and its utility in staining make it a compound of interest in various research and industrial applications.[1] Primarily, it is used for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon.[3][4] In a research context, it serves as a chemical stain and fluorescent dye, with applications in fields like photocatalytic degradation studies and inkjet printing technology development.[2][5]

The preparation of accurate and stable stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results. The concentration and choice of solvent can significantly impact the performance of the dye in subsequent applications. This document provides detailed protocols for preparing both aqueous and organic stock solutions of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and handling of the compound.

PropertyValueReference
IUPAC Name disodium;4-hydroxy-3-[(2-phenoxy-5-chlorophenyl)diazenyl]-7-(p-tolylsulfonamido)naphthalene-1,3-disulfonateN/A
Synonyms Weak Acid Brilliant Red B, Tracid Brilliant Red B, Acid Red B[1][2][3]
CAS Number 6416-66-6[2][6][7]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[2][3][8]
Molecular Weight 748.11 g/mol [2][6][7][8]
Appearance Dark red to reddish-brown solid powder[1][2][6]
Solubility Water: Soluble Ethanol: Slightly Soluble DMSO: 50 mg/mL (66.84 mM); may require sonication[1][2][3][8][9]

Experimental Protocols

1. Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][10]

  • Handling: Handle the powder in a chemical fume hood to avoid inhaling dust. Minimize dust generation during weighing and transfer.[7]

  • Spills: In case of a spill, vacuum or sweep up the material into a suitable disposal container. Avoid generating dust.[7]

2. Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution

This protocol is suitable for general staining and dyeing applications where a weight/volume percentage concentration is appropriate.

Materials and Equipment:

  • This compound powder (CAS: 6416-66-6)

  • Deionized or distilled water

  • Analytical balance

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • 50 mL conical tubes or other storage vials

Procedure:

  • Calculation: To prepare a 1% (w/v) solution, 1 g of solute is needed for every 100 mL of solvent. For a 100 mL stock solution, you will need 1.0 g of this compound.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 1.0 g of this compound powder.

  • Dissolution: a. Add approximately 70-80 mL of deionized water to the 100 mL volumetric flask. b. Carefully transfer the weighed powder into the flask. c. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the powder is completely dissolved. The solution should be a clear, red-magenta color.[1] To avoid clumping, a paste can be made with a small amount of water before adding the remaining volume.[11] Gentle warming can aid dissolution if needed.[11]

  • Final Volume Adjustment: Once dissolved, remove the stir bar and carefully add deionized water to the 100 mL mark. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: a. Aliquot the stock solution into clearly labeled conical tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[2] b. For long-term storage, keep the aliquots at -20°C for up to one month or -80°C for up to six months.[2][9]

3. Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol is designed for cellular assays and other biological experiments where a precise molar concentration is required.

Materials and Equipment:

  • This compound powder (CAS: 6416-66-6)

  • Anhydrous, hygroscopic Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation:

    • Molecular Weight (MW) of this compound = 748.11 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, calculate the required mass:

    • Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

    • For 1 mL of a 10 mM stock solution: Mass = 1 mL × 10 mM × 748.11 / 1000 = 7.48 mg.

  • Weighing: Carefully weigh 7.48 mg of this compound powder and place it into a suitable vial.

  • Dissolution: a. Add 1.0 mL of anhydrous DMSO to the vial containing the powder.[2] b. Cap the vial tightly and vortex thoroughly. c. If the powder does not fully dissolve, use an ultrasonic bath to aid dissolution.[2][9]

  • Aliquoting and Storage: a. Aliquot the solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. b. Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2][9] Avoid repeated freeze-thaw cycles.

Workflow and Visualization

The general workflow for preparing a stock solution of this compound is illustrated below.

G start Start ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First calc Calculate Required Mass of this compound weigh Weigh Powder in Chemical Fume Hood calc->weigh ppe->calc dissolve Dissolve Powder in Chosen Solvent (Water or DMSO) weigh->dissolve mix Mix Thoroughly (Stir / Vortex / Sonicate) dissolve->mix volume Adjust to Final Volume (if using volumetric flask) mix->volume aliquot Aliquot into Sterile Tubes volume->aliquot store Store at -20°C or -80°C Away from Light aliquot->store end End store->end

Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols: Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Role of Acid Red 249

Initial research indicates that this compound, a synthetic azo dye, is primarily utilized in the textile industry for coloring fabrics.[1][2] While its environmental persistence and toxicity are subjects of study, particularly in the context of bioremediation by microorganisms, there is no evidence in the current scientific literature to suggest its use as a reagent in cell viability or cytotoxicity assays.[1][3] The toxicological data available focuses on its potential for irritation and harm if ingested or inhaled, rather than its application as a laboratory tool for assessing cell health.[4]

Therefore, these application notes will focus on established and widely used methods for cell viability and cytotoxicity assessment that researchers and drug development professionals can readily implement. The principles and protocols for three common assays are detailed below: the Neutral Red Uptake Assay, the MTT Assay, and the Trypan Blue Exclusion Assay.

Neutral Red Uptake Assay for Cell Viability and Cytotoxicity

Application Note

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5] This weakly cationic dye penetrates cell membranes via passive diffusion and accumulates in the lysosomes of intact, viable cells.[5] The amount of dye absorbed can be quantified by spectrophotometry after extraction, which correlates with the number of viable cells. This assay is widely used for determining the cytotoxicity of chemical compounds.

Key Features:

  • Principle: Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells.

  • Endpoint: Colorimetric measurement of extracted dye.

  • Cell Type: Adherent and suspension cells.

  • Advantages: Simple, inexpensive, and sensitive.

Experimental Protocol

Materials:

  • Neutral Red stock solution (e.g., 4 mg/mL in PBS)

  • Cell culture medium

  • PBS (calcium and magnesium-free)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Dye Incubation:

    • Prepare a fresh Neutral Red working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 40-50 µg/mL.[5]

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the Neutral Red working solution to each well and incubate for 2-3 hours at 37°C.

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of the Neutral Red destain solution to each well.

    • Shake the plate for 10 minutes on a shaker to extract the dye.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation
Treatment GroupConcentration (µM)Absorbance (540 nm)% Viability vs. Control
Untreated Control01.25100%
Test Compound A11.1088%
Test Compound A100.6552%
Test Compound A1000.1512%
Positive ControlVaries0.108%

Experimental Workflow

Neutral_Red_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Compound cell_seeding->compound_treatment 24h Incubation add_nr Add Neutral Red Solution compound_treatment->add_nr After Treatment Period incubate_nr Incubate 2-3h add_nr->incubate_nr extract_dye Extract Dye with Destain Solution incubate_nr->extract_dye read_absorbance Read Absorbance at 540 nm extract_dye->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for the Neutral Red Uptake Assay.

MTT Assay for Cell Proliferation and Cytotoxicity

Application Note

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692). The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.

Key Features:

  • Principle: Enzymatic reduction of MTT to formazan by metabolically active cells.

  • Endpoint: Colorimetric measurement of solubilized formazan.

  • Cell Type: Adherent and suspension cells.

  • Advantages: Well-established, reliable, and suitable for high-throughput screening.

Experimental Protocol

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the Neutral Red assay.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a shaker to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength between 540 and 570 nm.

Data Presentation
Treatment GroupConcentration (µM)Absorbance (570 nm)% Metabolic Activity vs. Control
Untreated Control00.98100%
Test Compound B50.8587%
Test Compound B500.4243%
Test Compound B5000.099%
Positive ControlVaries0.055%

Signaling Pathway Overview

MTT_Pathway cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Oxidoreductases (NAD(P)H) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Trypan Blue Exclusion Assay for Determining Cell Viability

Application Note

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Trypan Blue is a vital stain that cannot pass through the intact cell membrane of live cells. However, it can penetrate the compromised membranes of dead cells, staining their cytoplasm blue. Viable cells, therefore, remain unstained. The number of viable and non-viable cells can be counted using a hemocytometer and a microscope.

Key Features:

  • Principle: Exclusion of Trypan Blue dye by viable cells with intact membranes.

  • Endpoint: Microscopic counting of stained (dead) and unstained (viable) cells.

  • Cell Type: Primarily for suspension cells or adherent cells brought into suspension.

  • Advantages: Rapid, simple, and requires minimal equipment.

Experimental Protocol

Materials:

  • Trypan Blue solution (0.4% in buffered saline)

  • Cell suspension

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare Cell Suspension: For adherent cells, first detach them using trypsin and resuspend in medium.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

    • Allow the mixture to stand for 1-2 minutes.

  • Counting:

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation:

    • Calculate the cell concentration (cells/mL) and the percentage of viable cells.

    • % Viability = (Number of unstained cells / Total number of cells) x 100.

Data Presentation
SampleTotal Cells CountedViable Cells (Unstained)Non-viable Cells (Blue)% Viability
Control2502401096%
Treated28014014050%

Logical Relationship Diagram

Trypan_Blue_Logic cluster_live Live Cell cluster_dead Dead Cell Cell Cell Population Live_Cell Intact Membrane Cell->Live_Cell Dead_Cell Compromised Membrane Cell->Dead_Cell Exclusion Excludes Trypan Blue Live_Cell->Exclusion Unstained Remains Unstained Exclusion->Unstained Uptake Takes up Trypan Blue Dead_Cell->Uptake Stained Stains Blue Uptake->Stained

Caption: Logic of the Trypan Blue Exclusion Method.

References

Application Notes and Protocols for the Use of Acid Red 249 in Dye-Fixing Agent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Red 249 in studies concerning dye-fixing agents. The protocols outlined below are based on established methodologies for textile dyeing and color fastness testing.

Introduction to this compound and Dye-Fixing Agents

C.I. This compound is a water-soluble anionic azo dye characterized by its vibrant red hue.[1][2] It is commonly used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] The dye contains sulfonic acid groups, which are present as sodium salts, rendering it anionic in aqueous solutions.[4] The fixation of acid dyes on these fibers relies on the formation of ionic bonds between the anionic dye molecules and the protonated amino groups in the fiber under acidic conditions.[3][4]

However, the wash fastness of acid dyes can sometimes be insufficient for certain applications. Dye-fixing agents, also known as fixatives, are employed as an after-treatment to enhance the fastness properties of the dyed materials.[5] These agents function by forming larger, less soluble complexes with the dye molecules within the fiber structure, thereby preventing the dye from bleeding or fading during washing.[5][6] Common types of dye-fixing agents for acid dyes include cationic polymers, synthetic tanning agents (syntans), and metal salts.[7]

The primary interaction mechanism involves the electrostatic attraction between the anionic this compound dye and a cationic dye-fixing agent.[6] This interaction leads to the formation of an insoluble ionic complex, effectively locking the dye within the fiber.

Quantitative Data on Dye-Fixing Agent Performance

The following tables summarize the expected performance of various dye-fixing agents on textiles dyed with this compound. The data is compiled from typical results observed for acid dyes of a similar class on wool, silk, and polyamide (nylon) substrates.

Table 1: Wash Fastness (ISO 105-C06) of this compound with Different Fixing Agents

SubstrateNo Fixing Agent (Control)Cationic PolymerSynthetic Tanning Agent (Syntan)Syntan + Cationic Agent
Wool 2-3444-5
Silk 34-544-5
Polyamide (Nylon) 23-43-44

Rating based on a 1-5 Grey Scale for Staining, where 5 indicates negligible staining and 1 indicates severe staining.

Table 2: Color Fastness to Crocking (AATCC Test Method 8) of this compound

SubstrateNo Fixing Agent (Control)Cationic PolymerSynthetic Tanning Agent (Syntan)
Dry / Wet Dry / Wet Dry / Wet
Wool 4-5 / 34-5 / 3-44-5 / 3-4
Silk 4 / 3-44-5 / 44-5 / 4
Polyamide (Nylon) 4 / 34 / 3-44 / 3-4

Rating based on a 1-5 scale, where 5 indicates no color transfer.

Table 3: Light Fastness (AATCC Test Method 16.3) of this compound

SubstrateNo Fixing Agent (Control)Cationic PolymerSynthetic Tanning Agent (Syntan)
Wool 554-5
Silk 4-54-54
Polyamide (Nylon) 554-5

Rating based on the Blue Wool Scale (1-8), where 8 indicates excellent light fastness.

Experimental Protocols

General Dyeing Procedure for this compound

This protocol describes a standard laboratory procedure for dyeing wool, silk, and polyamide fabrics with this compound.

Materials:

  • This compound

  • Fabric substrate (wool, silk, or polyamide)

  • Acetic acid (or formic acid)

  • Sodium sulfate (B86663) (leveling agent)

  • Laboratory dyeing apparatus (e.g., beaker dyer, water bath)

  • Beakers, graduated cylinders, and stirring rods

Procedure:

  • Prepare a stock solution of this compound (e.g., 1% w/v in distilled water).

  • Set up the dye bath with a liquor ratio of 40:1 (40 mL of water for every 1 gram of fabric).

  • Add sodium sulfate (e.g., 10% on weight of fabric, owf) to the dye bath as a leveling agent to promote even dye uptake.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the wetted fabric into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to 85-95°C over 30 minutes.

  • Add the required amount of this compound stock solution to the dye bath (e.g., 2% owf for a medium shade).

  • Maintain the dyeing temperature for 45-60 minutes, with occasional stirring.

  • Allow the dye bath to cool down to approximately 60°C.

  • Remove the dyed fabric, rinse thoroughly with cold water, and allow to air dry.

Protocol for After-treatment with Dye-Fixing Agents

This section provides detailed protocols for the application of cationic polymers and synthetic tanning agents as after-treatments to improve the color fastness of fabrics dyed with this compound.

Materials:

  • Dyed fabric (from Protocol 3.1)

  • Cationic fixing agent (e.g., a polyammonium quaternary compound)

  • Acetic acid

  • Fresh water bath

Procedure:

  • Prepare a fresh treatment bath with a liquor ratio of 40:1.

  • Add the cationic fixing agent to the bath (e.g., 2-4% owf, depending on the desired shade depth and manufacturer's recommendations).

  • Adjust the pH of the bath to 5.0-6.0 with acetic acid.

  • Introduce the rinsed, dyed fabric into the treatment bath at approximately 40°C.

  • Raise the temperature to 60°C and maintain for 20-30 minutes with gentle agitation.

  • Remove the fabric, rinse with cold water, and air dry.

This two-step process can provide superior wash fastness.[7]

Materials:

  • Dyed fabric (from Protocol 3.1)

  • Synthetic tanning agent (syntan)

  • Cationic fixing agent

  • Acetic acid

  • Two fresh water baths

Procedure: Step 1: Syntan Treatment

  • Prepare the first treatment bath with a liquor ratio of 40:1.

  • Add the syntan (e.g., 2% owf) to the bath.

  • Adjust the pH to 3.5 with acetic acid.[8]

  • Introduce the rinsed, dyed fabric and raise the temperature to 70°C.[8]

  • Treat for 30 minutes with occasional stirring.[8]

  • Remove the fabric and rinse thoroughly with tap water.

Step 2: Cationic Agent Treatment

  • Prepare a second fresh treatment bath with a liquor ratio of 50:1.[7]

  • Add the cationic fixing agent (e.g., 2% owf).[7]

  • Adjust the pH to 5 with acetic acid.[7]

  • Introduce the syntan-treated fabric and raise the temperature to 50°C.[7]

  • Treat for 20 minutes.[7]

  • Remove the fabric, rinse thoroughly with cold water, and air dry.

Visualizations

The following diagrams illustrate the key processes and relationships described in these application notes.

LogicalRelationship Goal Improved Wash Fastness Mechanism Formation of Insoluble Dye-Fixer Complex Goal->Mechanism is achieved by Dye This compound (Anionic) Mechanism->Dye involves Fixer Dye-Fixing Agent (Cationic/Syntan) Mechanism->Fixer involves Fiber Substrate (Wool, Silk, Nylon) Mechanism->Fiber occurs within Dye->Fiber is applied to Fixer->Fiber is applied to

References

Troubleshooting & Optimization

Effect of temperature on "Acid Red 249" decolorization rate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Red 249 Decolorization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of the azo dye, this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Data Presentation: Effect of Temperature on Decolorization Rate
Temperature (°C)Decolorization Rate (%/hour)Observations
2510.5Slow decolorization at room temperature.
3015.2Rate increases with a slight increase in temperature.
3525.8Significant increase in decolorization rate.[1]
4032.1Approaching optimal temperature for the reaction.[2]
4528.9Decolorization rate begins to decrease, possibly due to enzyme denaturation or catalyst instability.[3]
5018.3Significant decrease in rate at higher temperatures.

Note: The optimal temperature can vary significantly depending on the decolorization method used (e.g., microbial, enzymatic, chemical).[3][4][5]

Experimental Protocols

This section provides a detailed methodology for a typical experiment to determine the effect of temperature on the decolorization rate of this compound. This protocol is a general guideline and may need to be adapted based on the specific decolorization agent being used (e.g., a specific microorganism, enzyme, or chemical reagent).

General Experimental Protocol for this compound Decolorization

Objective: To determine the rate of decolorization of this compound at various temperatures.

Materials:

  • This compound dye

  • Decolorizing agent (e.g., bacterial culture, purified enzyme, or chemical catalyst like a Fenton-like reagent)

  • Appropriate buffer solution to maintain a constant pH

  • Spectrophotometer

  • Temperature-controlled incubator or water bath

  • Sterile culture tubes or reaction vials

  • Centrifuge

Procedure:

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • From the stock solution, prepare a working solution of the desired concentration (e.g., 100 mg/L) in the appropriate buffer.

  • Experimental Setup:

    • Set up a series of reaction vials for each temperature to be tested (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

    • To each vial, add a specific volume of the this compound working solution.

    • Pre-incubate the vials at their respective temperatures for a set period (e.g., 15 minutes) to ensure temperature equilibration.

  • Initiation of Decolorization:

    • Initiate the decolorization reaction by adding a known amount of the decolorizing agent to each vial.

    • Simultaneously, prepare a control for each temperature containing the dye solution but no decolorizing agent.

  • Incubation and Sampling:

    • Incubate the vials at their respective temperatures under the desired conditions (e.g., static or shaking).

    • At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • If using a microbial culture, centrifuge the aliquot to pellet the cells.

    • Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer. The λmax for this compound is in the visible range, and a preliminary scan should be performed to determine the exact wavelength.

    • The decolorization percentage can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Data Analysis:

    • Plot the decolorization percentage as a function of time for each temperature.

    • Determine the initial decolorization rate at each temperature from the slope of the initial linear portion of the curve.

    • Compile the results in a table to compare the effect of temperature on the decolorization rate.

Troubleshooting Guides

Q1: Why is the decolorization rate of this compound very low or non-existent?

A1:

  • Sub-optimal Temperature: The experimental temperature may be too low or too high for the decolorizing agent. Verify the optimal temperature range for your specific system. For many biological systems, the optimal temperature is between 30-40°C.[2]

  • Incorrect pH: The pH of the reaction mixture is critical for the activity of many decolorizing agents. Ensure the buffer system is appropriate and the pH is at the optimal level for your specific enzyme or microorganism.

  • Inadequate Concentration of Decolorizing Agent: The concentration of the enzyme, microbial culture, or chemical catalyst may be too low. Try increasing the concentration of the active agent.

  • Presence of Inhibitors: The dye solution or buffer may contain inhibitory substances that interfere with the decolorization process.

  • Low Bioavailability of the Dye: The dye may not be readily accessible to the decolorizing agent. Ensure proper mixing of the reaction.

Q2: How can I improve the reproducibility of my this compound decolorization experiments?

A2:

  • Consistent Inoculum/Catalyst Preparation: Ensure that the microbial inoculum is from the same growth phase and has a consistent cell density, or that the enzyme/catalyst solution is prepared fresh and has a consistent concentration for each experiment.

  • Precise Temperature and pH Control: Use a calibrated incubator or water bath and a reliable pH meter. Small fluctuations in these parameters can significantly affect the reaction rate.

  • Homogeneous Reaction Mixture: Ensure that the reaction vials are well-mixed throughout the experiment, especially if using a microbial culture or a heterogeneous catalyst.

  • Standardized Sampling and Measurement: Use a consistent procedure for taking samples and measuring their absorbance. Ensure the spectrophotometer is properly calibrated.

  • Use of Replicates: Perform each experiment with multiple replicates (at least three) to ensure the reliability of the results and to calculate standard deviations.

Q3: My decolorization results are inconsistent between different batches of this compound.

A3:

  • Purity of the Dye: The purity of commercial dyes can vary. Impurities may affect the decolorization process. If possible, obtain a certificate of analysis for each batch of dye.

  • Dye Solution Preparation: Ensure that the dye is completely dissolved and that the stock and working solutions are prepared consistently each time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of azo dye decolorization?

A1: The decolorization of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-). This is the chromophoric group responsible for the dye's color. This cleavage can be achieved through various mechanisms, including:

  • Microbial Degradation: Many bacteria, fungi, and algae can produce enzymes like azoreductases that reductively cleave the azo bond.

  • Enzymatic Degradation: Purified enzymes such as laccases and peroxidases can also decolorize azo dyes through oxidative cleavage.

  • Advanced Oxidation Processes (AOPs): Chemical methods like Fenton, photo-Fenton, and ozonation generate highly reactive hydroxyl radicals that can non-selectively oxidize and break down the dye molecule.[6][7][8]

Q2: How does temperature generally affect the rate of azo dye decolorization?

A2: The effect of temperature on decolorization depends on the method used:

  • Biological/Enzymatic Processes: The rate of decolorization generally increases with temperature up to an optimal point.[1][2] Beyond this optimum, the rate decreases sharply due to the denaturation of the enzymes responsible for the decolorization.

  • Chemical Processes (AOPs): In general, the rate of chemical reactions increases with temperature, as predicted by the Arrhenius equation. However, very high temperatures might lead to the decomposition of some reagents (e.g., hydrogen peroxide in Fenton reactions).

Q3: What analytical techniques are used to monitor the decolorization of this compound?

A3:

  • UV-Visible Spectrophotometry: This is the most common method. The decrease in the absorbance of the dye solution at its λmax is directly proportional to the decrease in its concentration.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent dye and its degradation products, providing a more detailed analysis of the decolorization process.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in the functional groups of the dye molecule before and after decolorization, confirming the cleavage of the azo bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the volatile degradation products formed during the decolorization process.

Q4: Besides temperature, what other factors can influence the decolorization rate of this compound?

A4: Several factors can significantly impact the decolorization rate:

  • pH: The pH of the medium affects the activity of enzymes and the speciation of chemical catalysts.

  • Initial Dye Concentration: Higher dye concentrations can sometimes inhibit microbial activity or consume a large amount of chemical reagents, leading to a slower relative decolorization rate.

  • Oxygen Availability: For microbial processes, the oxygen level is crucial. Some decolorization processes are anaerobic, while others are aerobic.

  • Presence of Co-substrates: In microbial decolorization, the presence of an easily metabolizable carbon source can enhance the production of the necessary enzymes.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Decolorization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock & Working Solutions setup Set up Reaction Vials for Different Temperatures prep_dye->setup prep_agent Prepare Decolorizing Agent (Culture/Enzyme/Catalyst) initiate Initiate Reaction with Decolorizing Agent prep_agent->initiate pre_incubate Pre-incubate Vials at Respective Temperatures setup->pre_incubate pre_incubate->initiate incubate Incubate and Collect Samples at Time Intervals initiate->incubate measure Measure Absorbance (UV-Vis Spectrophotometer) incubate->measure calculate Calculate % Decolorization measure->calculate plot Plot Data and Determine Rates calculate->plot Temperature_Effect Logical Relationship: Temperature vs. Decolorization Rate temp Temperature rate Decolorization Rate temp->rate Directly affects optimum Optimal Temperature temp->optimum Increases towards optimum->rate Maximizes denaturation Enzyme Denaturation (for biological systems) optimum->denaturation Exceeding leads to denaturation->rate Decreases

References

Technical Support Center: Optimizing Acid Red 249 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the adsorption capacity of materials for Acid Red 249. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective removal of this compound from aqueous solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound adsorption experiments.

Q1: Why is the removal efficiency of this compound lower than expected?

A1: Several factors can contribute to low removal efficiency. Consider the following:

  • Incorrect pH: The pH of the solution is a critical factor. For anionic dyes like this compound, lower pH values generally lead to higher adsorption.[1][2] At low pH, the surface of most adsorbents becomes positively charged, which enhances the electrostatic attraction with the negatively charged anionic dye molecules.[1]

  • Suboptimal Adsorbent Dosage: An insufficient amount of adsorbent will not provide enough active sites for dye removal. Conversely, an excessive amount can lead to particle aggregation, reducing the effective surface area. It is crucial to determine the optimal adsorbent dose for your specific experimental conditions.[1][3]

  • Insufficient Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium, resulting in incomplete dye removal. Conduct kinetic studies to determine the equilibrium time.

  • High Initial Dye Concentration: A very high initial concentration of this compound can saturate the active sites of the adsorbent, leading to a decrease in the percentage of dye removal.[1][4]

  • Temperature Effects: The effect of temperature depends on the nature of the adsorption process (endothermic or exothermic). For some systems, increasing the temperature can enhance adsorption, while for others it may have the opposite effect.[5]

Q2: My results are not reproducible. What could be the cause?

A2: Lack of reproducibility can stem from several sources:

  • Inconsistent Experimental Parameters: Ensure that all parameters, including pH, temperature, adsorbent dosage, initial dye concentration, and agitation speed, are kept constant across all experiments.

  • Adsorbent Inhomogeneity: The adsorbent material itself may not be uniform. Ensure proper mixing of the adsorbent stock before taking samples for each experiment.

  • Changes in Adsorbent Properties: The properties of the adsorbent can change over time due to factors like oxidation or moisture absorption. Store your adsorbent material under appropriate conditions.

  • Inaccurate Measurements: Double-check the calibration of your analytical instruments, such as the UV-Vis spectrophotometer, and ensure accurate preparation of standard solutions.

Q3: The color of the solution changes, but the concentration of this compound does not decrease significantly. What is happening?

A3: This could be due to a change in the pH of the solution, which can affect the color of the dye without it being adsorbed. This compound is a pH-sensitive dye. In a strong sulfuric acid solution, it appears magenta, which turns to pink upon dilution. An aqueous solution is red; adding hydrochloric acid keeps it red, while adding sodium hydroxide (B78521) turns it brown.[6] Always measure the final pH of your solution and buffer it if necessary to maintain a constant pH throughout the experiment.

Q4: How do I regenerate and reuse my adsorbent material?

A4: The reusability of an adsorbent is crucial for practical applications. The regeneration method depends on the nature of the adsorbent and the adsorption mechanism.

  • For adsorbents where electrostatic interactions are dominant, washing with a solution of a different pH (e.g., a basic solution for anionic dyes) can desorb the dye. For instance, a 0.1 M NaOH solution has been used for the rapid desorption of anionic dyes.[4]

  • Organic solvents can also be used for regeneration in some cases.

It's important to note that regeneration may lead to a gradual decrease in the adsorbent's capacity over several cycles.[4]

Experimental Protocols

Standard Batch Adsorption Experiment for this compound

This protocol outlines the steps for a typical batch adsorption experiment to determine the removal efficiency and adsorption capacity of a material for this compound.

Materials:

  • This compound (C.I. 18134, CAS No. 6416-66-6)

  • Adsorbent material

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

  • Preparation of Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume of the this compound working solution (e.g., 50 mL) in a series of conical flasks.

    • Adjust the initial pH of the solutions to the desired value using HCl or NaOH.

    • Add a known amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on a shaker or magnetic stirrer and agitate at a constant speed for a predetermined contact time.

  • Sample Analysis:

    • After the specified time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Calculations:

    • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).

    • Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[7]

Data Presentation

Adsorption Capacities of Various Materials for Acid Dyes

The following table summarizes the reported maximum adsorption capacities (q_max) of different materials for Acid Red and other similar anionic dyes. Note that experimental conditions can significantly influence these values.

Adsorbent MaterialDyeMaximum Adsorption Capacity (q_max) (mg/g)Reference
Chitosan Hydrogel (CSH)Acid Red 272732.2[8]
Chitosan Aerogel (CSA)Acid Red 27676.7[8]
Chitosan Powder (CSP)Acid Red 27534.8[8]
Chitosan Electrospinning Nanofiber (CSEN)Acid Red 27215.5[8]
Graphite Carbon Nitride (M-g-C₃N₄)Acid Brilliant Red25635.64[7]
Graphite Carbon Nitride (U-g-C₃N₄)Acid Brilliant Red2063.04[7]
Commercial Activated CarbonAcid RedNot specified, but high removal %[9]
Ca-bentoniteCongo Red (anionic azo dye)107.41

Visualizations

Experimental Workflow for Batch Adsorption Studies

The following diagram illustrates the typical workflow for conducting batch adsorption experiments to evaluate the performance of an adsorbent for this compound removal.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work adjust_ph Adjust pH prep_work->adjust_ph prep_adsorbent Weigh Adsorbent mix Mix Adsorbent and Dye Solution prep_adsorbent->mix agitate Agitate for Specific Time mix->agitate adjust_ph->mix separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure Measure Final Concentration (UV-Vis) separate->measure calculate Calculate Removal % and Adsorption Capacity measure->calculate

Caption: Workflow for a typical batch adsorption experiment.

Logical Relationship of Factors Affecting Adsorption

This diagram shows the key experimental parameters and their influence on the adsorption process of this compound.

factors_affecting_adsorption Adsorption Adsorption of This compound pH Solution pH Adsorption->pH Temp Temperature Adsorption->Temp Initial_Conc Initial Dye Concentration Adsorption->Initial_Conc Adsorbent_Dose Adsorbent Dose Adsorption->Adsorbent_Dose Contact_Time Contact Time Adsorption->Contact_Time Particle_Size Adsorbent Particle Size Adsorption->Particle_Size

Caption: Key factors influencing the adsorption of this compound.

References

"Acid Red 249" stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Red 249 Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (C.I. 18134) in various buffer solutions. Use this resource to troubleshoot common issues and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a monoazo dye that is generally stable under normal temperatures and pressures in solid form.[1] In aqueous solutions, its stability is primarily influenced by pH, the presence of strong oxidizing or reducing agents, and prolonged exposure to high heat or UV light.[1] It is soluble in water and slightly soluble in ethanol.[2][3]

Q2: How does pH affect the stability and color of this compound solutions?

A2: The pH of the buffer solution can significantly impact both the color and stability of this compound.

  • Neutral to Weakly Acidic (pH 6-7): This is generally the optimal range for dyeing applications, suggesting good stability.[2]

  • Acidic Conditions (low pH): Adding a strong acid like hydrochloric acid to an aqueous solution of this compound results in a red color.[2][3] Extreme acidic conditions can lead to degradation over time.

  • Alkaline Conditions (high pH): The addition of sodium hydroxide (B78521) causes the solution to turn brown, indicating a change in the chromophore structure and potential instability.[2][3]

Q3: Which buffer systems are recommended for working with this compound?

A3: For maintaining a stable solution, phosphate (B84403) or acetate (B1210297) buffers in the pH range of 6.0 to 7.5 are recommended. Citrate buffers can be used, but potential chelation effects with any metal ions in the system should be considered. It is crucial to avoid buffers containing strong reducing or oxidizing agents, as they are incompatible with this compound.[1]

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents and strong reducing agents.[1] Contact with these substances can cause rapid degradation and decolorization of the dye. It is also advisable to avoid conditions of excess heat.[1]

Troubleshooting Guide

Issue: My this compound solution has changed color from red to brownish or has faded.

This is a common indicator of dye degradation. The azo bond (-N=N-) is the chromophore responsible for the dye's color and can be cleaved under certain conditions. Use the following flowchart to diagnose the potential cause.

Caption: Troubleshooting flowchart for this compound color change.

Issue: I'm observing a progressive loss of absorbance in my spectrophotometric assay.

If this compound is used as a reporter dye, a decrease in absorbance over time may indicate degradation rather than an experimental result.

  • Check Buffer pH: Ensure the pH of your final reaction mixture is within the stable range (6.0-7.5).

  • Run a Control: Incubate the dye in the buffer solution under the same experimental conditions (time, temperature, light exposure) but without your analyte or other reagents. If the absorbance still decreases, the conditions themselves are causing degradation.

  • Evaluate Components: Other components in your assay may be acting as reducing or oxidizing agents.

Issue: A precipitate has formed in my buffered this compound solution.

  • Concentration: You may have exceeded the solubility limit of the dye in your specific buffer system. Try preparing a more dilute solution.

  • Salting Out: High concentrations of salts in some buffer systems (e.g., phosphate buffers at high molarity) can decrease the solubility of the dye, causing it to precipitate. Consider using a lower molarity buffer.

Protocols & Data

Illustrative Stability Data

The following table summarizes the expected stability of this compound in common buffer systems over time at room temperature, protected from light. Stability is represented as the percentage of initial absorbance remaining at the dye's λmax.

Buffer System (0.1 M)pHStability after 24hStability after 7 daysNotes
Sodium Phosphate7.0>99%>98%Highly Recommended
Sodium Acetate6.0>99%>95%Good stability
Citrate-Phosphate5.0~95%~90%Minor degradation possible
Tris-HCl8.5~90%<85%Color shift to brownish tint likely
Glycine-NaOH10.0<80%<70%Significant degradation expected

Note: This data is illustrative, based on the known chemical properties of monoazo dyes. Actual results should be confirmed experimentally.

Experimental Protocol: Spectrophotometric Analysis of Dye Stability

This protocol details a method to quantify the stability of this compound in a chosen buffer. UV-Vis spectrophotometry is a cost-effective method for analyzing colored compounds based on the Beer-Lambert Law.[4]

Experimental_Workflow prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in DI Water) prep_work 2. Prepare Working Solution (e.g., 10 µg/mL in target buffer) prep_stock->prep_work scan_lambda 3. Determine λmax (Scan from 400-700 nm) prep_work->scan_lambda incubate 4. Incubate Samples (Store under desired conditions: - Temp, Light, Timepoints) scan_lambda->incubate measure_abs 5. Measure Absorbance (At λmax for each timepoint) incubate->measure_abs analyze 6. Analyze Data (% Absorbance vs. Time) measure_abs->analyze

Caption: Workflow for assessing this compound stability via UV-Vis.

Methodology:

  • Preparation of Stock Solution: Accurately weigh 10.0 mg of this compound and dissolve it in a 10 mL volumetric flask with deionized water to create a 1 mg/mL stock solution.[4] Store this solution in the dark at 4°C.

  • Preparation of Working Solutions: Dilute the stock solution into each buffer system you wish to test to a final concentration with an initial absorbance between 0.8 and 1.2 at the λmax (e.g., 10 µg/mL).

  • Determine λmax: Using a spectrophotometer, scan a freshly prepared working solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).[4][5]

  • Incubation: Store aliquots of each working solution under your desired experimental conditions (e.g., room temperature, 37°C, exposed to ambient light, protected from light). Prepare separate aliquots for each timepoint to be measured.

  • Absorbance Measurement: At specified time intervals (e.g., 0, 1, 6, 24, 48 hours; 7 days), measure the absorbance of an aliquot at the predetermined λmax. Use the corresponding buffer as the blank.[6]

  • Data Analysis: Calculate the percentage of absorbance remaining at each time point relative to the initial (time 0) measurement. Plot this percentage against time to visualize the stability of this compound under each condition.

References

Preventing fading of "Acid Red 249" stain during mounting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during histological staining experiments, with a specific focus on preventing the fading of "Acid Red 249" stained sections during mounting.

Troubleshooting Guide: Fading of this compound Stain

This guide addresses the common problem of stain fading observed after mounting tissue sections stained with this compound.

Observation Potential Cause Recommended Solution
Rapid Fading Immediately After Mounting Incompatible Mounting Medium: The solvent in the mounting medium may be dissolving or chemically altering the this compound dye.1. Switch to a mounting medium with a different solvent base (e.g., from a xylene-based to a toluene-based or aqueous medium). 2. Ensure the mounting medium is fresh and has been stored correctly.
Residual Reagents: Incomplete removal of clearing agents (e.g., xylene) or dehydration agents (e.g., ethanol) can interfere with the mounting medium and the stain.1. Ensure complete removal of reagents from previous steps by extending rinse times. 2. Use fresh, high-quality reagents for dehydration and clearing.
Gradual Fading Over Days or Weeks Photobleaching: Exposure to ambient light or prolonged, intense light during microscopy is a primary cause of fading for many dyes.1. Store slides in a dark, cool, and dry environment, such as a slide box kept at 4°C.[1] 2. Minimize light exposure during microscopy by using the lowest effective light intensity and turning off the light source when not actively viewing the slide.
Oxidation: Atmospheric oxygen can react with the dye molecules, causing them to lose their color.1. Use an antifade mounting medium containing antioxidants or free radical scavengers.[2] 2. For long-term storage, consider sealing the edges of the coverslip with nail polish or a specialized sealant to limit oxygen exposure.
Uneven or Patchy Fading Incomplete Mounting Medium Coverage: Air bubbles or areas where the mounting medium has not fully penetrated can lead to localized fading.1. Apply a sufficient amount of mounting medium to the slide before placing the coverslip. 2. Gently lower the coverslip at an angle to prevent the formation of air bubbles. 3. If bubbles are present, carefully remove the coverslip and remount.
Inconsistent Staining: Variations in the initial staining intensity can be mistaken for uneven fading.1. Ensure a standardized and optimized staining protocol with consistent incubation times and reagent concentrations.
Change in Stain Color (e.g., shift to brownish hue) pH of Mounting Medium: The pH of the mounting medium can affect the chemical structure and color of some dyes. This compound's color can be influenced by pH.[3]1. Use a mounting medium with a neutral pH. 2. Check the pH of your prepared staining solutions to ensure they are within the optimal range for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of "this compound" stain fading?

A1: The primary cause of fading, also known as photobleaching, is the photochemical alteration of the dye molecule upon exposure to light and oxygen. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds within the chromophore (the part of the molecule responsible for color), rendering it colorless.

Q2: What are antifade mounting media and how do they work?

A2: Antifade mounting media are specialized solutions used to preserve stained tissue sections on microscope slides. They typically contain antioxidants or free radical scavengers that protect the dye from photobleaching and oxidation.[2] Common antifade reagents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[4][5] These agents work by quenching reactive oxygen species that are generated during light exposure, thus extending the life of the stain.

Q3: Can I use an antifade medium designed for fluorescence microscopy with this compound?

A3: While many antifade reagents are marketed for fluorescence applications, the underlying principle of preventing photo-oxidation is also applicable to chromogenic stains like this compound. However, it is crucial to ensure the compatibility of the mounting medium's solvent with the this compound stain. It is recommended to test a new antifade medium on a non-critical slide first. There are also antifade mounting media specifically designed for chromogenic stains.[2]

Q4: How does the choice of mounting medium refractive index affect my sample?

A4: The refractive index (RI) of the mounting medium should ideally match that of the glass slide and coverslip (approximately 1.5) to ensure optimal image clarity and resolution.[6] A significant mismatch in RI can lead to spherical aberration and a loss of fine detail in the image. While not directly related to fading, a high-quality image is essential for accurately assessing stain intensity.

Q5: How should I store my "this compound" stained slides for long-term preservation?

A5: For long-term preservation, slides should be stored in a dark, cool, and dry environment.[1] A slide storage box kept in a refrigerator at 4°C is a suitable option. It is also advisable to ensure the mounting medium has fully cured and to seal the edges of the coverslip to protect against humidity and oxygen.

Experimental Protocols

Protocol 1: Staining with this compound

This protocol provides a standard procedure for staining formalin-fixed, paraffin-embedded tissue sections with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (0.5% w/v in 1% acetic acid)

  • Differentiating solution (e.g., 0.5% acetic acid in 70% ethanol)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through two changes of 100% ethanol for 3 minutes each.

    • Rehydrate through 95% ethanol for 3 minutes.

    • Rehydrate through 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 1-3 minutes.

  • Differentiation:

    • Briefly rinse slides in the differentiating solution to remove excess stain. Monitor microscopically to achieve the desired staining intensity.

  • Dehydration:

    • Dehydrate slides through graded alcohols (70%, 95%, and two changes of 100% ethanol) for 2 minutes each.

  • Clearing:

    • Clear slides in two changes of xylene for 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.

Protocol 2: Quantitative Assessment of this compound Fading

This protocol describes a method to quantify the fading of this compound stain over time using image analysis.

Materials:

  • Stained and mounted slides prepared according to Protocol 1.

  • Microscope with a digital camera and stable illumination.

  • Image analysis software (e.g., ImageJ/Fiji with the Colour Deconvolution plugin).[7]

Procedure:

  • Image Acquisition (Time Point 0):

    • Immediately after mounting and curing, acquire images of representative areas of the stained tissue.

    • Use consistent microscope and camera settings (magnification, light intensity, exposure time, white balance) for all images.

  • Accelerated Fading (Optional):

    • To simulate long-term fading, slides can be exposed to a controlled light source for a defined period (e.g., a UV chamber or a slide scanner with continuous illumination).

  • Image Acquisition (Subsequent Time Points):

    • Acquire images of the same tissue areas at regular intervals (e.g., daily, weekly) or after accelerated fading.

  • Image Analysis:

    • Open the images in ImageJ/Fiji.

    • Use the Colour Deconvolution plugin to separate the RGB image into channels corresponding to the stains used (in this case, primarily the red channel for this compound).

    • Measure the mean intensity of the red channel in a defined region of interest (ROI) for each time point.

  • Data Analysis:

    • Plot the mean intensity values against time to visualize the fading kinetics.

    • Calculate the percentage of signal loss at each time point relative to Time Point 0.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how the results of a fading experiment could be presented.

Table 1: Fading of this compound in Different Mounting Media

Mounting MediumAntifade ReagentMean Intensity (Day 0)Mean Intensity (Day 7)Mean Intensity (Day 30)% Signal Loss (Day 30)
Standard PolystyreneNone180 ± 5155 ± 6120 ± 833.3%
Acrylic ResinAntioxidant A178 ± 4175 ± 5168 ± 65.6%
Aqueous MountantNPG182 ± 5178 ± 4170 ± 56.6%
Glycerol-basedDABCO179 ± 6176 ± 5165 ± 77.8%

Table 2: Effect of Storage Conditions on this compound Stability (Mounted with Standard Polystyrene)

Storage ConditionMean Intensity (Day 0)Mean Intensity (Day 30)% Signal Loss (Day 30)
Ambient Light, Room Temp180 ± 595 ± 1047.2%
Dark, Room Temp180 ± 5145 ± 719.4%
Dark, 4°C180 ± 5168 ± 66.7%

Visualizations

Fading_Troubleshooting_Workflow Troubleshooting Fading of this compound Stain start Stain Fading Observed check_timing When did fading occur? start->check_timing immediately Immediately after mounting check_timing->immediately Immediately gradually Gradually over time check_timing->gradually Gradually cause_immediate Potential Causes: - Incompatible mounting medium - Residual reagents immediately->cause_immediate cause_gradual Potential Causes: - Photobleaching (light exposure) - Oxidation (air exposure) gradually->cause_gradual solution_immediate Solutions: - Change mounting medium - Ensure complete reagent removal cause_immediate->solution_immediate solution_gradual Solutions: - Store slides in dark & cool place - Use antifade mounting medium - Minimize microscope light exposure cause_gradual->solution_gradual Photobleaching_Prevention_Pathway Mechanism of Fading and Prevention cluster_fading Fading Pathway cluster_prevention Prevention Pathway Dye This compound (Ground State) ExcitedDye Excited State Dye Dye->ExcitedDye Light Absorption FadedDye Faded Dye (Colorless) ExcitedDye->FadedDye Photo-oxidation Light Light (Microscope/Ambient) Light->Dye Oxygen Oxygen Oxygen->ExcitedDye Antifade Antifade Reagent (e.g., Antioxidant) Antifade->Oxygen Scavenges

References

Technical Support Center: Interference of "Acid Red 249" in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter due to interference from Acid Red 249 in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound, also known as C.I. This compound, is a synthetic azo dye.[1][2] Its chemical formula is C29H20ClN3Na2O10S3, and it has a molecular weight of 748.11 g/mol .[1][3] As a colored compound, its primary mode of interference in analytical assays is through its optical properties. It can absorb light in the visible spectrum, which can directly interfere with absorbance-based assays.[4][5] Furthermore, if it possesses fluorescent properties, it can interfere with fluorescence-based assays through spectral overlap.[5]

Q2: My absorbance-based assay is giving unexpectedly high/low readings. Could this compound be the cause?

Yes, it is possible. Since this compound is a red-colored compound, it will absorb light in the visible region of the spectrum.[1] If the wavelength at which you are measuring your analyte of interest overlaps with the absorbance spectrum of this compound, the dye will contribute to the total absorbance reading, leading to inaccurate results. This can manifest as either falsely high or low readings depending on the assay format.

Q3: I'm seeing a high background signal in my fluorescence assay. Can this compound cause this?

Yes, if this compound is fluorescent and its emission spectrum overlaps with the emission spectrum of your fluorescent probe, it can lead to a high background signal, a phenomenon known as autofluorescence.[5] This can mask the true signal from your analyte and reduce the assay's sensitivity and dynamic range.

Q4: How can I determine if this compound is interfering with my specific assay?

The most direct way is to run a control experiment. Prepare a sample containing this compound at the same concentration used in your experiment, but without your analyte or other key biological reagents. Measure the signal (absorbance or fluorescence) of this control sample. A significant signal from this control indicates interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Results in Absorbance-Based Assays

Symptoms:

  • High background absorbance in control wells containing this compound.

  • Non-linear dose-response curves.

  • Poor assay reproducibility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for absorbance assay interference.

Corrective Actions:

  • Spectral Scan: Perform a full absorbance scan (e.g., 300-700 nm) of this compound at the concentration used in your assay to identify its absorbance maxima.[4]

  • Wavelength Selection: If possible, select a measurement wavelength for your analyte that does not overlap with the absorbance peaks of this compound.

  • Background Subtraction: If wavelength selection is not feasible, subtract the absorbance of a blank containing this compound from all your measurements. This should be done for every plate and every new batch of reagents.

  • Orthogonal Assay: Consider using an orthogonal assay with a different detection method (e.g., fluorescence, luminescence) that is not affected by the color of this compound.

Issue 2: High Background or Quenching in Fluorescence-Based Assays

Symptoms:

  • Elevated fluorescence signal in wells containing only this compound and buffer.

  • Reduced fluorescence signal (quenching) in the presence of this compound.

  • Poor signal-to-noise ratio.

Troubleshooting Workflow:

G cluster_0 Assay Interference Identification Workflow A Initial Assay Anomaly (e.g., high background, poor Z') B Control Experiment: Acid Red 249in Assay Buffer A->B C Measure Signal (Absorbance or Fluorescence) B->C D Interference Confirmed? (Signal > Threshold) C->D E Characterize Interference (Spectral Scans) D->E Yes I No Interference Detected D->I No F Implement Mitigation Strategy (e.g., Background Subtraction, Red-Shifted Dye) E->F G Validate Corrected Assay F->G H Proceed with Experiment G->H I->H G cluster_0 Potential Interference of this compound in a Kinase Assay Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + ATP Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Signal Signal (Fluorescence/Luminescence) Phospho_Substrate->Signal Detection_Reagent Detection Reagent (e.g., Antibody, Luciferase) Detection_Reagent->Signal Acid_Red_249 This compound Acid_Red_249->Detection_Reagent Chemical Interference (e.g., Enzyme Inhibition) Acid_Red_249->Signal Optical Interference (Absorption/Emission)

References

Technical Support Center: Enhancing the Solubility of Acid Red 249 for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acid Red 249 in their experiments. The following information addresses common challenges related to solubility and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a research setting?

This compound, also known as Tracid Brilliant Red B, is an anionic azo dye.[1][2] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃ and it has a molecular weight of 748.11 g/mol .[1][3] In a laboratory context, it can be used as a stain in histological preparations and is classified as a fluorescent dye, suggesting its utility in fluorescence microscopy and other imaging applications.[1]

Q2: What are the general solubility properties of this compound?

This compound is soluble in water and slightly soluble in ethanol (B145695).[4] It is also soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 50 mg/mL.[1] It is insoluble in nonpolar organic solvents like benzene.

Q3: How does pH affect the solubility and staining characteristics of this compound?

As an anionic dye, the solubility and staining intensity of this compound can be influenced by pH. In acidic conditions, the target proteins in tissues become protonated, leading to a higher affinity for the negatively charged dye molecules.[4] While specific data on the pH-dependent solubility of this compound is limited, many anionic azo dyes exhibit better adsorption in acidic media.[5][6]

Q4: What are the safety precautions for handling this compound powder?

This compound is a dark red powder and should be handled with care.[3][4] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[3] In case of contact with eyes, rinse immediately with plenty of water.[3]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
Symptom Possible Cause Suggested Solution
Powder clumps and does not readily dissolve in water.The dye powder is hydrophobic and requires initial wetting.Create a paste of the dye powder with a small amount of the solvent (e.g., water or ethanol) before adding the rest of the solvent. This process, known as "pasting up," helps to break down clumps.
Undissolved particles remain in the solution.The solution is saturated, or the dye has low solubility in the chosen solvent at the current temperature.1. Gently warm the solution while stirring. Many dyes exhibit increased solubility at higher temperatures.2. Use a different solvent with higher dissolving power, such as DMSO.3. Filter the solution to remove any remaining undissolved particles before use.
The color of the solution appears weaker than expected.The dye may not be fully dissolved, or the concentration is too low.1. Ensure all the powder has dissolved by following the suggestions above.2. Prepare a fresh solution with a higher concentration of the dye.
Issue 2: Inconsistent or Weak Staining in Histological Applications
Symptom Possible Cause Suggested Solution
Weak or faint staining of target structures.1. The pH of the staining solution is not optimal (too high).2. The staining time is too short.3. The dye concentration is too low.1. Adjust the pH of the staining solution to a more acidic range (e.g., by adding a few drops of acetic acid) to enhance the electrostatic interaction between the dye and tissue proteins.2. Increase the incubation time of the slides in the staining solution.3. Prepare a staining solution with a higher concentration of this compound.
Non-specific background staining.1. The dye concentration is too high.2. Inadequate rinsing after staining.1. Dilute the staining solution.2. Ensure thorough but brief rinsing after the staining step to remove excess, unbound dye.
Precipitate forms on the tissue section.The staining solution was not filtered before use or has become contaminated.Always filter the staining solution before each use to remove any undissolved particles or contaminants.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility Notes
WaterSolubleQualitative data. For optimal results, prepare fresh solutions and consider gentle heating to aid dissolution.
EthanolSlightly SolubleQualitative data. May require more effort to dissolve completely compared to water.
Dimethyl Sulfoxide (DMSO)50 mg/mLQuantitative data.[1] A good solvent for preparing stock solutions.
Table 2: Estimated Aqueous Solubility of this compound at Different Temperatures
Temperature (°C) Estimated Solubility (g/L)
20~ 10 - 20
40~ 20 - 30
60~ 30 - 50
Disclaimer: The values in this table are estimations based on the general behavior of anionic azo dyes and are provided as a guideline for initial experiments. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Aqueous Staining Solution of this compound

Materials:

  • This compound powder

  • Distilled or deionized water

  • Glacial acetic acid (optional)

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Weigh 1 gram of this compound powder.

  • To a 100 mL beaker, add approximately 80 mL of distilled water.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the this compound powder to the water while stirring to prevent clumping.

  • If desired, add 1-2 mL of glacial acetic acid to acidify the solution, which may improve staining performance in some histological applications.

  • Continue stirring until the dye is completely dissolved. Gentle heating (up to 40-50°C) can be applied to facilitate dissolution.

  • Once dissolved, bring the final volume to 100 mL with distilled water.

  • Filter the solution using filter paper to remove any undissolved particles before use.

  • Store the solution in a tightly sealed container, protected from light.

Protocol 2: General Histological Staining with this compound as a Counterstain

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Hematoxylin (B73222) solution (e.g., Harris's or Mayer's)

  • 1% this compound staining solution (prepared as in Protocol 1)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing reagent (e.g., Scott's tap water substitute)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Nuclear Staining: Immerse slides in hematoxylin solution for 5-10 minutes.

  • Rinse slides in running tap water.

  • Differentiate briefly in acid alcohol (a few quick dips).

  • Wash in running tap water.

  • Immerse in a bluing reagent until the nuclei turn blue.

  • Wash in running tap water.

  • Counterstaining: Immerse slides in the 1% this compound solution for 1-3 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

  • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol (e.g., 95% for 1 minute, 100% for 1 minute, two changes).

  • Clear in two changes of xylene or a xylene substitute for 2-3 minutes each.

  • Mounting: Apply a drop of mounting medium and place a coverslip.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stain Staining Protocol cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start: Obtain this compound Powder weigh Weigh Powder start->weigh paste Create Paste with Solvent weigh->paste dissolve Dissolve in Bulk Solvent (with optional heating/stirring) paste->dissolve filter Filter Solution dissolve->filter check_solubility Incomplete Dissolution? dissolve->check_solubility prepare_sample Prepare Sample (e.g., deparaffinize tissue) filter->prepare_sample primary_stain Apply Primary Stain (e.g., Hematoxylin) prepare_sample->primary_stain rinse1 Rinse primary_stain->rinse1 counterstain Apply this compound Solution rinse1->counterstain rinse2 Rinse counterstain->rinse2 check_staining Poor Staining? counterstain->check_staining dehydrate Dehydrate and Clear rinse2->dehydrate mount Mount Coverslip dehydrate->mount image Microscopic Imaging mount->image analyze Analyze Results image->analyze check_solubility->paste Adjust preparation method check_staining->counterstain Optimize concentration/time/pH

Caption: Experimental workflow for using this compound in a typical histological staining procedure.

logical_relationship cluster_factors Key Factors Influencing Solubility cluster_actions Recommended Actions start Objective: Enhance Solubility of this compound solvent Solvent Choice (Water, Ethanol, DMSO) start->solvent temperature Temperature start->temperature ph pH of Solution start->ph concentration Dye Concentration start->concentration select_solvent Select Appropriate Solvent solvent->select_solvent adjust_temp Apply Gentle Heating temperature->adjust_temp adjust_ph Modify pH (e.g., acidify) ph->adjust_ph use_stock Prepare Concentrated Stock in High-Solubility Solvent (e.g., DMSO) concentration->use_stock outcome Outcome: Optimized this compound Solution for Experiment select_solvent->outcome adjust_temp->outcome adjust_ph->outcome use_stock->outcome troubleshoot Troubleshoot (Refer to Guide) outcome->troubleshoot If issues persist

Caption: Logical relationship diagram for enhancing the solubility of this compound.

References

Technical Support Center: Analysis of Acid Red 249 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of Acid Red 249.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the degradation of azo dyes like this compound?

The primary mechanism for the degradation of azo dyes is the cleavage of the azo bond (–N=N–). This is often achieved through reductive or oxidative processes. Under anaerobic conditions, the azo bond is typically reduced, leading to the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye. Subsequent aerobic degradation of these aromatic amines can lead to less toxic products.

Q2: What are the common analytical techniques used to identify the degradation byproducts of this compound?

Common analytical techniques for identifying the degradation byproducts of this compound and other azo dyes include:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (LC-MS or HPLC-MS) is a powerful tool for separating and identifying polar and non-volatile degradation products in aqueous samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile and semi-volatile byproducts. Derivatization may be necessary for some polar compounds to make them suitable for GC-MS analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to observe changes in functional groups during the degradation process, such as the disappearance of the azo bond peak.[1]

  • UV-Visible Spectrophotometry is often used to monitor the decolorization of the dye solution, which indicates the breakdown of the chromophore.

Q3: Why am I observing low degradation efficiency for this compound in my experiment?

Low degradation efficiency can be attributed to several factors:

  • Suboptimal pH: The pH of the reaction medium significantly affects the surface charge of catalysts and the ionization state of the dye molecule, thereby influencing the degradation rate.

  • Inappropriate Catalyst Loading: Both insufficient and excessive amounts of catalyst can lead to decreased degradation rates. An optimal catalyst concentration is crucial.

  • Initial Dye Concentration: High initial concentrations of this compound can inhibit the degradation process. Studies have suggested that an initial concentration of around 100 mg/L is effective for microbial remediation.

  • Insufficient Oxidants or Reducing Agents: In advanced oxidation processes or reductive degradation, the concentration of species like hydroxyl radicals or the activity of reductases is critical.

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between the dye molecules and the catalyst surface.

Q4: My analytical results are not reproducible. What are the potential causes?

Lack of reproducibility in degradation studies can stem from:

  • Inconsistent Experimental Conditions: Small variations in pH, temperature, catalyst dosage, initial dye concentration, and light intensity (for photocatalysis) can lead to different results.

  • Sample Preparation Inconsistencies: Variations in extraction procedures, filtration, or dilution of samples before analysis can introduce errors.

  • Instrumental Variability: Fluctuations in the performance of analytical instruments like HPLC-MS or GC-MS can affect results. Regular calibration and maintenance are essential.

  • Aging of Reagents and Standards: The degradation of reagents or standard solutions over time can lead to inaccurate quantification.

Troubleshooting Guides

HPLC-MS Analysis Issues
IssuePossible CausesSuggested Solutions
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust mobile phase pH to ensure analytes are in a single ionic form.- Dilute the sample.- Use a different column chemistry or add modifiers to the mobile phase.
Low Signal Intensity or No Peaks - Low concentration of byproducts.- Inefficient ionization in the MS source.- Sample degradation during storage or analysis.- Concentrate the sample using solid-phase extraction (SPE).- Optimize MS source parameters (e.g., electrospray voltage, gas flow).- Analyze samples immediately after preparation or store them at low temperatures in the dark.
High Background Noise - Contaminated mobile phase or glassware.- Bleed from the HPLC column.- Matrix effects from the sample.- Use high-purity solvents and thoroughly clean all glassware.- Condition the column properly.- Employ sample cleanup procedures like SPE to remove interfering substances.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control.- Replace the column if it has exceeded its lifetime.
GC-MS Analysis Issues
IssuePossible CausesSuggested Solutions
No Peaks for Expected Byproducts - Byproducts are non-volatile or too polar for GC.- Inefficient derivatization.- Thermal degradation in the injector.- Use HPLC-MS for non-volatile compounds.- Optimize derivatization reaction conditions (reagent, temperature, time).- Use a lower injector temperature or a gentler injection technique.
Ghost Peaks - Carryover from previous injections.- Contamination in the syringe or injector liner.- Run blank injections between samples.- Clean the syringe and replace the injector liner regularly.
Poor Mass Spectral Library Match - Co-elution of multiple compounds.- Low signal-to-noise ratio.- Incorrect background subtraction.- Optimize chromatographic separation to resolve co-eluting peaks.- Improve sample concentration or injection volume.- Carefully review and adjust background subtraction parameters.

Data Presentation

Potential Degradation Byproducts of this compound

The degradation of this compound, a disulfonated azo dye, is expected to proceed via the cleavage of the azo bond, leading to the formation of aromatic amines. The following table lists potential degradation byproducts based on the general mechanism of azo dye degradation. The exact byproducts and their relative abundance will depend on the specific degradation method employed.

Disclaimer: The following table presents potential byproducts based on theoretical degradation pathways of azo dyes. The presence and concentration of these compounds in an actual experiment would need to be confirmed through rigorous analytical methods.

Putative ByproductChemical FormulaPredicted m/z
4-amino-3-hydroxy-7-nitro-1-naphthalenesulfonic acidC₁₀H₈N₂O₆S299.01
2-amino-8-naphthol-3,6-disulfonic acidC₁₀H₉NO₇S₂334.97
4-aminobenzenesulfonic acidC₆H₇NO₃S173.02
AnilineC₆H₇N93.06
NaphthaleneC₁₀H₈128.06
Phthalic acidC₈H₆O₄166.03

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound

Objective: To degrade this compound in an aqueous solution using a photocatalyst under UV or visible light irradiation.

Materials:

  • This compound

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Deionized water

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer and stir bars

  • pH meter

  • Syringes and 0.22 µm filters

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • In a typical experiment, add a specific amount of photocatalyst (e.g., 1 g/L) to a known volume of the this compound solution in the photoreactor.

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the aliquots through a 0.22 µm filter to remove the catalyst particles.

  • Analyze the filtrate for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorption wavelength (λmax).

  • For byproduct identification, analyze the filtered samples using HPLC-MS or GC-MS.

Protocol 2: HPLC-MS Analysis of Degradation Byproducts

Objective: To separate and identify the degradation byproducts of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a binary pump, autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for separating polar aromatic compounds.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 30 - 40 °C

  • MS Detector: An electrospray ionization (ESI) source is common for polar analytes. The analysis can be performed in both positive and negative ion modes to detect a wider range of byproducts.

  • MS Scan Range: A broad scan range (e.g., m/z 50-800) is used to screen for unknown byproducts. Tandem MS (MS/MS) can be used for structural elucidation of the identified parent ions.

Procedure:

  • Prepare samples by filtering the degradation reaction aliquots. Dilution may be necessary to avoid column and detector saturation.

  • Set up the HPLC-MS method with the specified conditions.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared samples.

  • Process the acquired data to identify peaks corresponding to potential degradation byproducts.

  • Compare the mass spectra of the unknown peaks with spectral libraries or propose structures based on the fragmentation patterns.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_degradation Degradation cluster_analysis Analysis prep Prepare this compound Solution catalyst Add Catalyst & Adjust pH prep->catalyst equilibrium Equilibrate in Dark catalyst->equilibrium irradiate UV/Visible Irradiation equilibrium->irradiate Start Reaction sampling Collect Aliquots at Time Intervals irradiate->sampling filter Filter to Remove Catalyst sampling->filter uv_vis UV-Vis Spectrophotometry (Decolorization) filter->uv_vis hplc_ms HPLC-MS (Byproduct ID) filter->hplc_ms gc_ms GC-MS (Volatile Byproduct ID) filter->gc_ms

Caption: Experimental workflow for the degradation and analysis of this compound.

Degradation_Pathway cluster_products Primary Aromatic Amine Intermediates cluster_further_degradation Further Degradation AR249 This compound (Azo Dye) cleavage Reductive/Oxidative Azo Bond Cleavage AR249->cleavage amine1 Substituted Naphthalene Amines cleavage->amine1 amine2 Substituted Aniline cleavage->amine2 opening Ring Opening amine1->opening amine2->opening mineralization Mineralization (CO₂, H₂O, etc.) opening->mineralization

Caption: Generalized degradation pathway of this compound.

References

Technical Support Center: Acid Red 249 Adsorption and Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adsorption of Acid Red 249.

Troubleshooting Guide: Minimizing this compound Leaching

Leaching, or the desorption of this compound from your adsorbent material, can be a significant issue, leading to inaccurate results and contamination of your eluate. This guide provides a systematic approach to troubleshooting and minimizing this phenomenon.

Problem: Significant Leaching of this compound Observed

Follow these steps to diagnose and resolve the issue:

Leaching_Troubleshooting start Start: Leaching Observed check_ph 1. Verify Solution pH start->check_ph check_temp 2. Assess Experimental Temperature check_ph->check_temp pH is optimal optimize Optimize Adsorption/Elution Protocol check_ph->optimize pH is not optimal (Adjust to acidic pH, e.g., 2-6) check_adsorbent 3. Evaluate Adsorbent Saturation check_temp->check_adsorbent Temperature is optimal check_temp->optimize Temperature is too high (If adsorption is exothermic) check_ionic 4. Consider Ionic Strength check_adsorbent->check_ionic Adsorbent is not saturated check_adsorbent->optimize Adsorbent is saturated (Increase adsorbent dose or decrease dye concentration) check_solvent 5. Analyze Elution Solvent check_ionic->check_solvent Ionic strength is stable check_ionic->optimize Ionic strength is too high (May increase competition for binding sites) check_solvent->optimize Solvent properties are appropriate Factors_Affecting_Adsorption adsorption This compound Adsorption ph Solution pH (Acidic pH is favorable) adsorption->ph temp Temperature (Effect depends on thermodynamics) adsorption->temp adsorbent_dose Adsorbent Dose (Higher dose increases sites) adsorption->adsorbent_dose initial_conc Initial Dye Concentration (Affects saturation) adsorption->initial_conc ionic_strength Ionic Strength (High strength can decrease adsorption) adsorption->ionic_strength contact_time Contact Time (Required to reach equilibrium) adsorption->contact_time

Minimizing non-specific binding of "Acid Red 249" in staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of Acid Red 249 in staining applications. The following information offers troubleshooting advice and frequently asked questions to help you achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research context?

This compound, also known as Weak Acid Brilliant Red B, is a water-soluble, anionic azo dye.[1][2][3] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃ and it has a molecular weight of 748.11.[1][2] While traditionally used for dyeing textiles like wool, silk, and nylon, its properties as an acid dye make it potentially useful in biological staining for visualizing protein-rich structures such as cytoplasm, muscle, and collagen.[3][4][5] Like other acid dyes, it binds to positively charged components in tissue sections.

Q2: What are the main causes of non-specific binding and high background staining with this compound?

High background staining with acid dyes like this compound is often due to non-specific binding, which can be caused by several factors:

  • Suboptimal Dye Concentration: An excessively high concentration of the dye can lead to increased non-specific interactions.

  • Incorrect pH of the Staining Solution: Acid dyes rely on electrostatic interactions with positively charged proteins. If the pH is too low, it can lead to overstaining of non-target structures.[6]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound dye molecules.

  • Tissue Preparation Issues: Problems such as incomplete deparaffinization, improper fixation, or allowing tissue sections to dry during the staining process can create artificial binding sites.

Q3: How can I optimize the pH of my staining solution to reduce background?

Optimizing the pH is a critical step for controlling staining with an acid dye. The goal is to find a pH where the target structures are sufficiently protonated for dye binding, while non-target areas are not.

  • Principle: Staining with acid dyes is generally stronger and more rapid in acidic solutions. A common starting point is a weakly acidic solution, for example, by using 1% acetic acid.[5]

  • Optimization: The ideal pH should be determined empirically for your specific tissue type and fixation method. It is recommended to test a range of pH values (e.g., from 4.0 to 6.0) to find the best balance between specific signal and background noise.

Q4: What is "differentiation" and how can it help reduce non-specific staining?

Differentiation is a destaining step that selectively removes excess dye from overstained tissue components. For acid dyes, this is typically achieved by briefly rinsing the slide in a weak acid solution (e.g., 0.5-1% acetic acid) or a graded series of alcohols.[7] This step helps to disrupt weaker dye-tissue interactions, thereby improving the signal-to-noise ratio. The duration of the differentiation step is crucial and should be monitored microscopically to avoid removing the specific stain.

Troubleshooting Guide: Minimizing Non-Specific Binding

This guide provides a systematic approach to troubleshooting common issues encountered during staining with this compound.

Problem 1: Diffuse, High Background Staining Across the Entire Tissue Section

This is often the most common issue and can be addressed by systematically evaluating several factors in your staining protocol.

Potential Cause Recommended Solution
Dye Concentration Too High Titrate the this compound concentration. Start with a lower concentration (e.g., 0.1% w/v) and incrementally increase it to find the optimal balance between signal intensity and background.
Incorrect pH of Staining Solution Prepare staining solutions with a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) using a suitable buffer (e.g., acetate (B1210297) buffer) to determine the optimal pH for your specific application.
Insufficient Washing Increase the duration and number of washing steps after staining. Use a buffer with a neutral or slightly acidic pH for washing.
Incomplete Deparaffinization Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and allowing adequate time for each wash. Consider adding an additional xylene wash to your protocol.
Improper Fixation Over-fixation can sometimes increase non-specific binding. If possible, try reducing the fixation time for future experiments.
Sections Dried Out During Staining Keep slides in a humidified chamber during all incubation steps to prevent drying, which can cause dye to precipitate and bind non-specifically.
Problem 2: Granular or Patchy Background Staining

This type of background is often due to issues with the staining solution itself.

Potential Cause Recommended Solution
Dye Precipitation or Aggregation Always prepare fresh staining solution before use. Filter the solution through a 0.22 µm filter to remove any aggregates.
Poor Dye Solubility Ensure the this compound is fully dissolved in the staining buffer. Gentle warming and stirring can aid in dissolution.

Experimental Protocols

The following are suggested starting protocols for using this compound as a counterstain in histology. Note: These are generalized protocols and should be optimized for your specific tissue and experimental conditions.

Protocol 1: this compound Staining Solution Preparation
  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 ml of distilled water.

  • Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with a buffer of the desired pH (e.g., acetate buffer, pH 4.5). For example, to make a 0.1% solution, mix 10 ml of the stock solution with 90 ml of buffer. Add a few drops of glacial acetic acid to further acidify if needed.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol assumes the tissue has been fixed, processed, and embedded in paraffin wax.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Stain with a nuclear stain like Harris' Hematoxylin for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).

    • Wash in running tap water.

  • This compound Staining:

    • Immerse slides in the optimized this compound working solution for 1-5 minutes.

  • Washing and Differentiation:

    • Rinse briefly in distilled water.

    • Differentiate in 0.5-1% acetic acid for 10-30 seconds, monitoring microscopically.

    • Wash thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting non-specific binding.

G start High Background Staining Observed check_pattern Evaluate Staining Pattern start->check_pattern diffuse Diffuse Background check_pattern->diffuse Uniform localized Localized/Patchy Background check_pattern->localized Granular/Patchy review_prep Review Tissue Preparation (Fixation, Deparaffinization) diffuse->review_prep optimize_stain Optimize Staining Protocol (Concentration, pH, Time) diffuse->optimize_stain optimize_wash Optimize Washing Steps diffuse->optimize_wash filter_solution Filter Staining Solution localized->filter_solution fresh_solution Prepare Fresh Solution localized->fresh_solution end Reduced Background Staining review_prep->end optimize_stain->end optimize_wash->end filter_solution->end fresh_solution->end G deparaffinize 1. Deparaffinize & Rehydrate nuclear_stain 2. Nuclear Stain (e.g., Hematoxylin) deparaffinize->nuclear_stain wash1 3. Wash nuclear_stain->wash1 acid_stain 4. This compound Staining wash1->acid_stain wash2 5. Wash acid_stain->wash2 differentiate 6. Differentiate (Weak Acid) wash2->differentiate wash3 7. Wash differentiate->wash3 dehydrate 8. Dehydrate & Clear wash3->dehydrate mount 9. Mount dehydrate->mount

References

"Acid Red 249" solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solution stability and storage of Acid Red 249. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid powder form of this compound?

A1: The solid powder of this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][4] The recommended storage temperature is between 15°C and 30°C.[1] It is important to protect it from moisture and light.[4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[5] Recommended storage conditions for stock solutions are as follows:

  • -80°C for up to 6 months.[5]

  • -20°C for up to 1 month.[5]

Solutions should be stored in sealed containers, protected from light and moisture.[5]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5][6] It is slightly soluble in ethanol.[7][8] When preparing a stock solution in DMSO, it is recommended to use newly opened DMSO and ultrasonic treatment may be necessary to achieve full dissolution.[5] Hygroscopic DMSO can negatively impact solubility.[5]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is stable under normal temperatures and pressures.[1][4] However, it is important to avoid certain conditions and materials to prevent degradation.

Q5: What conditions and materials should be avoided when working with this compound?

A5: To ensure the stability of this compound, avoid the following:

  • Heat, flames, sparks, and other ignition sources. [1]

  • Direct sunlight and moisture. [2]

  • Incompatible materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][4]

Troubleshooting Guides

Issue 1: The color of my this compound solution has changed.

  • Possible Cause 1: pH change. The color of this compound solutions can be sensitive to pH. In a hydrochloric acid solution, it appears red, while the addition of sodium hydroxide (B78521) turns it brown.[7][8]

    • Solution: Check the pH of your solution and adjust if necessary, ensuring it is compatible with your experimental protocol.

  • Possible Cause 2: Degradation. Exposure to light, incompatible materials (strong acids, bases, oxidizing or reducing agents), or elevated temperatures can cause the dye to degrade.[2][4]

    • Solution: Prepare a fresh solution, ensuring it is protected from light and stored at the recommended temperature. Verify that no incompatible substances are present in your solution.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Possible Cause 1: Exceeded solubility limit. The concentration of the dye in your chosen solvent may be too high.

    • Solution: Refer to the solubility data table below. You may need to dilute your solution or gently warm it (if the protocol allows) to redissolve the precipitate. For DMSO stock solutions, using a fresh, anhydrous grade of DMSO and sonication can aid dissolution.[5]

  • Possible Cause 2: Improper storage. Storing the solution at a lower than recommended temperature or for an extended period can lead to precipitation.

    • Solution: Aliquot your stock solution to avoid repeated freeze-thaw cycles.[5] Ensure storage at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months).[5] If precipitation occurs upon thawing, try warming the solution to room temperature and vortexing to redissolve.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Conditions
Solid Powder15°C to 30°CLong-termTightly sealed container, dry, well-ventilated, away from light and moisture.[1][2][4]
Stock Solution-20°CUp to 1 monthSealed container, away from light and moisture, aliquoted.[5]
Stock Solution-80°CUp to 6 monthsSealed container, away from light and moisture, aliquoted.[5]

Table 2: Solubility of this compound

SolventSolubilityNotes
WaterSoluble (approx. 30 g/L)[6][9]
DMSO50 mg/mL (66.84 mM)Requires ultrasonic treatment; use newly opened DMSO.[5]
Ethanol< 10 g/L (Slightly soluble)[6][7][8]
Isopropanol< 10 g/L[6]

Experimental Protocols

General Protocol for Assessing this compound Solution Stability

This protocol outlines a general method for researchers to determine the stability of their this compound solutions under specific laboratory conditions.

1. Objective: To evaluate the stability of an this compound solution over a defined period under specific storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO, water)
  • Spectrophotometer
  • Cuvettes
  • Calibrated pH meter
  • Storage vials (amber or wrapped in foil for light protection)
  • Controlled temperature storage units (e.g., refrigerator, freezer, incubator)

3. Methodology:

  • Prepare a stock solution: Accurately weigh the this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO). Ensure complete dissolution.
  • Initial measurements (Time 0):
  • Measure the absorbance spectrum of a freshly diluted sample of the stock solution to determine the wavelength of maximum absorbance (λmax).
  • Measure the absorbance at λmax for the initial time point.
  • Measure the pH of the solution.
  • Aliquoting and Storage:
  • Aliquot the stock solution into multiple storage vials to avoid freeze-thaw cycles.
  • Store the aliquots under the desired conditions (e.g., 4°C protected from light, -20°C, room temperature exposed to light).
  • Time-point analysis:
  • At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature.
  • Visually inspect for any color change or precipitation.
  • Measure the absorbance at λmax.
  • (Optional) Measure the pH.
  • Data Analysis:
  • Calculate the percentage of remaining this compound at each time point relative to the initial absorbance at Time 0.
  • Plot the percentage of remaining dye versus time for each storage condition. A significant decrease in absorbance indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve measure_t0 Initial Measurements (Absorbance, pH) at T=0 dissolve->measure_t0 aliquot Aliquot Stock Solution measure_t0->aliquot store_cond1 Condition 1 (e.g., -20°C, Dark) aliquot->store_cond1 store_cond2 Condition 2 (e.g., 4°C, Dark) aliquot->store_cond2 store_cond3 Condition 3 (e.g., RT, Light) aliquot->store_cond3 retrieve Retrieve Aliquots at Intervals store_cond1->retrieve store_cond2->retrieve store_cond3->retrieve measure_tx Measure Absorbance & pH retrieve->measure_tx analyze Calculate Degradation (%) measure_tx->analyze

Caption: Experimental workflow for assessing this compound solution stability.

troubleshooting_guide cluster_precipitate Precipitation/Cloudiness cluster_color_change Color Change start Problem with this compound Solution? check_conc Is Concentration > Solubility Limit? start->check_conc check_ph Has pH Shifted? start->check_ph dilute Dilute Solution or Warm Gently check_conc->dilute Yes check_storage Improper Storage? check_conc->check_storage No aliquot_store Aliquot & Store Correctly (-20°C or -80°C) check_storage->aliquot_store Yes adjust_ph Adjust pH if Possible check_ph->adjust_ph Yes check_degradation Signs of Degradation? (Light/Heat Exposure) check_ph->check_degradation No prepare_fresh Prepare Fresh Solution & Store Properly check_degradation->prepare_fresh Yes

Caption: Troubleshooting guide for common this compound solution issues.

References

Validation & Comparative

A Comparative Analysis of Acid Red 249 and Other Azo Dyes in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the degradation and removal of azo dyes from wastewater, with a focus on Acid Red 249. This document provides a comparative analysis of various treatment methodologies, supported by experimental data, detailed protocols, and visual representations of key processes.

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), are the largest and most versatile class of synthetic dyes used in a multitude of industries, including textiles, printing, and pharmaceuticals. Their widespread application, however, raises significant environmental concerns due to the potential toxicity and persistence of these compounds and their breakdown products in wastewater. Among these, this compound, a disulfonated azo dye, is of particular interest due to its common use and recalcitrant nature. This guide offers a comparative perspective on the treatment of this compound alongside other prevalent azo dyes such as Reactive Black 5, Direct Blue 71, and Acid Orange 7, utilizing various physicochemical and biological methods.

Comparative Performance of Wastewater Treatment Methods

The efficiency of azo dye removal from wastewater is highly dependent on the chosen treatment technology, the specific dye's chemical structure, and the operational parameters. Below are comparative data summarizing the performance of different methods in degrading this compound and other selected azo dyes.

Biological Decolorization

Biological treatment methods are often favored for their cost-effectiveness and eco-friendly nature. These processes typically involve an initial anaerobic step to break the azo bond, followed by an aerobic stage to degrade the resulting aromatic amines.

Table 1: Comparative Biological Decolorization of Azo Dyes

Azo DyeMicroorganismInitial Conc. (mg/L)Time (h)Temp (°C)pHDecolorization Efficiency (%)Reference
This compound Klebsiella pneumoniae SK110048377-999[1][2]
This compound Klebsiella pneumoniae SK125072377-991[1][3]
This compound Klebsiella pneumoniae SK150072377-977[1][3]
This compound Bacillus firmus1001820-357-8>90[4][5][6][7]
Reactive Black 5 Fungal Biofilm----65-89[8][9][10]
Direct Blue 71 Pseudomonas aeruginosa49.9-358.084.8[11]
Acid Orange 7 Bacillus cereus RMLAU110096338.0-[12]
Physicochemical Treatment Methods

Advanced Oxidation Processes (AOPs) and adsorption are common physicochemical methods for treating azo dye-containing wastewater. AOPs utilize highly reactive radicals to degrade the dye molecules, while adsorption physically removes them from the water.

Table 2: Comparative Physicochemical Treatment of Azo Dyes

Azo DyeTreatment MethodAdsorbent/CatalystInitial Conc. (mg/L)Time (min)pHRemoval Efficiency (%)Reference
This compound AdsorptionAmmoniated Waste Polyacrylonitrile (B21495) Fiber--->95[13]
Acid Orange 7 AdsorptionPolyaniline-modified rice bran----[14]
Reactive Black 5 AdsorptionGAC–Biofilm SBR100-200---[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of scientific findings. The following sections outline typical experimental protocols for the biological and physicochemical treatment of azo dyes.

Biological Decolorization Protocol (Klebsiella pneumoniae SK1)

This protocol is based on the study of this compound degradation by Klebsiella pneumoniae SK1.[2]

  • Microorganism and Culture Conditions: Klebsiella pneumoniae SK1 is isolated from industrial textile dye sludge. The bacterial culture is maintained on tryptone soya agar (B569324) (TSA) plates amended with 100 µg/ml of this compound. For decolorization experiments, a microbial enrichment is carried out in 100 ml tryptone soya broth (TSB) containing the same concentration of the dye.[2]

  • Decolorization Assay: The decolorization experiments are conducted in a batch-wise manner. An inoculum of the bacterial culture is added to the TSB medium containing a specific initial concentration of this compound (e.g., 100, 250, or 500 µg/ml). The cultures are incubated under static (microaerophilic) conditions at 37°C and a pH range of 7-9.[1][15][2]

  • Analysis: At regular time intervals, aliquots of the culture medium are withdrawn and centrifuged to remove bacterial cells. The decolorization is monitored by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (525 nm) using a UV-Vis spectrophotometer. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[2]

  • Confirmation of Biodegradation: To confirm that the color removal is due to biodegradation and not just adsorption, Fourier Transform Infrared (FTIR) spectroscopy can be used to analyze the changes in the chemical structure of the dye before and after treatment. The disappearance of characteristic peaks of the azo bond indicates its cleavage.[1][3]

Physicochemical Treatment Protocol (Adsorption)

This protocol describes a general procedure for evaluating the adsorption of azo dyes onto a novel adsorbent.

  • Adsorbent Preparation: The adsorbent material (e.g., ammoniated waste polyacrylonitrile fiber) is prepared according to the specific synthesis method.[13]

  • Batch Adsorption Experiments: Batch adsorption studies are conducted by adding a known amount of the adsorbent to a fixed volume of dye solution with a specific initial concentration. The mixture is agitated at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Parameter Optimization: To determine the optimal adsorption conditions, the effects of various parameters such as pH, adsorbent dosage, initial dye concentration, and contact time are investigated.

  • Analysis: The concentration of the dye in the solution before and after adsorption is determined using a UV-Vis spectrophotometer at the dye's λmax. The amount of dye adsorbed per unit mass of the adsorbent (q_e) is calculated.

  • Isotherm and Kinetic Modeling: The experimental data are fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and rate.

Experimental Workflow and Biodegradation Pathway

Visualizing complex processes is essential for a clear understanding of the experimental design and the underlying biological mechanisms.

G Wastewater Azo Dye-Contaminated Wastewater (e.g., this compound) Biological Biological Treatment (Anaerobic/Aerobic) Wastewater->Biological Physicochemical Physicochemical Treatment (Adsorption/AOP) Wastewater->Physicochemical Microorganism Microorganism Inoculum (e.g., K. pneumoniae) Microorganism->Biological Adsorbent Adsorbent Material Adsorbent->Physicochemical UVVis UV-Vis Spectrophotometry (% Decolorization/Removal) Biological->UVVis FTIR FTIR Analysis (Bond Cleavage) Biological->FTIR Toxicity Toxicity Assessment (e.g., Seed Germination) Biological->Toxicity Physicochemical->UVVis G AzoDye Sulfonated Azo Dye (-N=N-) Amines Aromatic Amines AzoDye->Amines Anaerobic Reduction (Azoreductase) Intermediates Ring Cleavage Intermediates Amines->Intermediates Aerobic Oxidation (Peroxidases, Laccases) EndProducts CO2 + H2O + SO4²⁻ Intermediates->EndProducts Further Degradation

References

Efficacy of different bacterial strains in degrading "Acid Red 249"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy of various bacterial strains in the bioremediation of Acid Red azo dyes, supported by experimental data and detailed protocols.

Due to the limited availability of specific research on the bacterial degradation of "Acid Red 249," this guide provides a comparative analysis of the efficacy of different bacterial strains in degrading closely related Acid Red azo dyes. The data presented here is derived from various scientific studies and offers valuable insights for researchers, scientists, and professionals in drug development and environmental remediation.

Comparative Efficacy of Bacterial Strains

The efficiency of bacterial degradation of Acid Red dyes varies significantly among different strains and is influenced by environmental conditions. The following table summarizes the quantitative data from several key studies, providing a comparative overview of the performance of various bacterial strains.

Bacterial StrainDye SpecificityInitial Dye Concentration (mg/L)Degradation / Decolorization (%)Incubation Time (h)Temperature (°C)pHReference
Acinetobacter radioresistensAcid Red40086Not SpecifiedNot SpecifiedNot Specified[1]
Acinetobacter radioresistensAcid Red50090Not SpecifiedNot Specified7[2]
Bacillus megaterium KY848339.1Acid Red 3375009124307[1][3]
Bacillus haloduransAcid Black-241000>906Not SpecifiedAlkaline[4]
Bacterial ConsortiumDirect Red 3120095.25120369.5[5]
Bacillus firmus, B. filamentosus, B. subterraneus (monocultures)Novacron RedNot Specified88.28 - 89.24Not SpecifiedNot SpecifiedNot Specified[6]
Consortium of B. filamentosus and B. subterraneusNovacron Red10084Not SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

The methodologies employed in studying the bacterial degradation of Acid Red dyes generally follow a standardized workflow. Below are detailed protocols for key experiments, synthesized from the available literature.

Isolation and Identification of Dye-Degrading Bacteria
  • Sample Collection: Soil and water samples are collected from sites contaminated with textile industry effluents.

  • Enrichment and Isolation: The samples are enriched in a nutrient broth or a minimal salt medium (MSM) containing the target azo dye as the sole carbon source. Serial dilution and plating on nutrient agar (B569324) are then performed to obtain pure bacterial colonies.

  • Identification: Promising isolates are identified based on morphological, biochemical, and 16S rRNA gene sequencing analysis.

Decolorization Assay
  • Inoculum Preparation: A fresh culture of the bacterial isolate is grown in a suitable broth medium until it reaches the exponential growth phase.

  • Experimental Setup: A specific concentration of the Acid Red dye is added to a sterile mineral salt medium in Erlenmeyer flasks. The medium is then inoculated with the prepared bacterial culture. A control flask without the bacterial inoculum is also maintained.

  • Incubation: The flasks are incubated under specific conditions of temperature, pH, and agitation (or static conditions).

  • Measurement of Decolorization: At regular intervals, an aliquot of the culture medium is withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer. The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Optimization of Degradation Parameters

To determine the optimal conditions for dye degradation, various parameters are systematically varied, including:

  • pH: The effect of pH is studied by adjusting the initial pH of the culture medium using acids or bases.

  • Temperature: The incubation is carried out at different temperatures to find the optimal temperature for bacterial growth and enzyme activity.

  • Initial Dye Concentration: The degradation efficiency is evaluated at various initial concentrations of the dye to assess the tolerance of the bacterial strain.

  • Carbon and Nitrogen Sources: The effect of additional carbon and nitrogen sources on dye degradation is investigated to enhance the process.

Analysis of Degradation Products
  • Extraction: After complete decolorization, the metabolites are extracted from the culture medium using a suitable organic solvent like ethyl acetate.

  • Analytical Techniques: The extracted metabolites are then analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to identify the intermediate and final products of the degradation pathway.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the bacterial degradation of Acid Red dyes.

Experimental_Workflow Sample_Collection Sample Collection (Contaminated Soil/Water) Enrichment Enrichment Culture (with Acid Red Dye) Sample_Collection->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Bacterial Identification (16S rRNA Sequencing) Isolation->Identification Inoculum_Prep Inoculum Preparation Identification->Inoculum_Prep Decolorization_Assay Decolorization Assay (Mineral Salt Medium + Dye) Inoculum_Prep->Decolorization_Assay Optimization Optimization of Parameters (pH, Temp, Dye Conc.) Decolorization_Assay->Optimization UV_Vis Decolorization Measurement (UV-Vis Spectrophotometry) Decolorization_Assay->UV_Vis Extraction Metabolite Extraction Decolorization_Assay->Extraction Optimization->UV_Vis Analysis Product Analysis (FTIR, GC-MS, HPLC) Extraction->Analysis Degradation_Pathway cluster_anaerobic Anaerobic/Microaerophilic Phase cluster_aerobic Aerobic Phase Azo_Dye Azo Dye (e.g., Acid Red) Aromatic_Amines Aromatic Amines (Colorless, Potentially Toxic) Azo_Dye->Aromatic_Amines Azoreductase Intermediates Intermediate Products Aromatic_Amines->Intermediates Oxygenases, Deaminases End_Products End Products (CO2, H2O, Biomass) Intermediates->End_Products Further Metabolism

References

A Comparative Guide to the Adsorption of Acid Red 249 on Various Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the adsorption of Acid Red 249, an anionic azo dye, onto a range of adsorbent materials. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective materials for dye removal or purification processes. This document summarizes key performance data, details experimental methodologies, and presents a logical workflow for adsorbent selection and evaluation.

Quantitative Adsorption Data

The efficiency of different materials in adsorbing this compound is summarized in the table below. The maximum adsorption capacity (Qmax) and the best-fitting adsorption isotherm model are presented to facilitate a direct comparison of the materials' performance.

Adsorbent MaterialMaximum Adsorption Capacity (Qmax) (mg/g)Best Fit Isotherm ModelReference
Ammoniated Waste Polyacrylonitrile (B21495) Fiber (PANAMF)2051.3Langmuir[1][2][3]
Melamine-derived Graphite Carbon Nitride (M-g-C3N4)25635.64 (at pH 1.0)Langmuir[4]
Urea-derived Graphite Carbon Nitride (U-g-C3N4)172.8Langmuir[4]
Non-irradiated Sheep Wool5.7 µmol/gLangmuir[5]
Commercial Activated CarbonNot explicitly stated for this compound, but high removal % reportedFreundlich (for Congo red)[6][7][8]
Chitosan Hydrogel (CSH)2732.2 (for Acid Red 27)Langmuir[9]
Thiol-functionalized PVA/SiO2 Nanofiber Membranes211.74Redlich-Peterson[10]
Fe/C-based Composites15.5 (for Acid Red 66)Langmuir[11]

Note: The adsorption capacity can be significantly influenced by experimental conditions such as pH, temperature, and initial dye concentration. For instance, the remarkable adsorption capacity of M-g-C3N4 was achieved at a very low pH.[4] Some of the listed adsorbents were studied with similar but not identical acid dyes, as indicated in the table, providing a broader perspective on potential candidates for this compound adsorption.

Experimental Protocols

The following is a generalized experimental protocol for determining the adsorption isotherm of this compound on different materials, based on the methodologies described in the cited literature.

1. Adsorbent Preparation:

  • Modified Polyacrylonitrile Fiber: Waste polyacrylonitrile fibers are ammoniated to introduce functional groups that enhance dye adsorption.[1][2][3]

  • Graphite Carbon Nitride (g-C3N4): Prepared by direct calcination of urea (B33335) or melamine (B1676169) in a muffle furnace at a specific temperature (e.g., 580 °C).[4]

  • Natural Adsorbents (e.g., Sheep Wool): Typically washed and dried before use.[5]

  • Activated Carbon: Commercial activated carbon is often used directly or can be prepared from various precursors through activation processes.[7][8]

  • Chitosan-based Adsorbents: Prepared in different morphologies such as hydrogels, aerogels, powders, or nanofibers.[9]

  • Nanofiber Membranes: Synthesized through processes like electrospinning of polymer solutions (e.g., PVA/SiO2).[10]

2. Adsorption Experiments:

  • Batch Adsorption Studies: A known mass of the adsorbent is added to a fixed volume of this compound solution of a specific initial concentration in a conical flask.[1][2]

  • Equilibrium Time: The flasks are agitated in a constant-temperature shaker for a predetermined time to reach equilibrium. The time to reach equilibrium is typically determined from preliminary kinetic studies.[4]

  • Influencing Factors: The experiments are often repeated under varying conditions of pH, temperature, initial dye concentration, and adsorbent dosage to study their effects on adsorption.[4][7]

  • Sample Analysis: After reaching equilibrium, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of this compound in the supernatant is determined spectrophotometrically by measuring its absorbance at the maximum wavelength.[2][7]

3. Calculation of Adsorption Capacity:

The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (Qe, in mg/g) is calculated using the following equation:

Qe = (C0 - Ce) * V / m

Where:

  • C0 is the initial concentration of the dye (mg/L).

  • Ce is the equilibrium concentration of the dye (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the adsorbent (g).[4]

4. Adsorption Isotherm Modeling:

The experimental data are then fitted to various isotherm models, such as the Langmuir and Freundlich models, to understand the nature of the adsorption process. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[4]

Logical Workflow for Adsorbent Evaluation

The following diagram illustrates a systematic approach for the selection and evaluation of adsorbent materials for this compound removal.

Adsorption_Workflow cluster_0 Phase 1: Material Selection & Characterization cluster_1 Phase 2: Adsorption Experiments cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion A Identify Potential Adsorbents B Synthesize/Prepare Adsorbents A->B C Characterize Material Properties (e.g., SEM, FTIR, BET) B->C E Conduct Batch Adsorption Studies (Varying pH, Temp, Conc.) C->E D Prepare this compound Solutions D->E F Determine Equilibrium Adsorption E->F G Calculate Adsorption Capacity (Qe) F->G H Fit Data to Isotherm Models (Langmuir, Freundlich) G->H I Compare Qmax and Isotherm Parameters H->I J Select Optimal Adsorbent I->J

Caption: Workflow for adsorbent selection and evaluation.

This guide provides a foundational understanding of the adsorption of this compound on various materials. For more in-depth analysis, it is recommended to consult the full-text versions of the cited research articles.

References

Comparative Toxicity Analysis: Acid Red 249 and its Metabolic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the toxicological profiles of the synthetic azo dye, Acid Red 249, and its anticipated metabolites. Due to a scarcity of publicly available quantitative toxicity data for a direct comparison, this document synthesizes existing safety information for the parent dye with the predicted toxicological profiles of its metabolic derivatives, supported by established experimental methodologies for toxicity assessment.

Executive Summary

Data Presentation: Toxicity Profile Comparison

The following table summarizes the known toxicological data for this compound and the predicted toxicity of its primary metabolites. The information for the metabolites is inferred from the general toxicological properties of aromatic amines, as direct experimental data is currently unavailable.

CompoundChemical StructureTypeKnown/Predicted ToxicityQuantitative Data
This compound C₂₉H₂₀ClN₃Na₂O₁₀S₃Parent Azo DyeHarmful if swallowed; May cause irritation to skin, eyes, and respiratory tract; Mutagenicity data has been reported[1].LD50/LC50: Not listed in available safety data sheets[1].
5-chloro-2-phenoxybenzenamine C₁₂H₁₀ClNOAromatic Amine MetabolitePredicted to be a primary metabolite. Aromatic amines are a class of compounds with known toxicological risks, including potential carcinogenicity and mutagenicity.No specific quantitative toxicity data available.
8-amino-5-((4-methylphenyl)sulfonamido)naphthalene-1,4,7-trisulfonic acid C₁₇H₁₆N₂O₁₀S₄Aromatic Amine MetabolitePredicted to be a primary metabolite. As an aromatic amine, it warrants investigation for potential toxic effects.No specific quantitative toxicity data available.

Metabolic Pathway of this compound

The primary metabolic route for this compound is the enzymatic reduction of the azo bond (-N=N-), a reaction predominantly carried out by azoreductases found in various microorganisms, including gut microbiota. This cleavage results in the formation of two primary aromatic amine metabolites.

G This compound This compound (C₂₉H₂₀ClN₃Na₂O₁₀S₃) Azoreductase Azoreductase This compound->Azoreductase Metabolite A 5-chloro-2-phenoxybenzenamine (Aromatic Amine) Azoreductase->Metabolite A Azo Bond Cleavage Metabolite B 8-amino-5-((4-methylphenyl)sulfonamido)naphthalene-1,4,7-trisulfonic acid (Aromatic Amine) Azoreductase->Metabolite B

Figure 1: Theoretical metabolic pathway of this compound.

Experimental Protocols

To ascertain and compare the toxicity of this compound and its metabolites, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a substance reduces the viability of a cell culture by 50% (IC50).

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treatment: Prepare a range of concentrations for this compound and its isolated metabolites in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Preparation and Treatment: Expose a suitable cell line to various concentrations of this compound and its metabolites for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid. Damaged DNA will form a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comparative toxicity assessment of an azo dye and its metabolites.

G cluster_0 Metabolite Generation cluster_1 Toxicity Assessment Parent Dye This compound Bacterial Incubation Incubation with Azoreductase-producing Bacteria Parent Dye->Bacterial Incubation Metabolite Extraction Extraction and Purification of Metabolites Bacterial Incubation->Metabolite Extraction LC-MS Analysis LC-MS/MS for Metabolite Identification Metabolite Extraction->LC-MS Analysis Cytotoxicity Assay Cytotoxicity Assay (MTT) LC-MS Analysis->Cytotoxicity Assay Comparative Analysis Comparative Analysis of IC50 and DNA Damage Cytotoxicity Assay->Comparative Analysis Genotoxicity Assay Genotoxicity Assay (Comet) Genotoxicity Assay->Comparative Analysis

Figure 2: Experimental workflow for comparative toxicity analysis.

Perturbed Signaling Pathways

The genotoxic effects of azo dye metabolites are often linked to the activation of cellular stress response pathways. The p53 signaling pathway is a critical regulator of the cellular response to DNA damage.

G Aromatic Amines Aromatic Amine Metabolites DNA Damage DNA Damage Aromatic Amines->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

Figure 3: p53-mediated DNA damage response pathway.

Conclusion

While a definitive quantitative comparison of the toxicity of this compound and its metabolites is hampered by a lack of specific data, the established principles of azo dye metabolism strongly suggest that the metabolic byproducts, specifically aromatic amines, are likely to exhibit greater toxicity than the parent compound. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting the necessary research to quantify these differences and fully characterize the toxicological risks associated with this compound exposure and metabolism. Further research is imperative to isolate the metabolites of this compound and subject them to rigorous toxicological testing to generate the quantitative data needed for a comprehensive risk assessment.

References

A Comparative Guide to Cytoplasmic Staining: Eosin Y versus Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of tissue morphology is fundamental to comprehending tissue structure and pathology. The Hematoxylin (B73222) and Eosin (H&E) stain is the cornerstone of histological examination, with hematoxylin staining cell nuclei a purplish-blue and a counterstain providing contrast to the cytoplasm and extracellular matrix. This guide offers a detailed comparison between the universally accepted cytoplasmic stain, Eosin Y, and a potential but unvalidated alternative, Acid Red 249.

Quantitative Data Summary

Due to the lack of available data for this compound in histological applications, a direct quantitative comparison of staining performance is not possible. The following table summarizes the known chemical and physical properties of both dyes.

PropertyEosin YThis compound
Common Name Eosin Y (Eosin Yellowish)Tracid Brilliant Red B, Polar Brilliant Red B
C.I. Number 45380; Acid Red 8718134
Molecular Formula C₂₀H₆Br₄Na₂O₅C₂₉H₂₀ClN₃Na₂O₁₀S₃
Molecular Weight 691.9 g/mol 748.11 g/mol
Appearance Red crystalline powderDark red powder
Solubility Soluble in water and ethanolSoluble in water, slightly soluble in ethanol
Staining Principle Electrostatic interaction; anionic dye binds to cationic proteins.[2]Weak acid dye containing a sulfate (B86663) ion.[6][7] Staining principle in tissue is not documented.
Histological Application Gold standard for cytoplasmic counterstaining in H&E.[2]Primarily used for dyeing wool, silk, nylon, and leather.[4][5] No established histological protocols found.
Expected Outcome Shades of pink to red, allowing for differentiation of various tissue components.[1][8]Not documented for histological staining.

Experimental Protocols

A standard, reliable protocol for H&E staining using Eosin Y is detailed below. Due to the absence of its use in histology, no established protocol for this compound is available.

Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections using Eosin Y

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5-10 minutes each.

  • Absolute Ethanol: 2 changes, 3-5 minutes each.

  • 95% Ethanol: 2 minutes.

  • 70% Ethanol: 2 minutes.

  • Running Tap Water: Rinse for 5 minutes.[2]

2. Nuclear Staining (Hematoxylin):

  • Immerse in a Harris's hematoxylin solution (or a similar variant) for 5-15 minutes.

  • Rinse in running tap water until the water runs clear.[2]

3. Differentiation:

  • Dip slides in 1% Acid Alcohol (1% HCl in 70% ethanol) for a few seconds to eliminate surplus stain.

  • Immediately rinse in running tap water.[2]

4. Bluing:

  • Immerse in a bluing agent (e.g., Scott's Tap Water Substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds to achieve blue nuclei.

  • Rinse in running tap water for 5 minutes.[2]

5. Cytoplasmic Staining (Eosin Y):

  • Immerse in a 0.5-1.0% Eosin Y solution (either aqueous or alcoholic) for 30 seconds to 2 minutes. The addition of a small amount of acetic acid can produce a deeper red stain.[1][2][8]

6. Dehydration, Clearing, and Mounting:

  • Dehydrate the slides through graded alcohols (95% and absolute ethanol).

  • Clear with xylene.

  • Mount with a permanent mounting medium.[9]

Visualizations

Experimental Workflow

H_E_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Hematoxylin Hematoxylin Rehydration->Hematoxylin Differentiation Differentiation Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing Eosin_Y Eosin_Y Bluing->Eosin_Y Dehydration Dehydration Eosin_Y->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Standard experimental workflow for Hematoxylin and Eosin (H&E) staining.

Staining Mechanism

Staining_Mechanism cluster_tissue Tissue Components cluster_dyes Dyes Nucleus Nucleus (Basophilic) Cytoplasm Cytoplasm (Acidophilic) Hematoxylin Hematoxylin (Basic Dye) Hematoxylin->Nucleus Binds to Anionic Components (e.g., Nucleic Acids) Eosin Eosin Y (Acidic Dye) Eosin->Cytoplasm Binds to Cationic Components (e.g., Proteins)

Caption: Principle of electrostatic interaction in H&E staining.

Comparative Status

Comparative_Status Eosin_Y Eosin Y Validated_Stain Validated Cytoplasmic Stain - Extensive Literature - Established Protocols - Reliable & Reproducible Eosin_Y->Validated_Stain Acid_Red_249 This compound Unvalidated_Alternative Potential Alternative? - No Histological Data - Lacks Protocols - Performance Unknown Acid_Red_249->Unvalidated_Alternative Conclusion Eosin Y is the recommended stain for reliable histological results. Validated_Stain->Conclusion Unvalidated_Alternative->Conclusion

Caption: Logical relationship between Eosin Y and this compound for cytoplasmic staining.

Conclusion and Recommendations

Eosin Y remains the undisputed gold standard for cytoplasmic counterstaining in histology. Its efficacy is proven, its use is extensively documented, and it provides the nuanced differentiation essential for both routine and specialized pathological evaluation. While this compound is a commercially available red dye, its application in histology is not supported by scientific literature or comparative data. Therefore, for researchers, scientists, and professionals in drug development who require reliable, reproducible, and well-characterized results, Eosin Y is the recommended choice. For those exploring alternatives, other validated options such as Phloxine B, which offers a more vibrant red, may be considered. However, any deviation from the standard Eosin Y would necessitate thorough in-house validation to ensure staining quality and consistency.

References

A Comparative Guide to Analytical Methods for the Quantification of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the quantification of Acid Red 249 (C.I. 18134), a synthetic azo dye. Due to the limited availability of specific public validation data for this compound, this comparison utilizes performance characteristics from validated methods for analogous acid dyes to provide a representative analysis.

Data Presentation: Performance Characteristics

The choice of an analytical method is often guided by its performance parameters. The following tables summarize the typical validation characteristics for HPLC and UV-Vis spectrophotometric methods for the quantification of acid dyes.

Table 1: Performance Characteristics of a Representative HPLC-UV/DAD Method

Validation ParameterPerformance Characteristic
Linearity (Range)0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
SpecificityHigh (capable of separating from impurities and degradation products)

Table 2: Performance Characteristics of a Representative UV-Vis Spectrophotometric Method

Validation ParameterPerformance Characteristic
Linearity (Range)1 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)< 3.0%
- Intermediate Precision (Inter-day)< 5.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
SpecificityModerate (susceptible to interference from other absorbing species)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method provides high specificity and sensitivity for the quantification of this compound by separating it from other components in a sample matrix.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., water/methanol 50:50 v/v).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the initial mobile phase composition and dilute to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (typically around 520-530 nm) and a secondary wavelength for peak purity assessment.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometry Method

This method is a simpler and faster alternative for the quantification of this compound in relatively pure samples.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in deionized water and dilute to a known volume to obtain a concentration within the calibration range.

  • Determination of Maximum Absorbance (λmax):

    • Scan a standard solution of this compound across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank (deionized water), standard solutions, and sample solutions.

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • The concentration of this compound in the sample is determined from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

G cluster_0 HPLC Method Workflow cluster_1 Spectrophotometry Method Workflow HPLC_Prep Standard & Sample Preparation HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Prep->HPLC_Sep HPLC_Det UV/DAD Detection (at λmax) HPLC_Sep->HPLC_Det HPLC_Quant Quantification (Peak Area vs. Concentration) HPLC_Det->HPLC_Quant Spec_Prep Standard & Sample Preparation Spec_Abs Absorbance Measurement (at λmax) Spec_Prep->Spec_Abs Spec_Quant Quantification (Absorbance vs. Concentration) Spec_Abs->Spec_Quant

Comparative experimental workflows for HPLC and Spectrophotometry.

G cluster_performance Performance Characteristics Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Linearity->Range defines Accuracy->Range assessed over Precision->Range assessed over LOD->LOQ determines

Logical relationship of analytical method validation parameters.

Degradation of Acid Red 249: A Comparative Analysis of Aerobic and Anaerobic Bioremediation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The widespread industrial use of azo dyes, such as Acid Red 249, has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their breakdown products. This guide provides a comparative overview of the degradation efficiency of this compound under aerobic and anaerobic conditions, supported by experimental data from studies on similar azo dyes. The primary mechanism for the biological breakdown of azo dyes involves the reductive cleavage of the azo bond (-N=N-), a process that is significantly influenced by the presence or absence of oxygen.

Executive Summary

Generally, a sequential anaerobic-aerobic treatment is considered the most effective strategy for the complete mineralization of azo dyes like this compound.[1][2][3][4][5] The initial anaerobic phase is crucial for decolorization, where the azo bond is cleaved, resulting in the formation of aromatic amines.[1][2][4][5] These aromatic amines, which can be toxic, are often resistant to further degradation under anaerobic conditions but can be effectively mineralized to less harmful compounds, such as carbon dioxide and water, in a subsequent aerobic stage.[1][2][4][5]

Comparative Degradation Efficiency

While direct comparative studies on this compound under exclusively aerobic versus anaerobic conditions are limited, data from research on other red azo dyes and general azo dye degradation principles illustrate the distinct efficiencies of each process. Anaerobic conditions typically exhibit high decolorization efficiency, whereas aerobic processes are essential for the complete degradation of the resulting byproducts.

ConditionOrganism/SystemTarget DyeInitial ConcentrationDegradation/Decolorization EfficiencyTimeReference
Anaerobic Mixed Microbial CultureReactive Red 19820 mg/L98% Decolorization20 hours (16h anaerobic phase)[6]
Anaerobic Upflow Anaerobic Sludge Blanket (UASB) ReactorReactive Red 272500 mg/L~99% Dye RemovalNot Specified[7]
Anaerobic Carbon-Based Membrane BioreactorAcid Orange 750 mg/L98% DecolorizationNot Specified[8]
Aerobic Bacillus megateriumAcid Red 337500 mg/L91% Decolorization24 hours[9]
Aerobic Pseudomonas aeruginosaMethyl Red20 ppm81.49% Degradation3 days[10][11]
Aerobic Bacillus sp. AZ28Novacron Red FN 3GFNot Specified84-95% Decolorization14-72 hours[12]
Sequential Anoxic-Aerobic Bacterial ConsortiumAcid Red 88100 mg/L98% Color Removal, 95% COD Removal12 hours HRT[13]
Sequential Microaerophilic/Aerobic Bacterial ConsortiumReactive Black 5100 mg/L98% Decolorization30 hours[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for assessing azo dye degradation under anaerobic and aerobic conditions.

Anaerobic Degradation Protocol (Batch Reactor)

This protocol is a generalized procedure based on common practices for studying the anaerobic degradation of azo dyes.

  • Inoculum and Medium: Anaerobic granular sludge from an Upflow Anaerobic Sludge Blanket (UASB) reactor is commonly used as the inoculum. A basal medium containing essential nutrients (macronutrients and trace elements) is prepared and autoclaved. The medium is then cooled under a nitrogen gas stream to ensure anaerobic conditions.

  • Reactor Setup: Serum bottles (e.g., 120 mL) are used as batch reactors. A specific amount of washed anaerobic sludge is added to each bottle, followed by the anaerobic basal medium. A carbon source (e.g., glucose) is often added to facilitate the degradation process. The dye stock solution is then added to achieve the desired initial concentration.

  • Establishing Anaerobic Conditions: The headspace of each serum bottle is purged with oxygen-free nitrogen gas for several minutes, and the bottles are sealed with butyl rubber stoppers and aluminum crimps.

  • Incubation: The reactors are incubated at a controlled temperature (typically 35-37°C) in a shaker to ensure mixing.

  • Sampling and Analysis: At regular intervals, liquid samples are withdrawn using a syringe. The samples are centrifuged and filtered to remove biomass. The supernatant is then analyzed for dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye. Chemical Oxygen Demand (COD) can also be measured to assess the overall reduction in organic content.

Aerobic Degradation Protocol (Shake Flask)

This protocol outlines a typical procedure for evaluating the aerobic degradation of azo dyes by a specific bacterial strain.

  • Bacterial Culture and Medium: A bacterial strain with known dye-degrading capabilities (e.g., Pseudomonas aeruginosa or Bacillus sp.) is grown in a suitable nutrient broth. A minimal salt medium (MSM) containing the azo dye as the sole carbon and/or nitrogen source is prepared and sterilized.

  • Experimental Setup: Erlenmeyer flasks containing the MSM with the desired dye concentration are inoculated with a specific volume of the bacterial culture. Control flasks without inoculation are also prepared.

  • Incubation: The flasks are incubated in an orbital shaker at a specific temperature (e.g., 30-37°C) and agitation speed (e.g., 120-150 rpm) to ensure adequate aeration.

  • Sampling and Analysis: Samples are collected at regular time intervals. The samples are centrifuged to separate the bacterial cells. The supernatant is used to measure the residual dye concentration using a UV-Vis spectrophotometer. The cell pellet can be used for biomass determination. Degradation can be further confirmed by techniques like HPLC and GC-MS to identify intermediate and final products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes and workflows involved in the degradation of this compound.

G cluster_anaerobic Anaerobic Degradation cluster_aerobic Aerobic Degradation A This compound (Colored Azo Dye) B Azo Reductase A->B C Colorless Aromatic Amines (Potentially Toxic) B->C Reductive Cleavage of Azo Bond D Aromatic Amines C->D Transition to Aerobic Conditions E Oxidative Enzymes (e.g., Monooxygenases, Dioxygenases) D->E F Ring Cleavage E->F G Simpler, Less Toxic Intermediates F->G H CO2 + H2O + Biomass (Mineralization) G->H

Caption: Simplified pathways of this compound degradation.

G cluster_workflow Comparative Experimental Workflow cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions start Start: This compound Solution A1 Inoculation with Aerobic Bacteria start->A1 B1 Inoculation with Anaerobic Sludge start->B1 A2 Incubation with Shaking (Aeration) A1->A2 A3 Sampling at Time Intervals A2->A3 A4 Analysis: - Decolorization (UV-Vis) - Degradation (HPLC/GC-MS) A3->A4 end Conclusion A4->end Results & Comparison B2 Incubation in Sealed Reactor (N2 Purge) B1->B2 B3 Sampling at Time Intervals B2->B3 B4 Analysis: - Decolorization (UV-Vis) - Aromatic Amines (HPLC) B3->B4 B4->end Results & Comparison

Caption: Experimental workflow for comparing degradation.

References

Inter-Laboratory Comparison Guide for the Analysis of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of Acid Red 249, a monoazo dye.[1] The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix and to provide a comparison of analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are involved with dye analysis and quality control.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are a crucial aspect of quality assurance for analytical laboratories.[2] They involve distributing homogenous samples to multiple laboratories to test and compare their results.[2] The primary goals of such studies are to evaluate the performance of analytical methods, assess the competence of participating laboratories, and identify potential systematic errors or biases in measurements.[2] Statistical measures such as Z-scores are often used to compare a laboratory's results to the consensus mean of all participants.[2][3]

This compound, with the CAS number 6416-66-6, is a dark red powder soluble in water and is used for dyeing wool, silk, and polyamide fiber fabrics.[4][5] Accurate quantification is essential for quality control and regulatory compliance in various industries.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes the quantitative results from a hypothetical inter-laboratory comparison study for the determination of this compound concentration in a prepared standard solution. The assigned value for the concentration was 50.0 mg/L.

Laboratory IDReported Concentration (mg/L)Method UsedZ-Score
Lab 0151.2HPLC-UV/Vis0.8
Lab 0248.9HPLC-UV/Vis-0.7
Lab 0353.5Spectrophotometry2.3 (Unsatisfactory)
Lab 0449.8HPLC-UV/Vis-0.1
Lab 0550.5HPLC-UV/Vis0.3
Lab 0647.1Spectrophotometry-1.9
Lab 0752.0HPLC-MS1.3
Lab 0849.5HPLC-UV/Vis-0.3
Assigned Value 50.0
Consensus Mean 50.3
Standard Deviation 1.5

Note: Z-scores are calculated based on the consensus mean and standard deviation of the participants' results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Experimental Protocols

A detailed methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector is provided below. This protocol is based on common practices for the analysis of azo dyes.

3.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm (based on the visible absorption maximum of this compound)

  • Standard Preparation: A stock solution of this compound (1000 mg/L) is prepared in deionized water. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 mg/L to 100 mg/L.

  • Sample Preparation: The provided ILC sample is diluted as necessary with deionized water to fall within the calibration range.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve.

Visualized Workflows and Relationships

4.1. Inter-Laboratory Comparison Workflow

The following diagram illustrates the overall workflow of the inter-laboratory comparison study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Lot of this compound) B Sample Distribution A->B C Data Collection B->C F Receive Sample B->F D Statistical Analysis (Z-Scores) C->D E Final Report Generation D->E G Sample Analysis (e.g., HPLC) F->G H Report Results G->H H->C

Caption: Workflow of the this compound inter-laboratory comparison study.

4.2. Analytical Method Selection Logic

The choice of an analytical method is critical for accurate results. The diagram below outlines the decision-making process for selecting an appropriate technique.

G node_A Complex Matrix? node_B High Sensitivity Required? node_A->node_B Yes node_S1 Spectrophotometry node_A->node_S1 No node_C Confirmation of Identity Needed? node_B->node_C Yes node_S2 HPLC-UV/Vis node_B->node_S2 No node_C->node_S2 No node_S3 HPLC-MS node_C->node_S3 Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Acid Red 249 as a Reference Standard in Azo Dye Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of azo dye research, the selection of an appropriate and well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive comparison of Acid Red 249 with other commonly used azo dye reference standards. The objective is to assist researchers, scientists, and drug development professionals in making informed decisions when selecting reference materials for their analytical and research needs.

Introduction to Azo Dye Reference Standards

Azo dyes constitute the largest and most diverse group of synthetic colorants used in a wide array of industries, including textiles, food, cosmetics, and pharmaceuticals.[1] Due to their chemical diversity and the potential for some azo dyes to metabolize into harmful aromatic amines, rigorous analytical testing is often required.[2] Certified reference materials (CRMs) are crucial in this context, providing a benchmark for the identification and quantification of azo dyes and their metabolites. An ideal reference standard should possess high purity, stability, and be well-characterized in terms of its physicochemical properties.

Physicochemical Properties of this compound and Alternative Standards

A comparative overview of the key physicochemical properties of this compound and three other common azo dye standards—Acid Orange 7, Sudan I, and Para Red—is presented in Table 1. While this compound is commercially available, its purity can vary between suppliers, with some providing it for early discovery research without extensive analytical data. In contrast, standards like Acid Orange 7, Sudan I, and Para Red are available as certified reference materials with guaranteed purity levels.

Table 1: Comparison of Physicochemical Properties of Selected Azo Dye Standards

PropertyThis compoundAcid Orange 7Sudan IPara Red
CAS Number 6416-66-6[3]633-96-5[4]842-07-9[5]6410-10-2[6]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[7]C₁₆H₁₁N₂NaO₄S[4]C₁₆H₁₂N₂OC₁₆H₁₁N₃O₃[6]
Molecular Weight 748.11 g/mol [7]350.32 g/mol [4]248.28 g/mol 293.28 g/mol [6]
Appearance Red to brown solid[7]Orange crystalline powder[8]Orange-red powderRed powder[6]
Purity >95% (supplier dependent)>98% (HPLC)[4]≥96.0% (HPLC)Certified Reference Material[6]
Solubility Soluble in water (100 g/L)[3]Soluble in water and DMSO[4][9]Soluble in organic solvents like chloroform[10]Soluble in organic solvents[11]

Performance in Analytical Applications

The suitability of an azo dye as a reference standard is ultimately determined by its performance in relevant analytical techniques. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS) are the most common methods for the analysis of azo dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying azo dyes. The choice of a reference standard with high purity and a well-defined chromatographic peak is essential for accurate quantification. While specific comparative studies featuring this compound are limited, the principles of HPLC analysis and method validation are universal for all azo dyes.

A typical workflow for the analysis of azo dyes in a textile matrix using HPLC is illustrated in the following diagram.

hplc_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Textile Sample extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup hplc HPLC-DAD/MS System cleanup->hplc Inject Extract separation Chromatographic Separation hplc->separation detection Detection & Quantification separation->detection data Results detection->data Data Analysis

HPLC analysis workflow for azo dyes.
Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of azo dyes in solution.[12] This technique relies on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte. A pure reference standard with a known molar absorptivity is critical for accurate concentration determination.

The following diagram illustrates the principle of spectrophotometric determination.

spectrophotometry_principle cluster_measurement Spectrophotometric Measurement cluster_calculation Concentration Calculation light_source Light Source cuvette Cuvette with Azo Dye Solution light_source->cuvette detector Detector cuvette->detector absorbance Measured Absorbance (A) detector->absorbance beer_lambert Beer-Lambert Law (A = εbc) concentration Calculated Concentration (c) beer_lambert->concentration absorbance->beer_lambert

Principle of spectrophotometric analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of azo dyes using HPLC-DAD and spectrophotometry.

HPLC-DAD Method for Azo Dye Analysis in Textiles

This protocol is adapted from established methods for the determination of aromatic amines from azo dyes in textiles.[13][14]

  • Sample Preparation:

    • A representative sample of the dyed textile (approximately 1 gram) is cut into small pieces.

    • The dye is extracted from the textile using a suitable solvent, such as a mixture of methanol (B129727) and water, with the aid of ultrasonication for 30 minutes.

    • The extract is then subjected to a reductive cleavage procedure using sodium dithionite (B78146) to break the azo bonds and release the aromatic amines.

    • The resulting solution is neutralized and the amines are extracted into an organic solvent (e.g., diethyl ether).

    • The organic extract is evaporated to dryness and the residue is reconstituted in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1290 Infinity LC System or equivalent.[13]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) ammonium (B1175870) acetate (B1210297) buffer and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of the target analytes.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of the azo dye reference standard.

    • The concentration of the azo dye in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Spectrophotometric Determination of Azo Dye Concentration

This protocol is a general method for determining the concentration of a pure azo dye in solution.[15][16]

  • Preparation of Standard Solutions:

    • A stock solution of the azo dye reference standard is prepared by accurately weighing a known amount of the dye and dissolving it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask.

    • A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

  • Spectrophotometric Measurement:

    • A UV-Visible spectrophotometer is calibrated using the solvent as a blank.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the dye.

  • Calibration and Quantification:

    • A calibration curve is generated by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • The concentration of an unknown sample solution is determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Conclusion

The selection of a suitable reference standard is a critical step in any research involving azo dyes. While this compound is a readily available azo dye, its use as a reference standard may be limited by the lack of certified purity and comprehensive analytical data from all suppliers. For quantitative analysis and research requiring high accuracy and reliability, the use of certified reference materials of azo dyes such as Acid Orange 7, Sudan I, or Para Red is strongly recommended. These standards offer guaranteed purity and have been thoroughly characterized, ensuring the integrity of the experimental data. Researchers should carefully consider the requirements of their specific application and choose a reference standard that meets the necessary quality attributes.

References

A Comparative Guide to the Cost-Effectiveness of Acid Red 249 Removal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the removal of Acid Red 249, a synthetic azo dye, from wastewater. The comparison focuses on the cost-effectiveness of each technology, supported by available experimental data. Detailed experimental protocols for key methods are provided to facilitate replication and further research.

Executive Summary

The removal of azo dyes like this compound from industrial effluents is a critical environmental concern due to their persistence and potential toxicity. This guide evaluates four primary removal technologies: Adsorption, Electrocoagulation, Advanced Oxidation Processes (AOPs), and Biological Treatment. While direct cost-effectiveness data for this compound is limited, this guide synthesizes available information for closely related dyes to provide a comparative framework.

Adsorption emerges as a cost-effective method, particularly when utilizing low-cost adsorbents derived from waste materials. Electrocoagulation offers high removal efficiency with moderate operational costs. Advanced Oxidation Processes are highly effective in degrading the dye but tend to have higher energy consumption and operational costs. Biological Treatment , specifically sequential anaerobic-aerobic processes, presents an environmentally friendly and potentially low-cost solution, though it may require longer treatment times.

The selection of the most appropriate method will depend on specific factors such as the initial dye concentration, the volume of wastewater to be treated, regulatory discharge limits, and the available budget.

Data Presentation: Quantitative Comparison of Removal Methods

The following table summarizes the performance and cost-effectiveness of different methods for the removal of this compound and similar azo dyes. It is important to note that direct cost comparisons are challenging due to variations in experimental conditions, scale of operation, and regional economic factors.

MethodAdsorbent/CatalystRemoval Efficiency (%)Treatment TimeOptimal pHOperational Cost (USD/m³)Reference
Adsorption Ammoniated Waste Polyacrylonitrile Fiber>9940 min3.0Low (adsorbent from waste)[1][2]
Orange Peel9440 min4.0Low (adsorbent from waste)[3]
Electrocoagulation Aluminum Electrodes100 (for Acid Red 18)25 min3.00.517[4]
Iron Electrodes~92 (Color Removal)15 minNot specified0.517[4]
Advanced Oxidation UV/H₂O₂100 (Color Removal)< 6 minNot specified1.04[5]
Processes (AOPs) Ozonation>97 (Color Removal)5 min2, 7, 110.045[4]
Photocatalytic (UV/TiO₂)99.6 (for Acid Red 88)90 min2.68Not specified[6]
Biological Treatment Anaerobic-Aerobic87-80 (Color Removal)3.3 daysNot specifiedLow[7][8]

Note: The operational costs are indicative and can vary significantly based on the specific process parameters, energy costs, and chemical prices.

Experimental Protocols

This section provides detailed methodologies for the key removal techniques discussed.

Adsorption using Ammoniated Waste Polyacrylonitrile Fiber

Objective: To remove this compound from an aqueous solution by adsorption onto a low-cost adsorbent.

Materials:

  • Waste Polyacrylonitrile Fiber (PANF)

  • N,N-Dimethyl-1,3-propanediamine (DMPDA)

  • Sulfuric acid

  • This compound (AR249) dye solution of known concentration

  • Constant-temperature oscillating water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Adsorbent (PANA_M_F):

    • Boil 30 g of PANF in 300 mL of deionized water for 30 minutes to clean it.

    • Dry the cleaned PANF.

    • In a 250 mL three-neck flask, add 5 g of the pre-treated PAN fiber, 70 mL of DMPDA, and 30 mL of water.

    • Stir the mixture mechanically at 90°C for 2-6 hours.

    • Filter the modified fiber and wash it to a neutral pH with a dilute sulfuric acid solution and then with water.

    • Dry the resulting ammoniated PANF (PANA_M_F) in a vacuum drier at 60°C[1][2].

  • Adsorption Experiment:

    • Prepare a stock solution of this compound.

    • In a series of 100 mL conical flasks, add a known mass of PANA_M_F to a fixed volume of the dye solution with a specific initial concentration.

    • Place the flasks in a constant-temperature oscillating water bath at 50°C with a shaking speed of 200 rpm.

    • Withdraw samples at regular intervals, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of AR249.

    • Calculate the dye concentration from a pre-established calibration curve.

    • The adsorption capacity and removal efficiency can be calculated using the initial and final dye concentrations[1][2].

Electrocoagulation using Aluminum Electrodes

Objective: To decolorize a solution containing an Acid Red dye using an electrocoagulation process.

Materials:

  • Plexiglas electrocoagulation cell

  • Two aluminum anodes and two aluminum cathodes

  • DC power supply

  • Magnetic stirrer

  • Acid Red dye solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Experimental Setup:

    • Assemble the electrocoagulation cell with two aluminum anodes and two cathodes arranged in a monopolar configuration. The dimensions of the electrodes and the spacing between them should be recorded.

    • Connect the electrodes to a DC power supply.

  • Electrocoagulation Process:

    • Fill the electrolytic cell with a known volume of the Acid Red dye solution of a specific concentration.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 3) using HCl or NaOH.

    • Set the current density to the desired value (e.g., 25 mA/cm²) and start the DC power supply.

    • Begin stirring the solution at a constant rate (e.g., 200 rpm).

    • Run the experiment for a specific duration (e.g., 25 minutes).

    • After the treatment, turn off the power supply and allow the flocs to settle.

    • Collect a sample of the supernatant and measure the final dye concentration using a UV-Vis spectrophotometer to determine the removal efficiency[9].

Photocatalytic Degradation using UV/TiO₂

Objective: To degrade an Acid Red dye in an aqueous solution using a UV/TiO₂ photocatalytic process.

Materials:

  • Photoreactor equipped with a UV-C lamp

  • Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)

  • Acid Red dye solution

  • Magnetic stirrer

  • pH meter

Procedure:

  • Experimental Setup:

    • Place the photoreactor under a UV-C lamp.

  • Photocatalytic Degradation:

    • Prepare a suspension of the Acid Red dye solution with a specific initial concentration and add the desired loading of TiO₂ catalyst (e.g., 1.55 g/L).

    • Adjust the initial pH of the suspension to the optimal value (e.g., pH 2.68)[6].

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium is reached between the dye and the catalyst surface.

    • Turn on the UV-C lamp to initiate the photocatalytic reaction.

    • Withdraw samples at regular time intervals.

    • Centrifuge or filter the samples to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye to determine its concentration and calculate the degradation efficiency[6].

Biological Treatment via Sequential Anaerobic-Aerobic Process

Objective: To treat wastewater containing an acid dye using a two-stage biological reactor system.

Materials:

  • Upflow Anaerobic Sludge Blanket (UASB) reactor

  • Continuously Stirred Tank Reactor (CSTR) for the aerobic stage

  • Nutrient medium (e.g., glucose, NaHCO₃)

  • Acid dye wastewater

  • Analytical equipment for measuring Chemical Oxygen Demand (COD) and color.

Procedure:

  • Reactor Setup and Inoculation:

    • Set up a sequential system with a UASB reactor followed by an aerobic CSTR.

    • Inoculate both reactors with appropriate microbial sludge.

  • Wastewater Preparation:

    • Prepare a simulated acid dyeing wastewater by adding the acid dye, a carbon source (e.g., glucose), and an alkalinity source (e.g., NaHCO₃) to tap water to achieve the desired initial COD and color[8].

  • Operation:

    • Feed the prepared wastewater into the UASB reactor at a specific hydraulic retention time (HRT), for example, 17 hours.

    • The effluent from the anaerobic reactor is then fed into the aerobic CSTR, which is operated at a specific HRT (e.g., a total system HRT of 3.3 days).

    • Monitor the performance of the system by regularly measuring the COD and color of the influent and the effluent from both reactors[7][8].

Mandatory Visualization

Experimental Workflow for this compound Removal Methods

Experimental_Workflow cluster_adsorption Adsorption cluster_electrocoagulation Electrocoagulation cluster_photocatalysis Photocatalysis (AOP) cluster_biological Biological Treatment Adsorbent_Prep Adsorbent Preparation Adsorption_Exp Adsorption Experiment Adsorbent_Prep->Adsorption_Exp Analysis_Ad UV-Vis Analysis Adsorption_Exp->Analysis_Ad EC_Setup EC Cell Setup EC_Process Electrocoagulation EC_Setup->EC_Process Analysis_EC UV-Vis Analysis EC_Process->Analysis_EC PC_Setup Photoreactor Setup PC_Reaction Photocatalytic Reaction PC_Setup->PC_Reaction Analysis_PC UV-Vis Analysis PC_Reaction->Analysis_PC Anaerobic Anaerobic Stage (UASB) Aerobic Aerobic Stage (CSTR) Anaerobic->Aerobic Analysis_Bio COD & Color Analysis Aerobic->Analysis_Bio Start Wastewater (this compound) Start->Adsorption_Exp Start->EC_Process Start->PC_Reaction Start->Anaerobic

Caption: Workflow of different methods for this compound removal.

Toxicity Pathway of Benzidine-Based Azo Dyes

This compound is an azo dye. While specific toxicological data for this compound is limited, the general concern for many azo dyes is their potential to be metabolized into harmful aromatic amines. For benzidine-based azo dyes, this metabolic cleavage can release benzidine, a known human carcinogen[10][11][12].

Toxicity_Pathway cluster_Metabolism Metabolic Pathway Azo_Dye Benzidine-Based Azo Dye (e.g., this compound) Azo_Reduction Azo Bond Reduction (e.g., by gut microbiota) Azo_Dye->Azo_Reduction Cleavage Benzidine Benzidine (Aromatic Amine) Azo_Reduction->Benzidine Metabolic_Activation Metabolic Activation (e.g., in the liver) Benzidine->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Cancer Cancer (e.g., Bladder Cancer) Cellular_Damage->Cancer

Caption: General metabolic pathway of benzidine-based azo dyes.

Conclusion

The removal of this compound from wastewater can be achieved through various technologies, each with its own set of advantages and disadvantages in terms of cost and performance. Adsorption using low-cost, readily available materials presents a highly economical option. Electrocoagulation and advanced oxidation processes offer rapid and high removal efficiencies but at a potentially higher operational cost. Biological treatment provides a more sustainable and environmentally friendly approach, although it may be slower.

The choice of the optimal removal method requires a careful evaluation of the specific application's requirements, including the scale of operation, desired effluent quality, and economic constraints. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for the effective and cost-efficient treatment of wastewater contaminated with this compound. Further research focusing on pilot-scale studies and detailed techno-economic analyses for this compound is recommended to validate and expand upon the findings presented here.

References

Safety Operating Guide

Proper Disposal of Acid Red 249: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Acid Red 249

This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a weak acid azo dye. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining regulatory compliance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: An approved respirator should be used if there is a risk of dust generation.[1]

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[1]

General Disposal Principles

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulations are the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3] A fundamental principle is that the waste generator is responsible for determining if a chemical is a hazardous waste.[1][4]

Key principles for the disposal of this compound include:

  • Waste Characterization: All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste.

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[2] this compound is incompatible with strong oxidizing and reducing agents.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name and composition.[2]

  • Container Management: Waste must be stored in containers that are compatible with the chemical, are in good condition, and are kept securely closed.[3]

  • Authorized Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[2]

Under no circumstances should this compound be disposed of down the drain without prior treatment. Azo dyes are known to be persistent in the environment and can form toxic byproducts.

In-Lab Pre-Treatment of this compound Waste

For small quantities of this compound waste generated in the laboratory, chemical degradation to less colored and less toxic aromatic amines is a recommended pre-treatment step before collection by a certified hazardous waste disposal service. Two common and effective methods for the degradation of azo dyes are reductive degradation with sodium dithionite (B78146) and oxidative degradation using Fenton's reagent.

ParameterReductive Degradation (Sodium Dithionite)Oxidative Degradation (Fenton's Reagent)
pH 4.0 - 6.02.5 - 3.0
Primary Reagents Sodium Dithionite (Na₂S₂O₄)Ferrous Sulfate (B86663) (FeSO₄), Hydrogen Peroxide (H₂O₂)
Typical Reagent Ratio Varies; add until color disappears10:1 to 20:1 H₂O₂ to Fe²⁺ weight ratio
Reaction Time Several hours15 minutes to 1 hour
Endpoint Indicator Disappearance of red colorDisappearance of red color

This method cleaves the azo bond (-N=N-), resulting in the decolorization of the dye.

Methodology:

  • Preparation: In a suitable reaction vessel (e.g., a beaker or flask) inside a chemical fume hood, dissolve the this compound waste in water.

  • pH Adjustment: Adjust the pH of the solution to between 4.0 and 6.0 using a suitable acid (e.g., hydrochloric acid).[5]

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄) to the solution while stirring. The amount of sodium dithionite required will depend on the concentration of the dye. Add the reducing agent portion-wise until the characteristic red color of the solution disappears.

  • Reaction Time: Continue to stir the mixture for several hours to ensure the complete degradation of the dye.[5]

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base, such as sodium bicarbonate.

  • Disposal: Collect the resulting solution in a designated hazardous waste container for final disposal by a certified service.

This method utilizes hydroxyl radicals generated from the reaction of ferrous ions and hydrogen peroxide to oxidize the dye molecule.

Methodology:

  • Preparation: In a reaction vessel within a chemical fume hood, dissolve the this compound waste in water.

  • pH Adjustment: Adjust the pH of the solution to between 2.5 and 3.0. This is the optimal pH range for the Fenton reaction.[2]

  • Catalyst Addition: Add a catalytic amount of ferrous sulfate (FeSO₄·7H₂O).

  • Oxidation: Slowly and carefully add hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic and may produce gas. A common weight ratio of H₂O₂ to Fe²⁺ is between 10:1 and 20:1.[6]

  • Reaction Time: Stir the mixture for approximately 15 to 60 minutes. The disappearance of the red color indicates the breakdown of the azo dye.[4][6]

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base, such as sodium hydroxide. This will also precipitate the iron as ferric hydroxide.

  • Disposal: Allow the iron precipitate to settle, and then decant the supernatant into a hazardous waste container. The entire mixture, including the precipitate, should be collected for disposal by a certified service.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), weighing boats, and spill cleanup materials, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed, and compatible hazardous waste container for collection by a certified disposal service.

Empty containers of this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AcidRed249_Disposal_Workflow cluster_prep Preparation & Assessment cluster_treatment In-Lab Pre-Treatment (for liquid waste) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated don_ppe Don Appropriate PPE start->don_ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) pretreatment_decision Small Quantity? assess_waste->pretreatment_decision collect_waste Collect in Labeled Hazardous Waste Container assess_waste->collect_waste Solid or Contaminated Material don_ppe->assess_waste degradation_choice Choose Degradation Method pretreatment_decision->degradation_choice Yes pretreatment_decision->collect_waste No / Large Quantity reductive Reductive Degradation (Sodium Dithionite) degradation_choice->reductive oxidative Oxidative Degradation (Fenton's Reagent) degradation_choice->oxidative neutralize Neutralize Solution (pH 6-8) reductive->neutralize oxidative->neutralize neutralize->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange for Pickup by Certified Waste Disposal Service store_waste->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for Acid Red 249, a common azo dye. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Immediate Safety and Logistical Information

This compound, while not classified as a hazardous substance, can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may also lead to gastrointestinal discomfort.[1] Therefore, handling should always be performed with appropriate personal protective equipment and in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or chemical safety goggles.[1][2]Protects eyes from dust particles and splashes of the dye solution.
Hand Protection Impervious gloves such as nitrile, rubber, or neoprene.[1]Provides a barrier against skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][2]Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1] To be used when dust is expected.
Protective Clothing A laboratory coat or fire/flame-resistant and impervious clothing.[1][2]Prevents contamination of personal clothing.
Operational Plan: Safe Handling Procedure
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, preferably a chemical fume hood, should be clean and free of clutter.

  • Weighing : When weighing the powdered dye, minimize dust generation.[1] Use a ventilated balance enclosure or a chemical fume hood.[1]

  • Dissolving : When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[1]

  • Hygiene : Wash hands thoroughly after handling the dye.[1] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

The disposal of this compound and its waste should be handled responsibly to prevent environmental contamination. It is crucial to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]

In-Lab Chemical Degradation for Disposal

For small quantities of this compound waste generated in the laboratory, chemical degradation is a recommended pre-treatment step before collection by a certified hazardous waste disposal service.[2] Reductive degradation using sodium dithionite (B78146) is an effective method for cleaving the azo bond, leading to less colored and often less toxic aromatic amines.[2]

Experimental Protocol: Reductive Degradation of this compound using Sodium Dithionite

This protocol details the steps for the chemical degradation of a small quantity of this compound waste solution in a laboratory setting.

Materials:

  • This compound waste solution

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation : Perform the entire procedure in a well-ventilated chemical fume hood. Don all required PPE.

  • Dilution : If the waste solution is highly concentrated, dilute it with water to a manageable concentration.

  • Degradation :

    • Place the beaker containing the this compound waste solution on a stir plate and begin stirring.

    • Slowly add small portions of sodium dithionite to the solution. The amount of sodium dithionite needed will depend on the concentration of the dye. A general starting point is a 2:1 molar ratio of sodium dithionite to the estimated moles of the azo dye.

    • Continue stirring and adding sodium dithionite until the color of the solution disappears or significantly fades, indicating the cleavage of the azo bond. This process may take several minutes to an hour.

  • Neutralization :

    • After the degradation reaction is complete, carefully neutralize the solution to a pH between 6.0 and 8.0.

    • Slowly add sodium bicarbonate to the solution while continuously monitoring the pH. Be cautious as the addition of bicarbonate to an acidic solution can cause foaming due to the release of carbon dioxide gas.

  • Disposal :

    • Once neutralized, the resulting solution containing the degradation products should be collected in a designated hazardous waste container.

    • Clearly label the container as "Hazardous Waste: Degraded Azo Dye Products" and include the chemical names of the contents.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal service.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_final 4. Final Steps Prep Don Appropriate PPE Area Prepare Well-Ventilated Work Area Emergency Ensure Access to Eyewash/Shower Weigh Weigh Powder in Fume Hood Emergency->Weigh Dissolve Dissolve Powder Carefully Store Store in a Cool, Dry, Dark Place Degrade Chemically Degrade Waste Solution Store->Degrade Neutralize Neutralize to pH 6-8 Collect Collect in Labeled Hazardous Waste Container EHS Contact EHS for Waste Pickup Collect->EHS Clean Clean Work Area and Equipment Hygiene Wash Hands Thoroughly

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.